D-Dopa
Description
DL-Dopa is a natural product found in Opuntia ficus-indica, Beta vulgaris, and Mucuna pruriens with data available.
Dopa, DL- is the racemic mixture of the precursor of dopamine L-DOPA (levodopa) and D-DOPA, with antiparkinsonian properties. L-DOPA is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier (BBB). When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease.
A beta-hydroxylated derivative of phenylalanine. The D-form of dihydroxyphenylalanine has less physiologic activity than the L-form and is commonly used experimentally to determine whether the pharmacological effects of LEVODOPA are stereospecific.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020549 | |
| Record name | dl-Dopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | DL-Dihydroxyphenylalanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DL-Dopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL | |
| Record name | DL-Dopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-84-3, 5796-17-8 | |
| Record name | DL-DOPA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxyphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Dopa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-DOPA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-Dopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOPA, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DL-Dopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | DL-Dopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to D-Dopa Synthesis for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-3,4-dihydroxyphenylalanine (D-Dopa) is the dextrorotatory enantiomer of L-Dopa, a cornerstone in the treatment of Parkinson's disease. While L-Dopa is biologically active as a precursor to the neurotransmitter dopamine (B1211576), this compound has historically been considered the biologically inactive isomer. However, recent research has unveiled that this compound can be converted in vivo to L-Dopa and may possess its own distinct pharmacological properties, making it a valuable tool for neuropharmacology and drug development research.[1][2] This technical guide provides an in-depth overview of the primary methods for synthesizing this compound for research applications, including asymmetric synthesis, chemical resolution of racemic mixtures, and enzymatic methods. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate practical implementation in a laboratory setting.
Core Synthesis Methodologies
The synthesis of enantiomerically pure this compound primarily relies on three strategies: asymmetric synthesis to directly produce the D-enantiomer, resolution of a racemic mixture of DL-Dopa, and, to a lesser extent, enzymatic methods.
Asymmetric Synthesis via Homogeneous Catalysis
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. The principles behind the Nobel Prize-winning work on the synthesis of L-Dopa, notably the Monsanto process, can be adapted to produce this compound by employing a chiral catalyst with the opposite stereochemistry.
Workflow for Asymmetric Synthesis of this compound:
Experimental Protocol: Asymmetric Hydrogenation
This protocol is adapted from the principles of the Monsanto L-Dopa process.
-
Synthesis of the Enamide Precursor: The synthesis begins with the condensation of a protected vanillin derivative with N-acetylglycine to form an azlactone, which is then hydrolyzed to yield the α-acetamidocinnamic acid precursor.
-
Asymmetric Hydrogenation: The precursor is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. A catalytic amount of the rhodium complex with the (S,S)-DiPAMP ligand is added. The reaction is carried out under hydrogen pressure.
-
Deprotection: The resulting N-acetyl-D-Dopa is then hydrolyzed, typically using an acid, to yield this compound.
| Parameter | Value |
| Catalyst | [Rh((S,S)-DiPAMP)(COD)]+BF4- |
| Substrate | (Z)-α-acetamido-4-acetoxy-3-methoxycinnamic acid |
| Solvent | Methanol |
| Hydrogen Pressure | 3 atm |
| Temperature | 50 °C |
| Enantiomeric Excess (ee) | >90% for the D-enantiomer |
| Yield | Quantitative |
Table 1: Representative quantitative data for the asymmetric hydrogenation step in this compound synthesis.
Chemical Resolution of DL-Dopa
Chemical resolution is a classical method for separating enantiomers from a racemic mixture. This involves reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by fractional crystallization.
Workflow for Chemical Resolution of DL-Dopa:
Experimental Protocol: Chemical Resolution
-
N-Acetylation: Racemic DL-Dopa is first N-acetylated to protect the amino group and provide a carboxylic acid for salt formation.
-
Diastereomeric Salt Formation: The N-acetyl-DL-Dopa is dissolved in a suitable solvent (e.g., methanol) and treated with a chiral resolving agent, such as (+)-α-methylbenzylamine.
-
Fractional Crystallization: The resulting diastereomeric salts are separated by fractional crystallization. The less soluble diastereomer (the salt of N-acetyl-D-Dopa with the resolving agent) will crystallize out of the solution.
-
Liberation of this compound: The isolated diastereomeric salt is then treated with a strong acid to liberate the N-acetyl-D-Dopa.
-
Deprotection: The N-acetyl group is removed by acid hydrolysis to yield enantiomerically enriched this compound. A patent for the preparation of L-Dopa describes a similar process where dehydroabietylamine (B24195) is used as a resolving agent for N-benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine.[3]
| Step | Reagents & Conditions | Typical Yield |
| N-Acetylation | Acetic anhydride, mild base | >95% |
| Salt Formation | (+)-α-methylbenzylamine, Methanol | Diastereomer dependent |
| Crystallization | Cooling, filtration | Variable |
| Acidification & Deprotection | HCl (aq), heat | >90% |
Table 2: General conditions for the chemical resolution of DL-Dopa.
Enzymatic Methods
Enzymatic methods offer high selectivity and mild reaction conditions. While direct enzymatic synthesis of this compound is not as established as for L-Dopa, enzymatic kinetic resolution is a viable approach. This method utilizes an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Enzymatic Kinetic Resolution using D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (DAAO) is an enzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[4][5][6][7][8] In a racemic mixture of DL-Dopa, DAAO will selectively convert this compound into 3,4-dihydroxyphenylpyruvic acid, leaving L-Dopa unreacted. While this method is effective for isolating L-Dopa, it consumes the desired this compound.
However, the product of the DAAO reaction, 3,4-dihydroxyphenylpyruvic acid, can be isolated and subsequently aminated to regenerate a racemic mixture of DL-Dopa, which can be subjected to further resolution. More practically, for this compound isolation, one would use an L-amino acid oxidase to selectively remove the L-enantiomer.
Workflow for Enzymatic Kinetic Resolution (Conceptual for this compound isolation):
References
- 1. quora.com [quora.com]
- 2. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3714242A - Process for the preparation of l-dopa - Google Patents [patents.google.com]
- 4. Simultaneous synthesis of l-DOPA and oxidation of d-amino acid by specific coupling of a peroxidase to d-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of this compound oxidation by D-amino acid oxidase: alternative pathway for dopamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Enantioselective Synthesis of D-3,4-Dihydroxyphenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-3,4-dihydroxyphenylalanine (D-DOPA) is the dextrorotatory enantiomer of L-DOPA, a cornerstone in the treatment of Parkinson's disease. While L-DOPA is biologically active as a precursor to dopamine, this compound serves as a crucial chiral building block in the synthesis of various pharmaceuticals and as a valuable tool in neuroscience research. The stereospecific synthesis of this compound is paramount to avoid potential off-target effects and to ensure the enantiopurity of the final active pharmaceutical ingredients. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on catalytic, enzymatic, and chiral auxiliary-based approaches. Detailed experimental protocols and quantitative data are presented to facilitate practical application and comparison of these methods.
Core Synthetic Strategies
The enantioselective synthesis of this compound can be broadly categorized into three main strategies:
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst to stereoselectively convert a prochiral substrate into the desired D-enantiomer. Asymmetric hydrogenation is a prominent example.
-
Enzymatic Synthesis: Biocatalysts, such as enzymes, offer high enantioselectivity and specificity under mild reaction conditions. Methods include kinetic resolution and deracemization.
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.
I. Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral enamide precursor is a powerful method for producing enantiomerically pure amino acids. The seminal work by Monsanto on the synthesis of L-DOPA using a rhodium catalyst with a chiral diphosphine ligand, (R,R)-DiPAMP, is a landmark in industrial asymmetric catalysis.[1] To synthesize this compound, the opposite enantiomer of the chiral ligand, (S,S)-DiPAMP, can be employed.
Logical Workflow for Asymmetric Hydrogenation of a this compound Precursor
Caption: Workflow for this compound synthesis via asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
1. Catalyst Preparation:
-
A rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and the chiral ligand (S,S)-DiPAMP are dissolved in an appropriate solvent (e.g., methanol) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is stirred to allow for the formation of the active chiral rhodium catalyst, [Rh((S,S)-DiPAMP)(MeOH)₂]BF₄.[1]
2. Hydrogenation Reaction:
-
The prochiral substrate, (Z)-α-acetamidocinnamic acid precursor of DOPA, is added to the catalyst solution in a pressure-resistant vessel.
-
The vessel is purged with hydrogen gas, and the reaction is carried out under a specific hydrogen pressure and temperature.
-
The reaction progress is monitored by techniques such as HPLC until the starting material is consumed.
3. Product Isolation and Deprotection:
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting protected this compound derivative is then subjected to a deprotection step, typically acidic hydrolysis, to yield the final this compound product.
Quantitative Data for Asymmetric Hydrogenation
| Catalyst System | Substrate | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Rh((R,R)-DiPAMP)]⁺ | (Z)-α-acetamidocinnamic acid precursor | Methanol | 50 | 25 | >95 | 95 (for L-DOPA) | [1] |
| [Rh((S,S)-DiPAMP)]⁺ | (Z)-α-acetamidocinnamic acid precursor | Methanol | - | - | - | >95 (expected for this compound) | - |
II. Enzymatic Synthesis
Enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive "green" alternative for the synthesis of this compound. The primary strategies involve the kinetic resolution of a racemic mixture of D,L-DOPA or its derivatives.
Enzymatic Resolution using D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (DAAO) is an FAD-dependent enzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. This selectivity can be exploited to resolve a racemic mixture of D,L-DOPA.
Caption: Enzymatic conversion of this compound to L-DOPA via DAAO.
While this pathway describes the conversion of this compound to L-DOPA, the initial selective oxidation of this compound by DAAO can be harnessed for resolution. By stopping the reaction after the oxidation of the D-enantiomer, the remaining unreacted L-DOPA can be separated. To obtain this compound, one would need to isolate it from the initial racemic mixture before it is converted. A more direct approach for this compound synthesis would involve a D-aminoacylase.
Enzymatic Resolution using D-Aminoacylase
D-aminoacylases (or N-acyl-D-amino acid amidohydrolases) are enzymes that selectively hydrolyze N-acyl-D-amino acids to the corresponding D-amino acid and an acyl group. This method is highly effective for the kinetic resolution of racemic N-acyl-amino acids.
Caption: Workflow for this compound synthesis via D-aminoacylase resolution.
Experimental Protocol: D-Aminoacylase Resolution
1. Substrate Preparation:
-
A racemic mixture of D,L-DOPA is first N-acylated (e.g., with acetic anhydride (B1165640) to form N-acetyl-D,L-DOPA).
2. Enzymatic Hydrolysis:
-
The N-acyl-D,L-DOPA is dissolved in a suitable buffer solution at an optimal pH for the D-aminoacylase.
-
The D-aminoacylase enzyme (e.g., from Alcaligenes faecalis) is added to the solution. The reaction is incubated at a controlled temperature.
-
The enzyme selectively hydrolyzes the N-acyl-D-DOPA to this compound, leaving the N-acyl-L-DOPA unreacted.
3. Product Separation:
-
The reaction is terminated, and the resulting mixture contains this compound and N-acyl-L-DOPA.
-
These two compounds can be separated based on their different physical and chemical properties (e.g., solubility, charge) through techniques like crystallization or chromatography.
-
The isolated N-acyl-L-DOPA can be racemized and recycled to improve the overall yield of this compound.
Quantitative Data for Enzymatic Resolution
| Enzyme | Substrate | pH | Temp (°C) | Yield (%) | ee (%) | Reference |
| D-Aminoacylase | N-acetyl-D,L-amino acids | 7.0-8.0 | 30-50 | ~50 (theoretical max) | >99 |
Note: Specific data for this compound is not detailed in the provided search results, but the general parameters for D-aminoacylase reactions are applicable.
III. Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are a classical and reliable method for asymmetric synthesis. The auxiliary is covalently attached to a prochiral substrate to create a diastereomeric intermediate. Subsequent reactions proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.
Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method is a well-established approach for the asymmetric synthesis of α-amino acids.[2][3][4][5] It utilizes a bis-lactim ether derived from a chiral amino acid (e.g., L-valine to produce D-amino acids) and glycine (B1666218).
Caption: Schöllkopf synthesis of this compound.
Experimental Protocol: Schöllkopf Synthesis
1. Formation of the Bis-Lactim Ether:
-
L-Valine and glycine methyl ester are condensed to form the diketopiperazine.
-
This is followed by O-methylation (e.g., using trimethyloxonium (B1219515) tetrafluoroborate) to yield the bis-lactim ether chiral auxiliary.[3]
2. Diastereoselective Alkylation:
-
The bis-lactim ether is deprotonated at the glycine methylene (B1212753) group using a strong base like n-butyllithium at low temperature (-78 °C) to form a chiral enolate.
-
The enolate is then reacted with a protected 3,4-dihydroxybenzyl halide (e.g., 3,4-dimethoxybenzyl bromide). The bulky isopropyl group from the valine auxiliary sterically blocks one face of the enolate, leading to highly diastereoselective alkylation.[2]
3. Hydrolysis and Product Isolation:
-
The resulting alkylated bis-lactim ether is hydrolyzed under mild acidic conditions to cleave the auxiliary and yield the methyl ester of this compound (with protected hydroxyl groups).
-
The chiral auxiliary (L-valine methyl ester) can be recovered.
-
A final hydrolysis step removes the protecting groups from the catechol moiety and the ester to give this compound.
Pseudoephedrine Amide Alkylation
The use of pseudoephedrine as a chiral auxiliary, developed by Myers, provides a practical and highly diastereoselective method for the synthesis of α-substituted amino acids.[1][6]
Experimental Protocol: Pseudoephedrine-Mediated Synthesis
1. Amide Formation:
-
(1S,2S)-Pseudoephedrine is reacted with a protected glycine derivative to form the corresponding amide.
2. Diastereoselective Alkylation:
-
The amide is deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate.
-
The enolate is then alkylated with a protected 3,4-dihydroxybenzyl halide. The chiral framework of the pseudoephedrine directs the approach of the electrophile, resulting in high diastereoselectivity.
3. Auxiliary Cleavage:
-
The resulting α-substituted amide is then hydrolyzed under acidic or basic conditions to cleave the pseudoephedrine auxiliary, which can be recovered and reused.[6] This step yields the desired this compound derivative.
Quantitative Data for Chiral Auxiliary-Mediated Synthesis
| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Reference |
| Schöllkopf (L-Valine based) | Alkylation | >95 | >95 | [2][3] |
| Pseudoephedrine | Alkylation | >95 | >95 | [1][6] |
Note: Specific yields for the synthesis of this compound using these methods are not detailed in the provided search results but are generally high for α-amino acid synthesis.
Conclusion
The enantioselective synthesis of D-3,4-dihydroxyphenylalanine can be effectively achieved through several robust methodologies. Catalytic asymmetric hydrogenation offers a direct and efficient route, provided the appropriate (S,S)-chiral ligand is utilized. Enzymatic resolution, particularly with D-aminoacylases, presents a highly selective and environmentally benign option. Chiral auxiliary-mediated synthesis, exemplified by the Schöllkopf and pseudoephedrine methods, provides reliable and high-yielding pathways with the benefit of auxiliary recovery. The choice of a particular method will depend on factors such as scale, cost, and the availability of starting materials and catalysts. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable strategy for their specific needs.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of D-Dopa Powder
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
D-3,4-dihydroxyphenylalanine (D-Dopa) is the dextrorotatory enantiomer of L-Dopa, the gold-standard precursor for dopamine (B1211576) replacement therapy in Parkinson's disease. While less common than its levorotatory counterpart, this compound is a crucial subject of research, particularly in studies exploring alternative pathways for dopamine biosynthesis and its potential enzymatic interactions, such as with D-amino acid oxidase (DAO).[1] The integrity and purity of this compound powder are paramount for obtaining reliable and reproducible experimental results. Like many catecholamines, this compound is susceptible to degradation, which can compromise its biological activity and lead to the formation of potentially confounding impurities.
This technical guide provides a comprehensive overview of the stability profile of this compound powder. It details the primary degradation pathways, critical environmental factors influencing its stability, and recommended storage and handling procedures. Furthermore, it outlines standard experimental protocols for assessing stability, ensuring that researchers can maintain the quality of their this compound supply. While much of the detailed kinetic data has been established for L-Dopa, the fundamental chemical principles of stability and degradation are directly applicable to the D-enantiomer due to their identical chemical composition and functional groups.
Chemical Properties and Degradation Pathways
This compound is a crystalline powder belonging to the catecholamine family, characterized by a catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amino acid side chain.[2] This structure is inherently susceptible to chemical degradation, primarily through oxidation and, to a lesser extent, decarboxylation.
Oxidation
The most significant degradation pathway for this compound is oxidation. The catechol moiety is easily oxidized, especially in the presence of oxygen (air), light, moisture, and alkaline conditions.[3][4] The process begins with the oxidation of this compound to the highly reactive D-dopaquinone. This intermediate can then undergo further reactions, including intramolecular cyclization, to form dopachrome (B613829) and subsequently polymerize into brown or black melanin-like pigments.[2][5] This oxidative degradation is often visually apparent as a discoloration of the powder.
Decarboxylation
This compound can also undergo decarboxylation, where the carboxyl group is removed to form dopamine.[3][5] While this is the intended metabolic conversion in the brain, its occurrence during storage is undesirable. This process can be accelerated by heat and certain enzymatic activities.[3][6]
Below is a diagram illustrating the primary degradation pathways of this compound.
Factors Affecting Stability and Quantitative Data
The stability of this compound powder is significantly influenced by several environmental factors. Understanding these factors is critical for establishing appropriate storage conditions. The following data, primarily derived from studies on L-Dopa, provides quantitative insights into its stability under various stress conditions.
Influence of pH
This compound is most stable in acidic environments.[3][4] As the pH increases towards neutral and alkaline conditions, the rate of oxidation accelerates dramatically.[3] The optimal pH for stability is generally considered to be in the range of 2.0 to 4.0.[4] This is because in an acidic environment, the oxidation of the catechol group is hindered.
Table 1: Effect of pH and Temperature on the Half-Life (t₁/₂) of L-Dopa in Solution (Data adapted from a stability study on L-Dopa, which is chemically analogous to this compound)[3]
| pH | Temperature (°C) | Rate Constant (k) x 10⁻³ (h⁻¹) | Half-Life (t₁/₂) (hours) |
| 2.0 | 37 | 0.299 | 2,315 |
| 2.0 | 50 | 0.438 | 1,584 |
| 2.0 | 60 | 0.691 | 1,003 |
| 2.0 | 80 | 2.211 | 313 |
| 7.4 | 37 | 0.921 | 752 |
| 7.4 | 50 | 2.372 | 292 |
| 7.4 | 60 | 11.285 | 61 |
| 7.4 | 80 | 44.793 | 15 |
Influence of Temperature
While this compound is relatively stable at room temperature as a solid, elevated temperatures accelerate both oxidation and decarboxylation.[3][6] Thermal analysis shows that significant decomposition of the solid powder begins at temperatures above 250°C.[6] However, even moderately elevated temperatures during long-term storage can lead to gradual degradation. For optimal long-term stability, particularly for reference standards, storage at reduced temperatures (refrigeration) is recommended.[7][8][9]
Influence of Light
This compound is sensitive to light. Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation pathways.[10] Therefore, it is mandatory to store this compound powder in light-resistant containers and in the dark.[11]
Influence of Humidity and Moisture
This compound powder can be hygroscopic, and the presence of moisture can facilitate degradation reactions, particularly oxidation.[4] It is crucial to store the powder in a dry, low-humidity environment and in tightly sealed containers to prevent moisture uptake.
Table 2: Stability of L-Dopa in Mucuna pruriens Extract Powder under Accelerated Conditions (This study provides insight into the stability of Dopa in a solid matrix under stress)[4][12]
| Solvent Used for Extraction | Storage Condition | L-Dopa Remaining after 12 Months (%) |
| Phyllanthus emblica Water | 40°C ± 2°C / 75% RH ± 5% RH | 73.55 |
| Hydrochloric Acid Solution | 40°C ± 2°C / 75% RH ± 5% RH | (Data indicates lower stability) |
This data demonstrates that even in a solid powder form, a combination of high temperature and high humidity leads to significant degradation over time.[4]
Recommended Storage and Handling
Based on the stability profile, the following conditions are recommended for the storage and handling of this compound powder to ensure its integrity and longevity.
Storage:
-
Container: Store in original, tightly sealed, light-resistant containers.[11][13]
-
Temperature: For routine use, store in a cool, dry place.[11] For long-term storage (≥4 years), maintain at room temperature as a crystalline solid, or consider refrigeration (e.g., 4°C) for enhanced stability.[9][14]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) if possible, especially for primary reference standards, to minimize oxidation.
-
Light: Protect from all sources of light by storing in the dark.[11]
-
Incompatibilities: Store away from oxidizing agents and strong bases.[11]
Handling:
-
Environment: Handle in a well-ventilated area to avoid inhalation of the powder.[11]
-
Hygiene: Limit all unnecessary personal contact and wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[11][15]
-
Aqueous Solutions: Aqueous solutions of this compound are significantly less stable than the powder form.[14][16] It is recommended not to store aqueous solutions for more than one day.[14] If solutions must be prepared in advance, they should be made in an acidic buffer (pH 2-4), protected from light, and stored under refrigeration or frozen to prolong stability.[4][7][8] The addition of an antioxidant like ascorbic acid can also enhance the stability of solutions.[7][8]
The logical relationship between storage conditions and this compound stability is visualized below.
Experimental Protocol for Stability Assessment
A stability-indicating analytical method is crucial to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[3][17]
Objective
To assess the stability of this compound powder under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Materials and Equipment
-
This compound powder
-
HPLC system with UV or Fluorescence detector
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol (B129727), and/or acetonitrile
-
Acid for mobile phase (e.g., phosphoric, formic, or acetic acid)[19][20][21]
-
pH meter, analytical balance, volumetric flasks
-
Stability chamber / oven
-
Photostability chamber
Methodology
-
Method Development: Develop an RP-HPLC method capable of separating this compound from its potential degradation products. A typical mobile phase consists of an acidic aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer, pH 2.5-3.0) and an organic modifier like methanol or acetonitrile.[18][20] Detection is commonly performed at 280 nm.[18][20]
-
Forced Degradation Studies:
-
Sample Preparation: Prepare stock solutions of this compound in an appropriate acidic solvent (e.g., 0.1 M HCl or 2% formic acid) where it exhibits greater stability.[19][21]
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat (e.g., at 80°C) for a specified period. Neutralize before injection.[3]
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature. Neutralize before injection. Degradation is expected to be rapid.[3]
-
Oxidation: Treat the this compound solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[3]
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven (e.g., 80°C).[3] Dissolve samples at various time points for analysis.
-
Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.
-
Evaluation:
-
Determine the percentage of this compound remaining in each stressed sample.
-
Assess the peak purity of this compound to ensure the method is specific.
-
Identify and quantify major degradation products if possible.
-
The following diagram outlines a typical workflow for a forced degradation study.
Conclusion
References
- 1. Structural basis of this compound oxidation by D-amino acid oxidase: alternative pathway for dopamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-DOPA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Physicochemical Stability of the L-DOPA Extract of Mucuna pruriens Seeds by Adding Phyllanthus emblica | MDPI [mdpi.com]
- 5. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bch.ro [bch.ro]
- 7. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physical, Chemical, and Microbiological Stability of Mucuna pruriens Effervescent Powders and Suspension | Scientific.Net [scientific.net]
- 10. Exposure to light accelerates the formation of dopamine from exogenous L-dopa in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Enhanced Physicochemical Stability of the L-DOPA Extract of Mucuna pruriens Seeds by Adding Phyllanthus emblica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. tmi.utexas.edu [tmi.utexas.edu]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. ijsit.com [ijsit.com]
- 19. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. Analysis of Levodopa Content in Commercial Mucuna pruriens Products Using High-Performance Liquid Chromatography with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Solubility of D-Dopa in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of D-Dopa (D-3,4-dihydroxyphenylalanine), a critical parameter for researchers in neuroscience, pharmacology, and drug development. Understanding the solubility of this compound in various solvents is fundamental for the design of in vitro and in vivo experiments, formulation development, and analytical method validation. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Core Principles of this compound Solubility
This compound, the D-enantiomer of L-Dopa, is a chiral amino acid derivative. Its solubility is primarily governed by its polar functional groups: a carboxylic acid, an amine, and two hydroxyl groups on the phenyl ring. These groups allow for hydrogen bonding and ionization, significantly influencing its interaction with different solvents. The zwitterionic nature of this compound at physiological pH can lead to strong intermolecular interactions, affecting its solubility.[1] Generally, the solubility of this compound is enhanced in acidic aqueous solutions due to the protonation of the carboxylate and amino groups, which disrupts the zwitterionic interactions.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents. It is important to note that the solubility of this compound's enantiomer, L-Dopa, is often reported and can serve as a close approximation due to their identical physical properties, aside from their chiroptical activity.
| Solvent | Chemical Formula | Solubility of this compound | Solubility of L-Dopa (for comparison) | Temperature (°C) |
| Water | H₂O | Slightly soluble (1.65 g/L or 0.165%)[2][3] | ~3.3 mg/mL[1][4] | 25 |
| 0.1 M Hydrochloric Acid | HCl (aq) | 10 mg/mL (50.71 mM)[5] | Freely soluble in 1M HCl[6] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 0.5 mg/mL (clear solution)[7]; 3 mg/mL (for DL-Dopa)[8] | Not specified | Not Specified |
| Ethanol | C₂H₅OH | Insoluble/Practically insoluble[2][3] | Practically insoluble[6] | Not Specified |
| Methanol | CH₃OH | Not specified | Very slightly soluble[6] | Not Specified |
| Acetone | C₃H₆O | Not specified | Practically insoluble[6] | Not Specified |
| Chloroform | CHCl₃ | Insoluble[2][3] | Practically insoluble[6] | Not Specified |
| Benzene | C₆H₆ | Insoluble[2][3] | Practically insoluble[4] | Not Specified |
| Ethyl Acetate | C₄H₈O₂ | Insoluble[2][3] | Practically insoluble[4] | Not Specified |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure based on established methodologies.
1. Materials and Equipment:
-
This compound powder
-
Selected laboratory solvents (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (e.g., 0.22 µm)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to withdraw from the upper portion of the solution.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.
-
-
Quantification:
-
Dilute the clear, filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (at the λmax of this compound, typically around 280 nm in acidic solution) or HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
3. Considerations:
-
pH: For aqueous solutions, the pH should be carefully controlled and reported, as it significantly impacts the solubility of this compound.
-
Temperature: Temperature influences solubility; therefore, it must be maintained at a constant and reported value throughout the experiment.
-
Purity of this compound: The purity of the this compound sample should be high to ensure accurate solubility determination.
-
Equilibration Time: The time required to reach equilibrium may vary depending on the solvent and should be determined empirically if not known.
Logical Workflow for this compound Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given solvent.
Caption: A workflow for determining this compound solubility.
This guide provides a foundational understanding of this compound's solubility characteristics and a practical framework for its experimental determination. For specific applications, it is recommended to perform solubility tests under the exact conditions of the intended experiment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scielo.br [scielo.br]
- 3. bachem.com [bachem.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. This compound | 5796-17-8 [chemicalbook.com]
Unveiling the Enantiomer: A Technical Guide to the L-Dopa-Independent Biological Activity of D-Dopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
While L-3,4-dihydroxyphenylalanine (L-Dopa) is the cornerstone of Parkinson's disease therapy, renowned for its conversion to dopamine (B1211576), its enantiomer, D-Dopa, has largely been considered biologically inert. However, emerging research has unveiled a distinct and significant biological activity of this compound that is entirely independent of the dopaminergic pathway. This technical guide provides an in-depth exploration of the L-Dopa-independent actions of this compound, with a primary focus on its role as an allosteric inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII). This document consolidates key findings, presents quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development endeavors in this promising area.
Core Biological Activity: Allosteric Inhibition of Glutamate Carboxypeptidase II (GCPII)
The most well-documented biological activity of this compound, independent of its conversion to L-Dopa or dopamine, is its potent and selective allosteric inhibition of Glutamate Carboxypeptidase II (GCPII)[1][2][3]. GCPII, also known as prostate-specific membrane antigen (PSMA), is a zinc-dependent metalloenzyme that plays a crucial role in the central nervous system by hydrolyzing the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate[1][4].
The inhibition of GCPII by this compound is non-competitive, indicating that it binds to an allosteric site on the enzyme rather than the active site where NAAG binds[1][2][3]. This mode of action is significant as it offers a different pharmacological profile compared to competitive inhibitors.
Physiological Consequences of GCPII Inhibition
By inhibiting GCPII, this compound effectively increases the synaptic concentration of NAAG[5]. NAAG is an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3)[2][4][6]. Activation of mGluR3 leads to a reduction in the release of glutamate, a primary excitatory neurotransmitter[4][6]. This modulation of glutamatergic transmission has neuroprotective implications, as excessive glutamate can lead to excitotoxicity, a process implicated in various neurological disorders[3][5][7].
The neuroprotective effects of GCPII inhibition have been observed in preclinical models of stroke, traumatic brain injury, neuropathic pain, and amyotrophic lateral sclerosis[5]. Therefore, this compound's ability to inhibit GCPII positions it as a potential therapeutic agent for conditions characterized by glutamate excitotoxicity.
Quantitative Data: Potency, Efficacy, and Pharmacokinetics
The following tables summarize the key quantitative parameters of this compound's interaction with GCPII and its pharmacokinetic properties.
Table 1: In Vitro Inhibition of Glutamate Carboxypeptidase II by this compound and Related Compounds
| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |
| This compound | 0.23 | 0.28 | Non-competitive, Allosteric | [1] |
| L-Dopa | 0.76 | - | - | [1] |
| Caffeic Acid | 0.45 | - | - | [1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | This compound (50 mg/kg, PO) | This compound (50 mg/kg, PO) + Sodium Benzoate (B1203000) | Reference |
| Plasma Cmax (nmol/mL) | 99.0 | 151 | [1] |
| Brain Cmax (nmol/g) | 1.74 | 3.20 | [1] |
| Plasma AUC (nmol·h/mL) | 72.7 | 185 | [1] |
| Brain AUC (nmol·h/g) | 2.42 | 5.48 | [1] |
| Oral Bioavailability (%) | 47.7 | - | [1] |
| Brain/Plasma Ratio | 0.033 | - | [1] |
Note: Sodium benzoate is a D-amino acid oxidase (DAAO) inhibitor, which prevents the conversion of this compound to its corresponding keto acid, thereby increasing its bioavailability.[1]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action on the Glutamatergic Synapse
The following diagram illustrates the signaling pathway affected by this compound's inhibition of GCPII.
Experimental Workflow for GCPII Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of this compound on GCPII.
Experimental Protocols
Radioenzymatic GCPII Inhibition Assay
This protocol is adapted from methodologies used to characterize the inhibition of GCPII by novel compounds[1].
Objective: To determine the IC50 and Ki of this compound for GCPII.
Materials:
-
Recombinant human GCPII enzyme
-
This compound
-
[3H]-N-acetylaspartylglutamate ([3H]-NAAG)
-
Tris-HCl buffer (pH 7.4)
-
Cobalt chloride (CoCl2)
-
Sodium phosphate buffer
-
Ion-exchange resin (e.g., AG1-X8)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human GCPII in Tris-HCl buffer.
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
Prepare a working solution of [3H]-NAAG in Tris-HCl buffer.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add a constant amount of GCPII enzyme to each well.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the [3H]-NAAG working solution to each well. The final reaction volume is typically 50 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours) to allow for substrate hydrolysis.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by adding ice-cold sodium phosphate buffer.
-
Separate the product, [3H]-glutamate, from the unreacted substrate, [3H]-NAAG, using an ion-exchange resin.
-
-
Quantification:
-
Transfer the eluate containing [3H]-glutamate to a scintillation vial or a plate compatible with a scintillation counter.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Plot the percentage of GCPII activity against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of GCPII activity, using non-linear regression analysis.
-
For determination of the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate (NAAG) and the inhibitor (this compound), followed by analysis using Lineweaver-Burk or other kinetic plots[1].
-
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in an animal model[1].
Objective: To determine the plasma and brain concentrations of this compound over time following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., saline)
-
Male mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue homogenization equipment
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) to a cohort of mice.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-dosing, collect blood samples via a suitable method (e.g., tail vein).
-
At the same time points, euthanize a subset of animals and harvest the brains.
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue in an appropriate buffer.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma and brain concentrations of this compound against time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis software.
-
Other Potential L-Dopa-Independent Activities
While the inhibition of GCPII is the most robustly characterized direct biological activity of this compound, some older literature suggests other potential effects, although these are less well-defined and may be confounded by in vivo conversion to L-Dopa. One study noted that intragastric administration of this compound with carbidopa (B1219) (a peripheral DOPA decarboxylase inhibitor) in rats led to an increase in striatal dopamine, suggesting that this compound can be converted to dopamine in the brain, albeit with a delayed onset compared to L-Dopa. This conversion is proposed to occur via transamination to 3,4-dihydroxyphenylpyruvic acid, which is then transaminated to L-Dopa.
It is important to note that in a study where this compound was administered without a D-amino acid oxidase inhibitor, no increase in dopamine was detected in brain homogenates, suggesting that without inhibiting its primary metabolic pathway, the conversion to dopamine is minimal[1].
Conclusion
The scientific literature strongly supports a significant biological activity of this compound that is independent of L-Dopa and the dopaminergic system: the allosteric inhibition of Glutamate Carboxypeptidase II. This action elevates synaptic levels of the neuropeptide NAAG, which in turn modulates glutamatergic neurotransmission via mGluR3 activation, a pathway with considerable neuroprotective potential. The quantitative data on this compound's potency and its favorable pharmacokinetic profile, particularly when co-administered with a DAAO inhibitor, underscore its potential as a lead compound for the development of novel therapeutics for neurological disorders characterized by excitotoxicity.
While the conversion of this compound to dopamine in vivo remains a possibility under certain conditions, the direct inhibition of GCPII represents a distinct and compelling mechanism of action. Further research is warranted to fully elucidate the therapeutic implications of this L-Dopa-independent activity of this compound and to explore any other potential direct biological effects of this intriguing enantiomer. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and utilization of this compound's unique pharmacology.
References
- 1. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate carboxypeptidase II inhibition behaviorally and physiologically improves pyridoxine-induced neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathway Analysis of D-Dopa In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-3,4-dihydroxyphenylalanine (D-Dopa), the dextrorotatory enantiomer of L-Dopa, has garnered significant interest in neuroscience and pharmacology. Unlike its levorotatory counterpart, which is a cornerstone therapy for Parkinson's disease, this compound's metabolic fate and biological activities have been a subject of ongoing investigation. This technical guide provides an in-depth analysis of the metabolic pathways of this compound in vivo, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes. Understanding the in vivo disposition of this compound is crucial for evaluating its therapeutic potential and safety profile.
Metabolic Fate of this compound: A Chiral Inversion Pathway
The central feature of this compound metabolism in vivo is its unidirectional chiral inversion to L-Dopa. This conversion is a critical step that ultimately allows this compound to exert dopaminergic effects. This process occurs primarily through a two-step enzymatic reaction:
-
Oxidative Deamination: D-amino acid oxidase (DAAO), an enzyme with high specificity for D-amino acids, catalyzes the initial conversion of this compound to its α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA).[1]
-
Transamination: Subsequently, DHPPA undergoes transamination by a transaminase enzyme to yield L-Dopa.[1]
Once converted to L-Dopa, the molecule enters the well-established metabolic pathway of L-Dopa, where it can be decarboxylated by DOPA decarboxylase (DDC) to form dopamine (B1211576).[2] This conversion to dopamine is the basis for the observed pharmacological effects of this compound in animal models of Parkinson's disease.[2][3]
Pharmacokinetics of this compound
In vivo studies have demonstrated that this compound exhibits distinct pharmacokinetic properties compared to L-Dopa. Notably, this compound has been shown to have higher plasma concentrations and greater stability than L-Dopa following oral administration in mice.[4] This is attributed to this compound not being a substrate for peripheral DOPA decarboxylase, thus bypassing the extensive first-pass metabolism that L-Dopa undergoes.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound and its metabolites from in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice after a Single 10 mg/kg Intravenous (IV) Dose [4]
| Parameter | Value | Unit |
| Cmax | 61.1 | nmol/mL |
| Tmax | 5 | min |
| t1/2 | 0.35 | h |
| Vd | 0.834 | L/kg |
| Cl | 28 | mL/min/kg |
| AUC | 30.5 | nmol·h/mL |
Table 2: Comparative Plasma Levels of this compound and L-Dopa in Mice 30 minutes after a 50 mg/kg Oral Dose [4]
| Compound | Plasma Concentration (nmol/mL) |
| This compound | 84.3 |
| L-Dopa | 3.74 |
Table 3: Dopamine and its Metabolites in Rat Striatum after L-Dopa Administration (for comparative purposes) [5]
| Time after L-Dopa | Dopamine (pg/g) |
| Control | 7.74 ± 0.22 |
| 45 min | 11.96 ± 0.14 |
| 180 min | Returned to control |
Experimental Protocols for In Vivo Analysis
A comprehensive in vivo study of this compound metabolism involves several key stages, from animal preparation to sophisticated analytical techniques.
Detailed Methodologies
1. Animal Handling and Dosing:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with a standard diet and water ad libitum.
-
Dosing: this compound can be administered via oral gavage or intravenous injection. The vehicle for administration should be carefully selected to ensure solubility and stability (e.g., saline, 0.5% methylcellulose).
2. Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points from the tail vein or via cardiac puncture at the termination of the study. Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C.
-
Brain Tissue Collection: For central nervous system analysis, animals are euthanized, and brains are rapidly excised and dissected on ice.
-
In Vivo Microdialysis: For real-time monitoring of extracellular levels of this compound and its metabolites in specific brain regions (e.g., striatum), in vivo microdialysis can be employed.[6][7][8] A microdialysis probe is surgically implanted into the target brain region, and dialysate is collected at regular intervals.[6][8]
3. Sample Preparation for Analysis:
-
Protein Precipitation: To remove proteins that can interfere with the analysis, plasma and brain homogenates are treated with a precipitating agent such as perchloric acid or acetonitrile (B52724).[4] The mixture is then centrifuged, and the supernatant is collected for analysis.
-
Derivatization: In some cases, derivatization may be necessary to improve the chromatographic separation and detection of this compound and its metabolites.
4. Analytical Quantification: LC-MS/MS:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.[9][10][11][12]
-
Chromatographic Separation: A reversed-phase C18 column is typically used for separation. The mobile phase usually consists of an aqueous component with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analytes. Specific precursor-to-product ion transitions for this compound, DHPPA, L-Dopa, and dopamine are monitored.
Conclusion
The in vivo metabolic analysis of this compound reveals a fascinating pathway of chiral inversion that ultimately leads to the formation of dopamine in the brain. Its unique pharmacokinetic profile, characterized by enhanced stability and higher plasma concentrations compared to L-Dopa, makes it an intriguing candidate for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct comprehensive in vivo studies on this compound and other novel therapeutic agents. A thorough understanding of the metabolic fate of such compounds is paramount for advancing drug development in the field of neuroscience and beyond.
References
- 1. This compound is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated striatal dopamine levels following administration of this compound and its alpha-keto acid metabolite DHPPA: behavioral and physiological studies in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neurology.org [neurology.org]
- 6. benchchem.com [benchchem.com]
- 7. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS METHOD FOR L-DOPA QUANTIFICATION IN DIFFERENT TISSUES OF Vicia faba | Journal of the Chilean Chemical Society [jcchems.com]
- 10. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic conversion of D-Dopa to L-Dopa by D-amino acid oxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-3,4-dihydroxyphenylalanine (L-Dopa) remains the gold-standard treatment for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine (B1211576) in the brain. The stereoisomer, D-Dopa, is not directly utilized as a dopamine precursor. However, compelling evidence demonstrates a unidirectional chiral inversion of this compound to L-Dopa, a process of significant interest for its potential therapeutic implications. This conversion is a two-step enzymatic cascade initiated by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. This technical guide provides an in-depth overview of this enzymatic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
The Core Signaling Pathway: A Two-Step Enzymatic Conversion
The transformation of this compound into its therapeutically active enantiomer, L-Dopa, is not a direct isomerization. Instead, it proceeds through a sequential two-step enzymatic reaction involving two distinct enzymes.[1] This pathway is of particular interest in tissues where D-amino acid oxidase is expressed, such as the kidney and brain.[1]
The initial and rate-limiting step is the oxidative deamination of this compound, catalyzed by D-amino acid oxidase (DAAO). DAAO is a flavoprotein that exhibits high specificity for D-amino acids, converting them into their corresponding α-keto acids.[2][3] In this reaction, this compound is oxidized to 3,4-dihydroxyphenylpyruvic acid (DHPPA), with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[1]
The second step involves the transamination of the intermediate, DHPPA, to form L-Dopa. This reaction is catalyzed by a transaminase, referred to in the literature as dopa transaminase.[1] This enzyme facilitates the transfer of an amino group from an amino acid donor to DHPPA, thereby generating L-Dopa.
Quantitative Data Presentation
The efficiency of the enzymatic conversion of this compound to L-Dopa is dependent on the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data for human D-amino acid oxidase and provide a framework for understanding the kinetics of the subsequent transamination step.
Table 1: Kinetic Parameters of Human D-amino acid Oxidase (hDAAO) with this compound as Substrate
| Parameter | Value | Reference |
| Michaelis Constant (Km) | 0.5 mM | [2] |
| Catalytic Constant (kcat) | 14 s-1 | [2] |
| Catalytic Efficiency (kcat/Km) | 28 mM-1s-1 | [2] |
| Substrate Inhibition Constant (KI) | 0.5 mM | [2] |
Note: The catalytic efficiency of hDAAO for this compound is reported to be 14-fold higher than for D-Serine, another key substrate of this enzyme.[3]
Table 2: Inhibition of this compound to L-Dopa Conversion
| Inhibitor | Target Enzyme | Effect | Reference |
| Sodium Benzoate (B1203000) | D-amino acid oxidase (DAAO) | Blocks L-Dopa generation from this compound in a concentration-dependent manner. | [1][4] |
| Carbidopa | Dopa Transaminase (and Aromatic L-amino acid decarboxylase) | Significantly inhibits L-Dopa production from this compound. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the enzymatic conversion of this compound to L-Dopa.
In Vitro Conversion of this compound to L-Dopa using Rat Kidney Homogenates
This protocol is based on the methodology described in studies investigating the chiral inversion of this compound.[1]
Objective: To demonstrate the conversion of this compound to L-Dopa in a biological matrix rich in DAAO and transaminases and to assess the effect of specific inhibitors.
Materials:
-
Freshly excised rat kidneys
-
Ice-cold 0.1 M phosphate (B84403) buffer (pH 7.4)
-
This compound
-
L-Dopa
-
Sodium Benzoate (DAAO inhibitor)
-
Carbidopa (Dopa transaminase inhibitor)
-
Perchloric acid (0.1 M)
-
Microcentrifuge tubes
-
Homogenizer
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC system with a chiral column
Procedure:
-
Preparation of Kidney Homogenate:
-
Perfuse rat kidneys with ice-cold saline to remove blood.
-
Homogenize the kidneys in 4 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for the enzymatic assay.
-
-
Incubation:
-
Prepare reaction mixtures in microcentrifuge tubes containing the kidney homogenate supernatant.
-
Add this compound to a final concentration of 1 mM.
-
For inhibition studies, pre-incubate the homogenate with either Sodium Benzoate (e.g., 1-10 mM) or Carbidopa (e.g., 10-100 µM) for 15 minutes before adding this compound.
-
Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid.
-
Vortex the tubes and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Analyze the filtered supernatant for the presence of this compound and L-Dopa using an HPLC system equipped with a chiral column capable of separating the enantiomers.
-
Quantify the concentrations of this compound and L-Dopa by comparing the peak areas to a standard curve.
-
D-amino acid Oxidase Activity Assay
This protocol provides a general method for determining DAAO activity, which can be adapted for this compound as the substrate. The assay is based on the detection of one of the reaction products, such as hydrogen peroxide or ammonia.[5]
Objective: To quantify the activity of D-amino acid oxidase.
Materials:
-
Purified DAAO or tissue homogenate
-
This compound (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a working solution of Amplex® Red and HRP in the assay buffer.
-
-
Assay:
-
Add the DAAO sample (purified enzyme or homogenate) to the wells of a 96-well plate.
-
Add the Amplex® Red/HRP working solution to each well.
-
Initiate the reaction by adding the this compound solution.
-
Immediately measure the fluorescence (or absorbance) in a microplate reader in kinetic mode at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Determine the specific activity of DAAO (e.g., in µmol/min/mg protein) by referencing a standard curve of hydrogen peroxide.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for investigating the enzymatic conversion of this compound to L-Dopa in a laboratory setting.
Implications for Drug Development
The enzymatic conversion of this compound to L-Dopa has several implications for drug development:
-
Prodrug Strategy: this compound could be considered a prodrug of L-Dopa, potentially offering a different pharmacokinetic profile.
-
Target for Drug Interaction: The activity of DAAO can be modulated by various compounds, which could in turn affect the conversion of this compound and the levels of other DAAO substrates like D-serine, a neuromodulator.
-
Enzymatic Synthesis: Understanding this pathway could inform the development of novel biocatalytic methods for the industrial production of L-Dopa.
Conclusion
The enzymatic conversion of this compound to L-Dopa, mediated by the sequential action of D-amino acid oxidase and a dopa transaminase, represents a significant metabolic pathway with potential therapeutic relevance. This technical guide has provided a comprehensive overview of this process, including the underlying biochemical reactions, quantitative kinetic data, and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow serve to further elucidate these complex processes. For researchers and professionals in drug development, a thorough understanding of this enzymatic conversion is crucial for exploring novel therapeutic strategies and for the development of new methodologies for the synthesis and analysis of L-Dopa. Further research into the specific transaminases involved and their kinetic properties will provide a more complete picture of this intriguing biochemical transformation.
References
- 1. This compound is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Sodium benzoate differentially blocks circling induced by D-and L-dopa in the hemi-parkinsonian rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
D-Dopa as a Precursor Molecule in Dopamine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of D-Dopa (dextrodopa) as a potential precursor for dopamine (B1211576) synthesis, offering an alternative metabolic route to the conventional L-Dopa pathway. This document details the enzymatic conversion of this compound to dopamine, presents available quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visualizations of the key metabolic and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction
L-3,4-dihydroxyphenylalanine (L-Dopa) is the cornerstone of treatment for Parkinson's disease, acting as a direct precursor to dopamine and replenishing depleted levels in the brain.[1] Its stereoisomer, D-3,4-dihydroxyphenylalanine (this compound), has historically been considered inactive. However, emerging evidence suggests that this compound can be metabolized in vivo to form dopamine, albeit through a different and potentially more complex pathway.[2] This guide delves into the scientific basis for this compound as a dopamine precursor, providing a technical framework for its further investigation.
The Metabolic Pathway of this compound to Dopamine
Unlike L-Dopa, which is directly converted to dopamine by aromatic L-amino acid decarboxylase (AADC), this compound undergoes a two-step enzymatic conversion to L-Dopa before it can be decarboxylated.[1][3]
The key enzymes in this pathway are:
-
D-amino acid oxidase (DAAO): This enzyme initiates the conversion by oxidatively deaminating this compound to its α-keto acid intermediate, 3,4-dihydroxyphenylpyruvic acid (DHPPA).[1][3]
-
Aromatic Amino Acid Transaminase (ArAT) or "Dopa Transaminase": This enzyme then catalyzes the transamination of DHPPA to L-Dopa.[1][4]
-
Aromatic L-amino acid decarboxylase (AADC): Finally, the newly formed L-Dopa is decarboxylated by AADC to produce dopamine.[5]
This multi-step conversion results in a delayed onset of action compared to L-Dopa.[2]
Quantitative Data
The following tables summarize the available quantitative data comparing the effects of this compound and L-Dopa.
Table 1: Comparative Effects on Striatal Dopamine Levels
| Compound | Administration Route | Dose | Peak Dopamine Increase (relative to L-Dopa) | Reference |
| This compound | Intrastriatal infusion | Not specified | 30% | [6] |
| DHPPA | Intrastriatal infusion | Not specified | 11% | [6] |
| This compound | Intragastric (with carbidopa) | Not specified | Similar to L-Dopa | [2] |
Table 2: Comparative Behavioral Effects in a Rat Model of Parkinson's Disease
| Compound | Effect | Onset of Action (vs. L-Dopa) | Total Turning Behavior (vs. L-Dopa) | Reference |
| This compound | Contralateral turning | Delayed by 10-20 min | 40% less | [6] |
| DHPPA | Contralateral turning | Not specified | 57% less | [6] |
| This compound | Contralateral turning | Delayed | Similar efficacy | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (50 mg/kg, PO) | Value (50 mg/kg PO + 400 mg/kg Sodium Benzoate IP) | Reference |
| Plasma | [4] | ||
| Cmax | Not specified | 151 nmol/mL | [4] |
| AUC | 72.7 nmol·h/mL | 185 nmol·h/mL | [4] |
| Oral Bioavailability | 47.7% | >100% | [4] |
| Brain | [4] | ||
| Cmax | Not specified | 3.20 nmol/g | [4] |
| AUC | 2.42 nmol·h/g | 5.48 nmol·h/g | [4] |
| AUCbrain/plasma ratio | 0.03 | Not specified | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Animal Model of Parkinson's Disease and this compound Administration
A common model for studying Parkinson's disease is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat.
Protocol:
-
6-OHDA Lesioning:
-
Anesthetize male Sprague-Dawley rats.
-
Using a stereotaxic frame, unilaterally inject 6-hydroxydopamine into the substantia nigra.
-
Allow for a post-operative recovery period of at least two weeks.
-
-
This compound Preparation and Administration:
-
Prepare a solution of this compound in saline. For studies investigating central effects, co-administer a peripheral AADC inhibitor like carbidopa (B1219) or benserazide.[2] A typical dose might be in the range of 25-50 mg/kg for this compound and 10-25 mg/kg for the inhibitor.
-
Administer the solution via oral gavage (intragastric administration).[2]
-
-
Behavioral Monitoring:
-
Place the rats in automated rotometer bowls.
-
Record the number of contralateral rotations over a period of several hours to assess the behavioral response.
-
-
Tissue Collection and Analysis:
-
At the end of the behavioral monitoring period, euthanize the animals.
-
Rapidly dissect the striatum from both the lesioned and non-lesioned hemispheres.
-
Process the tissue for neurochemical analysis as described in Protocol 4.2.
-
Quantification of this compound, L-Dopa, Dopamine, and Metabolites by HPLC-ECD
This protocol outlines a method for the simultaneous measurement of this compound, L-Dopa, dopamine, and its major metabolites, DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid), in brain tissue.
Protocol:
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD System:
-
Column: A C18 reverse-phase column is commonly used. For enantiomeric separation of D- and L-Dopa, a chiral column (e.g., Crownpak CR(-)) is required.[7]
-
Mobile Phase: A typical mobile phase consists of a sodium phosphate (B84403) or citrate (B86180) buffer at an acidic pH (e.g., pH 3.0), an ion-pairing agent (e.g., octane (B31449) sulfonic acid), EDTA, and a small percentage of an organic modifier like methanol (B129727) or acetonitrile.
-
Electrochemical Detector (ECD): Set the potential of the working electrode to a level sufficient to oxidize the compounds of interest (e.g., +0.65 V to +0.8 V).
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC system.
-
Identify and quantify the compounds based on their retention times and peak areas relative to known standards.
-
Discussion and Future Directions
The available data suggest that this compound can serve as a precursor for dopamine synthesis in the brain, offering a novel avenue for therapeutic development. The delayed onset and potentially more sustained action compared to L-Dopa could offer advantages in reducing motor fluctuations associated with long-term L-Dopa therapy. However, the efficiency of the this compound to L-Dopa conversion appears to be a critical limiting factor.
Future research should focus on:
-
Enzyme Kinetics: Detailed characterization of the kinetic parameters (Km and Vmax) of human D-amino acid oxidase and the specific aromatic amino acid transaminase(s) involved in the this compound metabolic pathway.
-
Pharmacokinetic/Pharmacodynamic Modeling: Comprehensive studies directly comparing the pharmacokinetic and pharmacodynamic profiles of this compound and L-Dopa in relevant animal models and eventually in humans.
-
Combination Therapies: Investigating the potential of co-administering this compound with inhibitors of DAAO to increase the bioavailability of this compound and enhance its conversion to dopamine.[4]
-
Clinical Evaluation: Carefully designed clinical trials are necessary to evaluate the safety, tolerability, and efficacy of this compound in patients with Parkinson's disease.
Conclusion
This compound presents an intriguing, though not yet fully explored, alternative for dopamine replacement strategies. While significant research is still required to fully understand its therapeutic potential and limitations, the foundational knowledge outlined in this guide provides a solid starting point for scientists and clinicians interested in pursuing this promising area of research. The indirect pathway to dopamine synthesis may offer a more controlled and sustained dopaminergic stimulation, a highly sought-after goal in the management of Parkinson's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vivo measurement of LDOPA uptake, dopamine reserve and turnover in the rat brain using [18F]FDOPA PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transamination and other metabolic pathways of 3,4-dihydroxyphenylpyruvic acid in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation [frontiersin.org]
- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Stereospecific Properties of D-3,4-dihydroxyphenylalanine: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dihydroxyphenylalanine (DOPA) is a critical amino acid that serves as the precursor to the neurotransmitter dopamine (B1211576). DOPA exists as two stereoisomers: L-3,4-dihydroxyphenylalanine (L-DOPA) and D-3,4-dihydroxyphenylalanine (D-DOPA). While L-DOPA is the biologically active enantiomer and the cornerstone of treatment for Parkinson's disease, this compound has long been considered biologically inactive.[1][2] However, recent research has unveiled distinct stereospecific properties of this compound, revealing its unique interactions with various enzymes and transport systems, and suggesting potential therapeutic applications beyond dopamine replacement. This technical guide provides a comprehensive overview of the stereospecific properties of this compound, focusing on its enzymatic interactions, transport mechanisms, and pharmacological effects, supported by quantitative data and detailed experimental methodologies.
Enzymatic Interactions: A Tale of Two Isomers
The stereochemistry of the alpha-carbon of DOPA profoundly influences its interaction with key enzymes involved in its metabolism and the catecholamine pathway.
DOPA Decarboxylase (DDC)
DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-DOPA to dopamine. This enzyme exhibits a high degree of stereospecificity for the L-isomer.[3]
-
L-DOPA: Serves as the natural substrate for DDC, leading to the synthesis of dopamine.[3]
Catechol-O-Methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the degradation of catecholamines, including DOPA. It transfers a methyl group from S-adenosyl methionine (SAM) to one of the hydroxyl groups of the catechol ring. Studies have shown that COMT exhibits stereospecificity, favoring the L-isomer of DOPA.
Enzyme kinetic studies have demonstrated that compared to the soluble form of COMT (S-COMT), the membrane-bound form (MB-COMT) has a lower Vmax (capacity) for L-DOPA, but a more than 10-fold higher affinity for catecholamines.[6] While specific Km and Vmax values for this compound are not consistently reported across studies, the general consensus is that L-DOPA is the preferred substrate.
Monoamine Oxidase (MAO)
Monoamine oxidase (MAO) is an enzyme that catalyzes the oxidative deamination of monoamines, including dopamine. There are two main isoforms, MAO-A and MAO-B. Unlike DDC, the stereospecificity of MAO for DOPA isomers appears to be less pronounced. Both L-DOPA and this compound have been shown to inhibit MAO-A. The inhibition is noncompetitive with the substrate kynuramine (B1673886) and is reversible.
Quantitative Data on Enzymatic Interactions
| Enzyme | Isomer | Parameter | Value | Reference |
| Monoamine Oxidase A (Human Placental Mitochondria) | L-DOPA | Ki | 154 µM | [7] |
| This compound | Ki | 133 µM | [7] | |
| DOPA Decarboxylase | This compound | Inhibition | Competitive Inhibitor | [4][5] |
Transport Mechanisms: Crossing the Blood-Brain Barrier
The entry of DOPA into the brain is a critical step for its neurological effects. This process is mediated by the large neutral amino acid transporter (LNAAT).
-
L-DOPA: Is actively transported across the blood-brain barrier by the LNAAT.[8]
-
This compound: The transport of this compound across the blood-brain barrier is less efficient than that of L-DOPA. Studies on polydopamine nanoparticles, which can be formed from both L-DOPA and this compound, suggest that these polymers can be taken up by brain endothelial cells, indicating a potential for transcytosis.[9]
Pharmacological Effects and Therapeutic Potential
While not a direct precursor to dopamine in the same manner as L-DOPA, this compound exhibits distinct pharmacological activities.
Conversion to L-DOPA and Dopamine Production
Despite its inability to be directly decarboxylated, this compound can be converted to dopamine in the brain.[10] This conversion is thought to occur via a two-step process:
-
Transamination or Oxidation: this compound is first converted to its corresponding α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA), by D-amino acid oxidase (DAAO).[10]
-
Transamination to L-DOPA: DHPPA is then transaminated to form L-DOPA, which can subsequently be decarboxylated to dopamine.[10]
In animal models of Parkinson's disease, intragastric administration of this compound with a peripheral DDC inhibitor (carbidopa) led to an increase in striatal dopamine concentration comparable to that achieved with L-DOPA and carbidopa.[10] However, the onset of behavioral effects, such as turning behavior in unilaterally lesioned rats, was delayed with this compound compared to L-DOPA.[10]
Inhibition of Glutamate (B1630785) Carboxypeptidase II (GCPII)
Recent studies have identified this compound as a potent, orally bioavailable, allosteric inhibitor of glutamate carboxypeptidase II (GCPII).[7][11][12] GCPII is a metalloenzyme implicated in various neurological disorders.
-
Inhibition Potency: this compound exhibits sub-micromolar potency in inhibiting GCPII.[7][11][12]
-
Pharmacokinetics: Orally administered this compound shows good metabolic stability and excellent pharmacokinetic properties.[7][12] Co-administration with a DAAO inhibitor, such as sodium benzoate, can significantly enhance its plasma and brain exposure.[7][12]
-
Mode of Inhibition: this compound acts as a noncompetitive, allosteric inhibitor of GCPII.[7][11][12]
This novel activity suggests that this compound could be a scaffold for the development of new therapeutics targeting GCPII.
Experimental Protocols
HPLC Separation of DOPA Isomers
A robust method for the separation and quantification of D- and L-DOPA is crucial for research in this area. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a commonly used technique.[1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chirobiotic T, 250 x 4.6 mm.[1]
-
Mobile Phase: Acetonitrile / Water (80/20, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 280 nm.[1]
-
Sample Preparation:
-
Prepare a stock solution of racemic DOPA or individual enantiomers in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired concentration (e.g., 10 µg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.[1]
-
DOPA Decarboxylase Activity Assay
The activity of DDC can be measured using a spectrophotometric assay.
-
Principle: The assay measures the rate of conversion of L-DOPA to dopamine.
-
Procedure: A modified method based on Sherald et al. and Charteris and John can be used.[13]
-
Prepare a reaction mixture containing the enzyme, pyridoxal 5'-phosphate (PLP), and a suitable buffer.
-
Initiate the reaction by adding a saturating concentration of L-DOPA.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength using a spectrophotometer.
-
For inhibition studies, this compound can be included in the reaction mixture at various concentrations.
-
A rapid and simple colorimetric assay for DDC activity has also been developed using gold nanoparticles (AuNPs).[14] The aggregation of AuNPs induced by the dopamine product leads to a color change from red to blue, which can be quantified.[14]
In Vitro Blood-Brain Barrier Transport Assay
To study the transport of this compound across the blood-brain barrier, an in vitro model using co-cultures of brain capillary endothelial cells and astrocytes can be employed.[15]
-
Model: Brain capillary endothelial cells are cultured on one side of a filter, and astrocytes are cultured on the other side, mimicking the in vivo situation.[15]
-
Procedure:
-
Add this compound (often radiolabeled for easier detection) to the "blood" side (endothelial cell side) of the co-culture system.
-
At various time points, collect samples from the "brain" side (astrocyte side) and the cell lysates.
-
Quantify the amount of this compound that has been transported across the endothelial cell layer.
-
Permeability can be calculated and compared to in vivo data.
-
Visualizations
Caption: Metabolic pathways of L-DOPA and this compound to dopamine.
Caption: Experimental workflows for HPLC analysis and in vitro BBB transport.
Caption: Logical relationships of this compound's pharmacological actions.
Conclusion
The stereospecific properties of D-3,4-dihydroxyphenylalanine are multifaceted and extend beyond its traditional classification as the "inactive" isomer of DOPA. Its distinct interactions with key enzymes such as DOPA decarboxylase and its recently discovered role as a potent inhibitor of glutamate carboxypeptidase II highlight its potential for novel therapeutic applications. Furthermore, its indirect pathway to dopamine synthesis presents an alternative mechanism for modulating dopaminergic neurotransmission. A thorough understanding of these stereospecific properties, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise kinetic parameters of this compound with a wider range of enzymes and transporters to further refine our understanding of its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DOPA decarboxylase - Proteopedia, life in 3D [proteopedia.org]
- 4. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [helda.helsinki.fi]
- 7. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WikiGenes - DDC - dopa decarboxylase (aromatic L-amino acid... [wikigenes.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and rapid detection of l-Dopa decarboxylase activity using gold nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on D-Dopa Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-3,4-dihydroxyphenylalanine (D-Dopa), the dextrorotatory stereoisomer of Levodopa (L-Dopa), has emerged as a molecule of significant interest in neuropharmacology. Initially considered the less active counterpart to the "gold standard" Parkinson's disease treatment, L-Dopa, foundational research has unveiled a unique pharmacological profile for this compound, suggesting its potential as a therapeutic agent and a valuable tool for studying dopaminergic systems. This technical guide provides an in-depth exploration of the core pharmacology of this compound, summarizing key findings on its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data, detailed experimental protocols from seminal studies, and visualizations of critical pathways and processes to serve as a comprehensive resource for the scientific community.
Mechanism of Action: The Chiral Inversion Pathway
Unlike L-Dopa, which is a direct precursor to dopamine (B1211576), this compound's primary mechanism of action relies on its in vivo conversion to L-Dopa.[1][2] This is not a simple racemization but a specific, unidirectional enzymatic process.
The conversion of this compound to L-Dopa is a two-step process primarily occurring in the kidney and to some extent in the brain.[1][3]
-
Oxidative Deamination: this compound is first metabolized by the enzyme D-amino acid oxidase (DAAO) to its α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA).[1][2][4]
-
Transamination: DHPPA is then transaminated by a dopa transaminase to yield L-Dopa.[1][2]
Subsequently, L-Dopa follows the well-established metabolic pathway where it is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[5][6] This multi-step conversion results in a slower onset of action and potentially more sustained dopamine delivery compared to direct L-Dopa administration.[2][3]
Figure 1: Metabolic pathway of this compound to Dopamine.
Pharmacokinetics
The pharmacokinetic profile of this compound is a key area of investigation, with studies focusing on its absorption, distribution, metabolism, and excretion. A significant finding is its potential for improved oral bioavailability compared to L-Dopa under certain conditions.
Absorption and Bioavailability
This compound is orally bioavailable.[7][8] Studies in mice have shown that this compound can achieve significantly higher plasma concentrations than L-Dopa following oral administration.[7] One study reported that this compound exhibited an absolute oral bioavailability of 47.7% in mice.[7][8]
Distribution and Brain Penetration
While this compound can cross the blood-brain barrier, its brain penetration index is relatively low.[7][8] However, co-administration with a DAAO inhibitor can significantly increase both plasma and brain concentrations of this compound.[7][8]
Metabolism and Excretion
As detailed in the mechanism of action, the primary metabolic pathway for this compound is its conversion to L-Dopa. The rate of this conversion influences the duration of its effects.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound from a study in mice.
| Parameter | This compound (50 mg/kg, PO) | This compound (50 mg/kg, PO) + Sodium Benzoate (B1203000) (400 mg/kg, IP) | L-Dopa (50 mg/kg, PO) | Caffeic Acid (50 mg/kg, PO) |
| Plasma Cmax (nmol/mL) | 99.0 | 151 | ~3.74 (at 30 min) | ~6.47 (at 30 min) |
| Brain Cmax (nmol/g) | 1.74 | 3.20 | - | - |
| Plasma AUC (nmol·h/mL) | 72.7 | 185 | - | - |
| Brain AUC (nmol·h/g) | 2.42 | 5.48 | - | - |
| Oral Bioavailability (%) | 47.7 | - | - | - |
Data extracted from a pharmacokinetic study in mice.[7][8] Sodium benzoate is a DAAO inhibitor.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily attributed to its conversion to dopamine.
In Vivo Effects on Dopamine Levels and Behavior
Administration of this compound leads to a significant increase in extracellular dopamine levels in the striatum.[4] This increase in dopamine is associated with observable behavioral effects. In rodent models of Parkinson's disease (unilateral 6-hydroxydopamine-induced lesions of the substantia nigra), this compound induces contralateral turning, a behavior indicative of dopaminergic stimulation in the lesioned hemisphere.[3][4] The onset of this turning behavior is delayed compared to that induced by L-Dopa, which is consistent with the multi-step metabolic activation of this compound.[3][4]
Comparative Effects with L-Dopa
Studies have shown that this compound can increase striatal dopamine concentrations to a similar extent as L-Dopa.[3] However, the cumulative increase in dopamine levels following direct striatal infusion of this compound was found to be about 30% of that observed with L-Dopa.[4]
Neurotoxicity Profile
The neurotoxicity of this compound is a subject of ongoing research, with some studies suggesting it may have a more favorable profile than L-Dopa. The neurotoxicity of L-Dopa is thought to be partly related to the auto-oxidation of dopamine and L-Dopa itself.[9][10] Some research indicates that this compound is less toxic than L-Dopa and dopamine in neuronal cultures.[10] However, other studies have reported dose-dependent toxicity of this compound in certain cell culture models.[9]
This compound as a Glutamate (B1630785) Carboxypeptidase II (GCPII) Inhibitor
Recent foundational research has identified a novel pharmacological action of this compound, independent of its conversion to L-Dopa. This compound has been characterized as a potent, orally bioavailable, allosteric inhibitor of glutamate carboxypeptidase II (GCPII).[7][8]
GCPII is an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) to N-acetylaspartate (NAA) and glutamate. Inhibition of GCPII is a therapeutic strategy being explored for several neurological and psychiatric disorders, as it can reduce excessive glutamate levels.
The inhibition of GCPII by this compound was found to be non-competitive, indicating an allosteric mechanism of action.[7][8]
Figure 2: Allosteric inhibition of GCPII by this compound.
Key Experimental Protocols
This section provides an overview of the methodologies used in foundational this compound research.
Enantiomeric Separation and Quantification of D- and L-Dopa
A crucial aspect of studying this compound pharmacology is the ability to distinguish it from its enantiomer, L-Dopa.
-
Method: High-Performance Liquid Chromatography (HPLC) with a chiral column is the standard method.
-
Sample Preparation: Tissue homogenates (e.g., from kidney or brain) or plasma samples are deproteinized, often with perchloric acid, and then centrifuged. The supernatant is filtered before injection into the HPLC system.
-
Detection: Electrochemical detection is commonly used for its high sensitivity in measuring catecholamines and their precursors.
-
Application: This method is used to demonstrate the in vivo conversion of this compound to L-Dopa and to quantify the extent of this chiral inversion.[1]
Figure 3: Experimental workflow for enantiomeric separation.
In Vivo Microdialysis for Striatal Dopamine Measurement
-
Method: In vivo microdialysis allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Procedure: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized animal (e.g., a rat). After a recovery period, the probe is perfused with artificial cerebrospinal fluid. The collected dialysate is then analyzed, typically by HPLC with electrochemical detection, to measure dopamine and its metabolites.
-
Application: This technique is used to assess the direct effect of systemically or locally administered this compound on dopamine release in the striatum.[4]
Behavioral Assessment in Rodent Models of Parkinson's Disease
-
Model: The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is widely used. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, creating a model of Parkinson's disease in one hemisphere of the brain.
-
Behavioral Test: Rotational behavior is quantified. Administration of a dopaminergic agent like this compound causes the animals to rotate contralaterally (away from the lesioned side) due to the stimulation of supersensitive dopamine receptors in the dopamine-depleted striatum.
-
Application: This model is used to evaluate the functional efficacy of this compound and to compare its potency and time course of action with that of L-Dopa.[3][4]
Conclusion and Future Directions
Foundational research has established that this compound is not merely an inactive stereoisomer of L-Dopa but a prodrug with a unique metabolic activation pathway and a distinct pharmacological profile. Its conversion to L-Dopa via a two-step enzymatic process offers the potential for a more controlled and sustained delivery of dopamine to the brain. Furthermore, the discovery of its activity as a GCPII inhibitor opens up new avenues for its therapeutic application beyond dopamine replacement.
Future research should focus on:
-
A more detailed characterization of the transaminase involved in this compound metabolism.
-
Clinical studies to evaluate the efficacy and safety of this compound in Parkinson's disease, potentially in combination with DAAO inhibitors.
-
Further investigation into the therapeutic potential of this compound's GCPII inhibitory activity in other neurological disorders.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to explore the pharmacological complexities and therapeutic potential of this compound.
References
- 1. This compound is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated striatal dopamine levels following administration of this compound and its alpha-keto acid metabolite DHPPA: behavioral and physiological studies in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-DOPA - Wikipedia [en.wikipedia.org]
- 6. DOPA Decarboxylase (DDC) and Neurotransmitter Synthesis | Bio-Techne [bio-techne.com]
- 7. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential neurotoxicity induced by L-DOPA and dopamine in cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of neurotoxicity following repeated administration of l-dopa, this compound and dopamine to embryonic mesencephalic dopamine neurons in cultures derived from Fisher 344 and Sprague-Dawley donors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantiomer's Tale: An In-depth Technical Guide to the Physiological Role of Endogenous D-Dopa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered the biologically inactive stereoisomer of the critical dopamine (B1211576) precursor L-3,4-dihydroxyphenylalanine (L-Dopa), recent scientific inquiry has begun to illuminate a more complex and potentially significant physiological role for endogenous D-Dopa. While its primary function appears to be that of a prodrug, capable of conversion to L-Dopa and subsequently dopamine, emerging evidence suggests this compound may also possess direct biological activities. This technical guide provides a comprehensive overview of the current understanding of endogenous this compound, detailing its metabolic pathways, physiological effects, and the experimental methodologies used to investigate its function. Quantitative data are presented to offer a comparative perspective, and key signaling and metabolic pathways are visualized to facilitate a deeper understanding of this intriguing molecule.
Introduction
The significance of L-Dopa in neuroscience and medicine is firmly established as the primary treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] L-Dopa effectively repletes dopamine levels in the brain, thereby alleviating motor symptoms.[2] Its enantiomer, this compound, has historically been dismissed as biologically inert. However, this view is being challenged by studies demonstrating that exogenously administered this compound can elevate brain dopamine levels and elicit physiological responses.[3] This guide explores the synthesis, metabolism, and potential physiological roles of endogenous this compound, providing a foundational resource for researchers in neurobiology and drug development.
Synthesis and Metabolism of this compound
While the human body predominantly produces and utilizes L-Dopa, the existence and metabolic pathways of this compound are of growing interest.[4]
Endogenous Presence
The direct endogenous synthesis of this compound in mammals has not been definitively established. However, trace amounts of D-amino acids are present in the mammalian brain and their levels can change with age and in pathological conditions. The potential for enzymatic racemization or other metabolic routes that could produce this compound endogenously is an area of active investigation. One study identified Dopa in the brains of rats killed by decapitation at a concentration of 7 ng/g, and at 20 ng/g in rats killed by microwave irradiation.[5] However, the chirality of this Dopa was not specified.
Metabolic Conversion to L-Dopa and Dopamine
The principal physiological effect of this compound is mediated through its conversion to L-Dopa and, subsequently, to dopamine. This biotransformation is a two-step enzymatic process.[3]
-
Oxidative Deamination: D-amino acid oxidase (DAO), a flavoenzyme with high specificity for D-amino acids, catalyzes the oxidative deamination of this compound to its corresponding α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA).[6][7]
-
Transamination: DHPPA is then transaminated by a transaminase to yield L-Dopa.[3]
Following its conversion to L-Dopa, the metabolic pathway converges with the canonical dopamine synthesis pathway, where L-Dopa is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[8]
Quantitative Data
The following tables summarize available quantitative data regarding the pharmacokinetics of exogenously administered this compound and the enzymatic kinetics of its metabolism.
Table 1: Pharmacokinetics of Exogenously Administered this compound in Mice
| Parameter | Plasma | Brain |
| Cmax (nmol/mL or nmol/g) | 99.0 | 1.74 |
| Tmax (min) | 15 | 30 |
| AUC (nmol·h/mL or nmol·h/g) | 72.7 | 2.42 |
| Oral Bioavailability (%) | 47.7 | - |
| Data from a study with a single oral dose of 50 mg/kg this compound in mice.[9] |
Table 2: Kinetic Parameters of Human D-Amino Acid Oxidase (DAO) with this compound
| Substrate | Vmax (relative to D-serine) |
| This compound | Much greater |
| Qualitative data suggesting this compound is a highly efficient substrate for DAO.[10] |
Physiological Effects of this compound
The physiological effects of this compound are primarily attributed to its conversion to dopamine, which then acts on dopamine receptors. However, direct effects of this compound are also being explored.
Dopaminergic Activity
Administration of this compound has been shown to increase striatal dopamine concentrations to a similar extent as L-Dopa, albeit with a delayed onset.[3] This increase in dopamine can stimulate supersensitive dopamine receptors, leading to behavioral effects such as turning in unilaterally lesioned rat models of Parkinson's disease.[3]
The newly synthesized dopamine from this compound can then activate D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, initiating downstream signaling cascades.
Allosteric Modulation of Glutamate (B1630785) Carboxypeptidase II
Recent research has identified a direct pharmacological target for this compound independent of its conversion to dopamine. This compound has been shown to be a potent, orally bioavailable, allosteric inhibitor of glutamate carboxypeptidase II (GCPII).[1][11] GCPII is an enzyme implicated in various neurological disorders. This finding opens a new avenue for the therapeutic potential of this compound and its derivatives.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound.
Quantification of this compound in Biological Samples
Method: High-Performance Liquid Chromatography (HPLC) with Chiral Separation.
Objective: To separate and quantify this compound and L-Dopa enantiomers in biological matrices such as plasma and brain tissue.
Protocol Outline:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate to pellet the protein precipitate.
-
Collect the supernatant containing the analytes.
-
For plasma samples, perform protein precipitation with a suitable agent (e.g., acetonitrile (B52724) or perchloric acid) followed by centrifugation.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) prior to injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or electrochemical detector.
-
Chiral Stationary Phase: A chiral column is essential for separating the enantiomers. Examples include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptides.[12]
-
Mobile Phase: The mobile phase composition will depend on the chosen chiral column. A common approach for polysaccharide-based columns is a mixture of a non-polar organic solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) to improve peak shape.[12] For reversed-phase chiral columns, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727) is used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm or electrochemical detection for higher sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure this compound and L-Dopa.
-
Inject the prepared samples into the HPLC system.
-
Identify and integrate the peaks corresponding to this compound and L-Dopa based on their retention times determined from the standards.
-
Calculate the concentration of each enantiomer in the samples by comparing their peak areas to the standard curve.
-
Measurement of D-Amino Acid Oxidase (DAO) Activity
Method: Spectrophotometric Assay.
Objective: To determine the enzymatic activity of DAO using this compound as a substrate.
Protocol Outline:
-
Reagents:
-
Purified DAO enzyme or tissue homogenate containing DAO.
-
This compound solution (substrate).
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.3).
-
Coupled enzyme system for detecting a product of the DAO reaction (e.g., horseradish peroxidase and a chromogenic substrate to detect H₂O₂).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, the coupled enzyme system reagents, and the DAO enzyme/homogenate in a microplate well or a cuvette.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the change in absorbance over time at a specific wavelength corresponding to the colored product of the coupled reaction.
-
The rate of change in absorbance is proportional to the DAO activity.
-
-
Calculation of Activity:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of the colored product to convert the rate of absorbance change into the rate of product formation (e.g., µmol/min).
-
Express the enzyme activity in units, where one unit is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
-
Conclusion and Future Directions
The physiological role of endogenous this compound is a burgeoning field of research that challenges the long-held notion of its biological inactivity. Current evidence strongly suggests that its primary function is as a prodrug for L-Dopa and dopamine, offering a potential alternative pathway for dopamine synthesis. Furthermore, the discovery of this compound as an allosteric modulator of GCPII indicates the possibility of direct, independent physiological roles.
Future research should focus on several key areas:
-
Endogenous Quantification: Developing and applying highly sensitive and specific analytical methods to definitively quantify endogenous levels of this compound in various tissues and brain regions under normal and pathological conditions.
-
Direct Biological Targets: Further investigation into the direct interactions of this compound with other receptors, transporters, and enzymes to uncover novel physiological functions.
-
Therapeutic Potential: Exploring the therapeutic utility of this compound and its derivatives, particularly in the context of neurodegenerative diseases and disorders involving glutamate dysregulation.
A deeper understanding of the physiological role of endogenous this compound will not only enhance our knowledge of dopamine metabolism and neurotransmission but may also pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dopamine formation from L-dopa administered exogenously is independent of dopaminergic neuronal activity: studies with in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can Levodopa cross the blood-brain barrier, while Dopamine cannot? | Medicine Specifics [medicinespecifics.com]
- 5. Endogenous dopa in rat brain. Occurrence, distribution and relationship to changes i catecholamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Fast-Scan Cyclic Voltammetry of Dopamine near Microdialysis Probes - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 4F2hc/LAT1 complex transports L-DOPA across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis to determine the relative pharmacokinetics of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of this compound oxidation by D-amino acid oxidase: alternative pathway for dopamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
The Enantiomer's Tale: A Technical History of D-Dopa in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and scientific history of D-3,4-dihydroxyphenylalanine (D-Dopa), the dextrorotatory enantiomer of Levodopa (L-Dopa). While L-Dopa rose to prominence as the gold-standard treatment for Parkinson's disease, the scientific journey of its stereoisomer, this compound, offers crucial insights into the stereospecificity of biological systems and the metabolic pathways of catecholamine precursors. This document details the initial synthesis and resolution of D,L-Dopa, key preclinical studies that elucidated the metabolic fate and physiological effects of this compound, and the signaling pathways involved in its conversion to dopamine (B1211576). Quantitative data from seminal studies are presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Visualizations of experimental workflows and metabolic pathways are rendered using Graphviz to facilitate a deeper understanding of the core concepts.
Discovery and Early History
The story of this compound is intrinsically linked to the discovery and synthesis of its more famous enantiomer, L-Dopa. L-Dopa was first isolated from the seedlings of Vicia faba (fava beans) in 1913 by Marcus Guggenheim.[1] However, the laboratory synthesis of 3,4-dihydroxyphenylalanine by Casimir Funk in 1911 produced a racemic mixture of both D- and L-isomers (D,L-Dopa).[2]
The separation and characterization of the individual enantiomers were crucial next steps. Early methods for the resolution of racemic mixtures, such as fractional crystallization with chiral resolving agents, were employed to isolate the D- and L-forms.[3] The development of asymmetric synthesis techniques, notably the work of William S. Knowles on chirally catalyzed hydrogenation reactions which earned him a share of the 2001 Nobel Prize in Chemistry, revolutionized the production of pure L-Dopa and, by extension, provided methods for obtaining optically pure this compound.[1][4]
Initial interest in this compound was primarily for comparative studies to understand the stereospecificity of the biological effects of L-Dopa. A significant turning point in the understanding of this compound's biological potential came with the discovery that it was not merely an inert stereoisomer but could be metabolized in the body.
Preclinical Investigations: Metabolism and Physiological Effects
Seminal preclinical studies in the 1980s were instrumental in demonstrating that this compound could serve as a precursor to dopamine in the brain. A key 1988 study provided compelling evidence that intragastrically administered this compound, in combination with a peripheral dopa-decarboxylase inhibitor (carbidopa), could increase striatal dopamine concentrations in rats to a similar extent as L-Dopa.[5]
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from early preclinical research on this compound, primarily drawing from the pivotal 1988 study comparing this compound and L-Dopa in rats.[5]
| Parameter | This compound + Carbidopa | L-Dopa + Carbidopa | Control (Carbidopa only) |
| Striatal Dopamine Concentration (ng/g tissue) | |||
| Intact Striatum (Peak) | ~18,000 | ~18,000 | Baseline |
| 6-OHDA Lesioned Striatum (Peak) | No significant change | No significant change | Baseline |
| Striatal Dopamine Metabolites (in lesioned striatum) | Significant increase | Significant increase | Baseline |
| Contralateral Turning Behavior (in 6-OHDA lesioned rats) | |||
| Onset of Turning | Delayed | Rapid | No turning |
| Efficacy (Total turns) | Similar to L-Dopa | Similar to this compound | No turning |
Note: The data presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.
The finding that this compound could elicit turning behavior in unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats, a standard preclinical model of Parkinson's disease, was particularly significant.[5] This effect is attributed to the stimulation of supersensitive dopamine receptors in the dopamine-depleted striatum.[5] However, the delayed onset of turning compared to L-Dopa suggested a multi-step metabolic conversion process.[5]
Experimental Protocols
Unilateral 6-OHDA Lesioning and Apomorphine-Induced Rotation
This protocol outlines the creation of a rat model of Parkinson's disease and the subsequent behavioral assessment used in early this compound studies.
-
Animal Model : Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia : Rats are anesthetized with a suitable agent (e.g., sodium pentobarbital).
-
Stereotaxic Surgery : The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB) or the substantia nigra.
-
6-OHDA Injection : A solution of 6-hydroxydopamine (typically 8 µg in 4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is infused unilaterally into the target region over several minutes using a microsyringe.[2]
-
Recovery : Animals are allowed to recover for at least two weeks.
-
Apomorphine (B128758) Challenge : To confirm the lesion, rats are injected with a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.).[6] Successful lesioning results in robust contralateral (away from the lesioned side) rotations.
-
Quantification of Rotation : The number of full 360° turns is counted over a specified period (e.g., 30-60 minutes) using an automated rotometer.[7]
Measurement of Striatal Dopamine by HPLC-EC (circa 1980s)
This protocol describes a common method for quantifying dopamine in brain tissue during the period of key this compound research.
-
Tissue Preparation : Following decapitation, the striata are rapidly dissected on ice.
-
Homogenization : The tissue is weighed and homogenized in a cold solution of perchloric acid (e.g., 0.1 M) to precipitate proteins and stabilize catecholamines.
-
Centrifugation : The homogenate is centrifuged at high speed (e.g., 10,000 x g) in a refrigerated centrifuge.
-
Supernatant Collection : The supernatant, containing the dopamine and its metabolites, is collected.
-
HPLC Analysis :
-
Column : A reverse-phase C18 column is typically used.
-
Mobile Phase : An aqueous buffer containing an ion-pairing agent (e.g., sodium octyl sulfate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol), adjusted to an acidic pH.
-
Detection : An electrochemical detector with a glassy carbon working electrode is used. The potential is set to an oxidative voltage (e.g., +0.65 V) that is optimal for the detection of dopamine.[8][9]
-
-
Quantification : The concentration of dopamine in the sample is determined by comparing the peak height or area to that of known standards.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is its metabolic conversion to L-Dopa, which then follows the established pathway to dopamine. Unlike L-Dopa, which is a direct substrate for DOPA decarboxylase, this compound undergoes a more indirect route.
The proposed pathway involves two key enzymatic steps:
-
Oxidative Deamination : this compound is first oxidatively deaminated by D-amino acid oxidase (DAAO) to form its α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA).
-
Transamination : DHPPA is then transaminated by a dopa transaminase to yield L-Dopa.
Once L-Dopa is formed, it can cross the blood-brain barrier (if the conversion occurs peripherally and L-Dopa enters circulation) or, if formed within the brain, it is readily converted to dopamine by aromatic L-amino acid decarboxylase (AADC). This newly synthesized dopamine can then act on postsynaptic dopamine receptors (D1-like and D2-like families) to elicit a physiological response.
There is no significant evidence to suggest that this compound itself has a high affinity for or directly agonizes dopamine receptors.[6] Its pharmacological effects are almost entirely attributable to its conversion to dopamine.
Conclusion
The scientific history of this compound, while often overshadowed by that of L-Dopa, provides critical insights into the stereospecificity of enzyme kinetics and metabolic pathways. Early research, driven by the need to understand the pharmacology of the racemic D,L-Dopa mixture, revealed that this compound is not an inert molecule but a pro-prodrug that can be converted to dopamine in vivo. The delayed onset of its effects compared to L-Dopa was a key finding that led to the elucidation of its two-step metabolic conversion. While the therapeutic potential of this compound has been limited by the serious side effect of granulocytopenia associated with the racemic mixture, its study has been invaluable for a more complete understanding of catecholamine biochemistry and pharmacology. The experimental protocols and quantitative data from this historical research continue to inform our understanding of dopamine metabolism and provide a foundation for the development of novel therapeutic strategies for neurological disorders.
References
- 1. L-DOPA - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uclm.es [uclm.es]
- 5. google.com [google.com]
- 6. mdbneuro.com [mdbneuro.com]
- 7. neurobiology.lu.se [neurobiology.lu.se]
- 8. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of D-Dopa in Tissue Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-3,4-dihydroxyphenylalanine (D-Dopa) is the unnatural enantiomer of L-Dopa, the gold-standard precursor for dopamine (B1211576) replacement therapy in Parkinson's disease. The presence and concentration of this compound in biological tissues are of significant interest in drug development and safety assessment, as it can be a chiral impurity in L-Dopa formulations and may have distinct pharmacological effects. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following a chiral derivatization strategy.
Principle
Direct chiral separation of D- and L-Dopa can be challenging on standard reversed-phase columns. This method employs a pre-column derivatization step using a chlorine-labeled chiral probe, D-2-chloropropionyl chloride (D-BPCl), to create diastereomers of D- and L-Dopa. These diastereomers exhibit different chromatographic behavior on a conventional C18 column, allowing for their separation and subsequent quantification by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled L-Dopa (e.g., L-DOPA-ring-d3) is recommended as an internal standard (IS) to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2]
Experimental Protocols
Tissue Sample Preparation and Extraction
This protocol is adapted from established methods for L-Dopa extraction from biological tissues.[3][4]
Materials:
-
Tissue sample (e.g., brain, liver, kidney)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Extraction Solution: 0.1 M HCl or 0.1% (v/v) Formic Acid in water
-
Internal Standard (IS) spiking solution (e.g., L-DOPA-ring-d3 in Extraction Solution)
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled homogenization tube.
-
Add a defined volume of ice-cold Extraction Solution (e.g., 500 µL) containing the internal standard at a known concentration.
-
Homogenize the sample until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the extracted this compound and L-Dopa.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for the derivatization step.
Chiral Derivatization
This protocol is based on the derivatization of Dopa enantiomers for LC-MS/MS analysis.[1]
Materials:
-
Tissue extract from the previous step
-
D-2-chloropropionyl chloride (D-BPCl) solution (in a suitable aprotic solvent like acetonitrile)
-
Borate (B1201080) buffer (pH 9.0)
-
Vortex mixer
Protocol:
-
To 100 µL of the tissue extract, add 100 µL of borate buffer (pH 9.0).
-
Add 20 µL of the D-BPCl solution.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The exact m/z values for the derivatized this compound, L-Dopa, and the internal standard will need to be determined by direct infusion of the derivatized standards. The transitions provided below are hypothetical and should be optimized. The precursor ion will be the [M+H]+ of the derivatized analyte.
| Analyte (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound Derivative | To be determined | To be determined | To be optimized |
| L-Dopa Derivative | To be determined | To be determined | To be optimized |
| IS Derivative | To be determined | To be determined | To be optimized |
Note: A study on underivatized L-Dopa used the transition m/z 198 → m/z 152.[4] The derivatization will shift the precursor mass.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL[5] |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115%[1] |
| Matrix Effect | Assessed and compensated by IS |
Table 2: this compound Concentration in Tissue Samples
| Sample ID | Tissue Type | This compound Concentration (ng/g tissue) | %RSD (n=3) |
| Sample 1 | Brain | Value | Value |
| Sample 2 | Liver | Value | Value |
| Sample 3 | Kidney | Value | Value |
| Control 1 | Brain | Value | Value |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of chiral derivatization for separation.
References
Application Notes and Protocols for Radiolabeling of L-DOPA for PET Imaging Studies
Introduction
3,4-dihydroxy-6-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]F-DOPA) is a crucial radiotracer for Positron Emission Tomography (PET) imaging, primarily utilized in neurology for the diagnosis of Parkinson's disease and in oncology for imaging neuroendocrine tumors.[1][2][3][4] It is the L-isomer of DOPA that serves as a precursor to the neurotransmitter dopamine, making its accumulation in the brain a marker for the integrity of the presynaptic dopaminergic system.[1][3] This document provides detailed protocols for the radiolabeling of L-DOPA with Fluorine-18, focusing on established and automated methods suitable for clinical production. While the prompt requested information on D-DOPA, the biologically and clinically relevant isomer for PET imaging is L-DOPA; therefore, the following protocols are for the synthesis of [¹⁸F]F-DOPA.
Data Presentation: Comparison of [¹⁸F]F-DOPA Synthesis Methods
The following table summarizes quantitative data from various automated synthesis methods for [¹⁸F]F-DOPA, providing a comparative overview of their efficiency and outcomes.
| Synthesis Method | Precursor | Radiochemical Yield (RCY) | Synthesis Time (min) | Radiochemical Purity | Enantiomeric Purity (ee) | Molar Activity (GBq/µmol) | Reference |
| Nucleophilic Substitution (GE TRACERLab MXFDG) | Chiral Precursor | 8 - 12% | 100 | > 95% | > 98% | Not Reported | [1] |
| Nucleophilic Substitution (GE FASTlab 2) | FDOPA cassette (ABX) | 9.3 - 9.8% (uncorrected) | ~140 | > 99.9% | > 99.9% | 77.7 - 144.3 (2.1-3.9 Ci/µmol) | [5] |
| Nucleophilic Aromatic Substitution (Home-made synthesizer) | Not Specified | Not Reported (9064±3076 MBq produced) | 120 | ≥ 95% | ≥ 95% | ~50 | [6] |
| Cu-mediated Fluorination (Automated) | Pinacol (B44631) boronate (BPin) precursor | 5 ± 1% | Not Specified | > 98% | Not Reported | 76 ± 30 | [2][7] |
| Nucleophilic Substitution (Raytest SynChrom R&D) | ABX 1336 | 15% | 120 | ≥ 97% | ≥ 96% | Not Reported | [8] |
| Radio-fluorodestannylation (Automated) | Stannane precursor | Not Reported (16 mCi produced) | 110 (from EOB) | > 97% | Not Reported | Not Reported | [9] |
| Flow Chemistry-Enhanced Photoredox Radiofluorination | Not Specified | 24.3% (non-decay-corrected) | Not Specified | > 99.0% | > 99.0% | Not Reported | [10] |
Experimental Protocols
Protocol 1: Automated Nucleophilic Synthesis of [¹⁸F]F-DOPA using a Cassette-Based System (GE FASTlab 2)
This protocol is based on a widely used automated platform for the routine Good Manufacturing Practice (GMP) compliant production of [¹⁸F]F-DOPA.[5]
1. Reagents and Materials:
-
[¹⁸F]Fluoride produced from a cyclotron.
-
FDOPA cassette (ABX, Germany).
-
Precursor: Proprietary to the cassette, typically a protected DOPA derivative.
-
Reagents included in the cassette: Tetrabutylammonium bicarbonate (TBAHCO₃) for elution, Dimethyl sulfoxide (B87167) (DMSO) as solvent, m-chloroperoxybenzoic acid (m-CPBA) for oxidation, Hydrochloric acid (HCl) for hydrolysis.
-
Purification cartridges: C18 Sep-Pak, HR-P, WAX, Light Alumina N.
-
Final formulation solution: Phosphate (B84403) buffer.
-
Sterilizing filter (0.22 µm).
2. Synthesis Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Deliver the aqueous [¹⁸F]fluoride solution from the cyclotron to the FASTlab 2 synthesis module. The [¹⁸F]fluoride is trapped on an anion exchange (QMA) cartridge. Elute the trapped [¹⁸F]fluoride into the reactor vessel with a solution of TBAHCO₃.
-
Azeotropic Drying: The [¹⁸F]fluoride/TBAHCO₃ mixture is dried by heating under vacuum to remove water.
-
Radiofluorination: The protected precursor, dissolved in DMSO, is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at 130°C for 8 minutes to form the intermediate compound.[5]
-
Intermediate Purification: The reaction mixture is passed through a C18 EC cartridge to purify the fluorinated intermediate.
-
Oxidation: The intermediate is oxidized using m-CPBA.
-
Hydrolysis: The protecting groups are removed by hydrolysis with 30% HCl.
-
Final Purification: The crude [¹⁸F]F-DOPA solution is purified by passing it through a series of solid-phase extraction cartridges (C18 Sep-Pak and HR-P).
-
Formulation: The purified [¹⁸F]F-DOPA is eluted from the cartridges with a phosphate buffer solution. The final product is passed through a WAX cartridge, a Light Alumina N cartridge, and finally through a 0.22 µm sterilizing filter into a sterile product vial.[5]
3. Quality Control:
-
Appearance: Visual inspection for clarity and absence of particulate matter.
-
pH: Measurement of the final product solution.
-
Radiochemical Purity and Identity: Determined by High-Performance Liquid Chromatography (HPLC).
-
Enantiomeric Purity: Determined by chiral HPLC.
-
Molar Activity: Calculated from the total radioactivity and the amount of carrier DOPA.
-
Endotoxin and Sterility Testing: Performed to ensure the product is safe for human injection.
Protocol 2: Cu-Mediated Radiofluorination for High Molar Activity [¹⁸F]F-DOPA
This protocol describes a more recent, one-pot, two-step automated synthesis that yields [¹⁸F]F-DOPA with high molar activity.[2][7]
1. Reagents and Materials:
-
[¹⁸F]Fluoride.
-
Precursor: A protected pinacol boronate (BPin) DOPA derivative.
-
Copper(II) triflate (Cu(OTf)₂).
-
Dimethylformamide (DMF).
-
Potassium triflate (KOTf).
-
Ascorbic acid.
-
Hydrochloric acid (HCl).
-
Purification system: HPLC (Hydrophilic Interaction Chromatography - HILIC).
2. Synthesis Procedure:
-
[¹⁸F]Fluoride Preparation: Azeotropically dry the [¹⁸F]KF/Kryptofix 2.2.2 complex.
-
Radiolabeling Reaction:
-
Deprotection:
-
In a single reactor method, deprotection is carried out directly in the reactor by adding a mixture of acid and 0.5 mL of 0.5 M aqueous ascorbic acid.[11] The ascorbic acid is crucial to prevent the decomposition of [¹⁸F]F-DOPA during acidic deprotection.[11]
-
Alternatively, in a two-reactor method, the protected intermediate is first isolated on an Oasis HLB plus cartridge, eluted, and then treated with acid for deprotection.[11]
-
-
Purification: The crude [¹⁸F]F-DOPA is purified using semi-preparative HILIC HPLC. A Luna NH₂ column with a mobile phase of >70% acetonitrile/water can be used.[11]
-
Reformulation: The purified [¹⁸F]F-DOPA fraction is collected and reformulated into a pharmaceutically acceptable solution.
3. Quality Control:
-
Similar quality control tests as described in Protocol 1 are performed to ensure the final product meets the required specifications for clinical use. Radiochemical conversion can be initially assessed by thin-layer chromatography (TLC).[11]
Visualizations
Caption: Workflow for automated nucleophilic [18F]F-DOPA synthesis.
Caption: Workflow for Cu-mediated [18F]F-DOPA synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Automated synthesis of n.c.a. [18F]FDOPA via nucleophilic aromatic substitution with [18F]fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automatic Production of [18F]F-DOPA Using the Raytest SynChrom R&D Module - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Manufacturing 6-[18F]Fluoro-L-DOPA via Flow Chemistry-Enhanced Photoredox Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Utilizing D-Dopa in Dopamine Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) (DA), a critical catecholamine neurotransmitter, plays a pivotal role in motor control, motivation, reward, and cognition. Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The study of dopamine metabolism—its synthesis, release, reuptake, and degradation—is therefore of paramount importance. Levodopa (L-Dopa), the direct precursor to dopamine, is a cornerstone in both research and therapy, particularly for Parkinson's disease. Its stereoisomer, D-Dopa (Dextrodopa), has emerged as a valuable and unique tool for dissecting the complexities of dopamine metabolism.
Unlike L-Dopa, which is directly converted to dopamine by DOPA decarboxylase (DDC), this compound follows an alternative metabolic pathway, providing a means to probe non-canonical routes of dopamine synthesis and function.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a research tool to investigate dopamine metabolism, tailored for researchers, scientists, and professionals in drug development.
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of this compound and its subsequent impact on the dopaminergic system, as well as the general workflow for its application in research, the following diagrams are provided.
Caption: Metabolic pathway of this compound to Dopamine.
Caption: General experimental workflow for in vivo studies.
Data Presentation
The following tables summarize quantitative data from studies comparing the effects of this compound and L-Dopa on dopamine levels and associated behaviors.
Table 1: Comparison of Striatal Dopamine Levels and Rotational Behavior in 6-OHDA Lesioned Rats
| Parameter | L-Dopa Administration | This compound Administration | Reference |
| Cumulative Increase in Extracellular Dopamine | 100% (Reference) | 30% of L-Dopa induced increase | [2] |
| Total Contralateral Turns | 100% (Reference) | 60% of L-Dopa induced turns | [2] |
| Onset of Turning Behavior | Faster Onset | Delayed by 10-20 minutes | [1][2] |
Table 2: Qualitative Comparison of this compound and L-Dopa Effects
| Feature | L-Dopa | This compound | Reference |
| Primary Metabolic Enzyme | DOPA Decarboxylase (DDC) | D-Amino Acid Oxidase (DAAO) | [3] |
| Conversion to Dopamine | Direct and Rapid | Indirect and Slower | [1] |
| Behavioral Effects | Potent and rapid onset | Less potent with a delayed onset | [1] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Striatal Dopamine and Metabolites Following this compound Administration in a Rat Model of Parkinson's Disease
This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) in the striatum of a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease following the administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA)
-
This compound
-
Carbidopa (B1219) (peripheral DDC inhibitor)
-
Stereotaxic apparatus
-
Microdialysis probes (2-4 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Perchloric acid
Procedure:
-
Animal Model Creation (6-OHDA Lesion):
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal dopamine pathway.
-
Allow a recovery period of at least two weeks to ensure stabilization of the lesion.
-
-
Guide Cannula Implantation:
-
Anesthetize the lesioned rats and place them in the stereotaxic apparatus.
-
Implant a guide cannula targeted at the striatum of the lesioned hemisphere.
-
Secure the cannula with dental cement. Allow for a post-operative recovery period of 2-3 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to the microinfusion pump and the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer carbidopa (e.g., 25 mg/kg, i.p.) to inhibit peripheral DDC.
-
30 minutes after carbidopa, administer this compound (e.g., 100 mg/kg, i.p. or intragastrically).
-
Continue collecting dialysate fractions every 20 minutes for at least 3-4 hours post-D-Dopa administration.
-
Store collected samples on ice or in a refrigerated fraction collector and acidify with perchloric acid for later analysis.
-
-
Sample Analysis (HPLC-ECD):
Protocol 2: 18F-DOPA Positron Emission Tomography (PET) Imaging for Assessing Dopamine Synthesis Capacity
This protocol outlines the procedure for using 18F-DOPA PET to visualize and quantify dopamine synthesis capacity in the brain. While 18F-DOPA is an analog of L-Dopa, the general principles can be adapted for research questions involving D-amino acid metabolism in tissues with high D-amino acid oxidase activity.
Materials:
-
Human subject or animal model
-
18F-DOPA radiotracer
-
PET/CT or PET/MR scanner
-
Carbidopa (optional, for peripheral DDC inhibition)
-
Intravenous line setup
Procedure:
-
Patient/Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan to minimize competition from dietary amino acids for transport across the blood-brain barrier.[6]
-
For studies focusing on central dopamine synthesis, premedication with carbidopa (e.g., 150-200 mg orally, 1 hour before tracer injection) is often administered to reduce peripheral metabolism of 18F-DOPA and increase its availability to the brain.[6]
-
-
Radiotracer Administration:
-
Establish intravenous access.
-
Administer a weight-based dose of 18F-DOPA intravenously.
-
-
PET Scan Acquisition:
-
Image Analysis:
-
Reconstruct the PET data.
-
Define regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region with low specific uptake (e.g., cerebellum).
-
Calculate standardized uptake values (SUVs) or, for more quantitative analysis, use kinetic modeling to determine the influx rate constant (Ki), which reflects dopamine synthesis and storage capacity.
-
Conclusion
This compound serves as a unique and powerful tool for investigating the intricacies of dopamine metabolism. Its distinct metabolic pathway, which bypasses the primary DDC-mediated conversion of L-Dopa, allows researchers to explore alternative mechanisms of dopamine synthesis. The protocols and data presented here provide a framework for utilizing this compound in preclinical and clinical research settings. By combining techniques such as in vivo microdialysis and 18F-DOPA PET imaging with the administration of this compound, scientists can gain deeper insights into the regulation of the dopaminergic system in both health and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated striatal dopamine levels following administration of this compound and its alpha-keto acid metabolite DHPPA: behavioral and physiological studies in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. besjournal.com [besjournal.com]
- 5. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imaging-cro.biospective.com [imaging-cro.biospective.com]
Application Notes and Protocols for D-Dopa in Neurobiology Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-3,4-dihydroxyphenylalanine (D-Dopa) in neurobiological cell culture studies. While less common than its stereoisomer L-Dopa, the gold standard for Parkinson's disease treatment, this compound serves as a valuable tool for investigating dopamine (B1211576) metabolism, neurotoxicity, and neuronal signaling pathways.
Introduction to this compound in Neurobiology
This compound is the D-stereoisomer of L-Dopa, a precursor to the neurotransmitter dopamine.[1] Unlike L-Dopa, which is directly converted to dopamine by aromatic L-amino acid decarboxylase (AADC), this compound is thought to undergo a more complex metabolic conversion.[1] In cell culture, this compound is primarily used as a comparative control to L-Dopa to elucidate the specific mechanisms of dopamine synthesis, its effects on neuronal viability, and the signaling cascades it influences.
The primary applications of this compound in neurobiology cell culture include:
-
Investigating Dopamine Metabolism: Studying the alternative pathways of dopamine synthesis.
-
Comparative Neurotoxicity Studies: Differentiating the toxicity of Dopa isomers from that of dopamine itself.
-
Elucidating Neuronal Signaling: Examining the downstream effects of dopamine produced from a non-canonical precursor.
Cell Culture Models for this compound Studies
A variety of neuronal cell lines and primary cultures are suitable for studying the effects of this compound. The choice of model depends on the specific research question.
| Cell Line/Primary Culture | Description | Key Features |
| Primary Striatal Neurons | Derived from the striatum of rodent embryos. | Provide a physiologically relevant model for studying dopaminergic neurotoxicity. |
| Primary Mesencephalic Neurons | Contain dopaminergic neurons from the substantia nigra and ventral tegmental area. | Ideal for studying the survival and function of dopamine-producing neurons. |
| SH-SY5Y | Human neuroblastoma cell line. | Can be differentiated into a dopaminergic phenotype; widely used for toxicity and neuroprotection studies.[2] |
| PC12 | Rat pheochromocytoma cell line. | Differentiates into a neuron-like phenotype in the presence of nerve growth factor (NGF) and is a classic model for studying dopamine metabolism and toxicity.[3][4] |
| LUHMES | Human mesencephalic cell line. | Differentiated into mature dopaminergic neurons, providing a human-relevant model.[5] |
| RN46A-B14 | Serotonergic cell line. | Useful for studying the "false neurotransmitter" concept, as these cells can convert L-Dopa to dopamine.[6] |
Key Applications and Experimental Data
Comparative Neurotoxicity of this compound and L-Dopa
A primary application of this compound in cell culture is to dissect the neurotoxic effects of the Dopa molecule itself versus the toxicity arising from its conversion to dopamine and subsequent oxidation.
Summary of Comparative Neurotoxicity Data:
| Cell Model | This compound Concentration | L-Dopa Concentration | Dopamine Concentration | Outcome | Reference |
| Embryonic Nigral DA Neurons (Rat) | Not specified | Not specified | Not specified | Toxicity Profile: Dopamine > L-Dopa >> this compound | [7] |
| Primary Striatal Neurons (Rat, 3 DIC) | 30-300 µM | 30-300 µM | 30-300 µM | This compound elicited marked toxicity. | [8] |
| Primary Striatal Neurons (Rat, 10 DIC) | 30-300 µM | 30-300 µM | 30-300 µM | This compound did not affect viability, while L-Dopa was toxic. | [8] |
| Mesencephalic Cultures (Rat) | Not specified | 200 µM | Not specified | L-Dopa reduced TH+ neurons to 69.7% of control and ³H-DA uptake to 42.3% of control after 48h. | [9] |
| Neuro-2A Cells | 1 mM | 1 mM | 1 mM | After 48h, L-Dopa and Dopamine reduced viability to 10% and 15% of control, respectively. | [10] |
DIC: Days In Culture, TH+: Tyrosine Hydroxylase positive
The data suggests that the neurotoxicity of Dopa isomers is context-dependent, varying with the age and type of neuronal culture. The significantly lower toxicity of this compound compared to L-Dopa in some models supports the hypothesis that the toxicity is primarily mediated by the production and subsequent oxidation of dopamine.[7]
This compound Metabolism and Dopamine Synthesis
This compound is not a direct substrate for AADC. Its conversion to dopamine is proposed to occur via a two-step process:
-
Transamination/Oxidation: this compound is converted to 3,4-dihydroxyphenylpyruvic acid (DHPPA) by D-amino acid oxidase or a transaminase.
-
Transamination to L-Dopa: DHPPA is then transaminated to form L-Dopa, which can then be decarboxylated to dopamine.[1]
This indirect pathway results in a delayed onset of dopamine-related effects compared to L-Dopa.[1]
Experimental Protocols
Protocol for Assessing this compound Neurotoxicity in Neuronal Cell Culture
This protocol provides a general framework for evaluating the cytotoxic effects of this compound.
Materials:
-
Neuronal cell line of choice (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound and L-Dopa (as a comparator)
-
Vehicle control (e.g., sterile PBS or culture medium)
-
96-well clear-bottom black plates
-
MTS reagent (e.g., Abcam ab197010)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density optimized for your cell line (e.g., 1 x 10⁴ cells/well for SH-SY5Y) and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound and L-Dopa in the appropriate vehicle. Further dilute in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 1 mM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound, L-Dopa, or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Assay:
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol for Measuring Dopamine Synthesis from this compound
This protocol outlines the steps to quantify dopamine production in cell culture following this compound treatment.
Materials:
-
Dopaminergic cell line (e.g., PC12, differentiated SH-SY5Y)
-
This compound
-
Perchloric acid (PCA) containing an antioxidant (e.g., 0.1 M PCA with 0.1 mM EDTA and 0.1 mM sodium metabisulfite)
-
Cell scraper
-
Microcentrifuge
-
HPLC system with an electrochemical detector (HPLC-EC)
Procedure:
-
Cell Culture and Treatment: Culture cells to a confluent monolayer in 6-well plates. Treat with this compound at the desired concentration and for the specified time.
-
Cell Lysis and Sample Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold PCA solution to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Dopamine Quantification:
-
Collect the supernatant, which contains the dopamine.
-
Analyze the dopamine concentration in the supernatant using HPLC-EC. This is a highly sensitive method for detecting catecholamines.[12]
-
Alternatively, a dopamine ELISA kit can be used for quantification.
-
-
Protein Normalization:
-
Resuspend the pellet from step 2 in a suitable buffer (e.g., 0.1 M NaOH).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Normalize the dopamine levels to the total protein content.
-
Visualization of Pathways and Workflows
This compound Metabolic Pathway to Dopamine
Caption: Proposed metabolic pathway of this compound to Dopamine.
Dopamine-Induced Neurotoxicity Signaling
Caption: Key pathways in dopamine-induced neurotoxicity.
Experimental Workflow for Neurotoxicity Assay
Caption: Workflow for assessing this compound neurotoxicity.
Concluding Remarks
This compound is a specialized tool for in vitro neurobiological research. Its primary utility lies in its comparison with L-Dopa to distinguish between the direct effects of the Dopa molecule and the downstream consequences of dopamine synthesis and metabolism. The differential toxicity of this compound in various neuronal models highlights the importance of selecting the appropriate cell system for a given research question. The provided protocols offer a starting point for researchers to explore the nuanced roles of this compound in neuronal function and pathology.
References
- 1. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] In vitro Metabolic Studies of Dopamine Synthesis and the Toxicity of L-DOPA in Human Cells | Semantic Scholar [semanticscholar.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Comparison of neurotoxicity following repeated administration of l-dopa, this compound and dopamine to embryonic mesencephalic dopamine neurons in cultures derived from Fisher 344 and Sprague-Dawley donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential neurotoxicity induced by L-DOPA and dopamine in cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic and protective effects of L-dopa on mesencephalic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative and non-oxidative mechanisms of neuronal cell death and apoptosis by L-3,4-dihydroxyphenylalanine (L-DOPA) and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability assessment [protocols.io]
- 12. researchgate.net [researchgate.net]
D-Dopa Administration in Rodent Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of D-Dopa (D-3,4-dihydroxyphenylalanine) in rodent models of Parkinson's disease. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential and underlying mechanisms of this compound.
Introduction
This compound, the stereoisomer of the standard Parkinson's disease treatment L-Dopa, has emerged as a compound of interest for its potential to increase striatal dopamine (B1211576) levels with a possibly different pharmacological profile. Research in rodent models is crucial for elucidating its efficacy, mechanism of action, and potential advantages over L-Dopa. This document outlines the essential methodologies for creating rodent models of Parkinson's disease, preparing and administering this compound, and assessing the subsequent behavioral and neurochemical outcomes.
I. Rodent Models of Parkinson's Disease: The 6-OHDA Lesion Model
The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used and well-characterized model of Parkinson's disease. It involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the striatum, leading to a progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and a corresponding depletion of dopamine in the striatum.
Protocol 1: Unilateral 6-OHDA Lesioning in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA HCl)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, sutures, etc.)
-
Heating pad
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA in sterile 0.9% saline containing 0.1% ascorbic acid to prevent oxidation.[1]
-
A common concentration is 2-4 µg of free base 6-OHDA per µL. The solution should be protected from light and kept on ice.
-
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for the injection site (e.g., for the medial forebrain bundle) relative to bregma.
-
-
6-OHDA Injection:
-
Drill a small burr hole at the marked coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the 6-OHDA solution at a rate of approximately 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Place the animal on a heating pad until it recovers from anesthesia.
-
Monitor the animal's weight and general health for several days post-surgery.
-
Allow a recovery period of 2-3 weeks before initiating this compound treatment to ensure lesion stabilization.[2]
-
II. This compound Administration Protocols
The administration of this compound, similar to L-Dopa, is often accompanied by a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, such as carbidopa (B1219) or benserazide. This prevents the peripheral conversion of Dopa to dopamine, thereby increasing its bioavailability in the central nervous system and reducing peripheral side effects.[3]
Preparation of this compound Solutions
This compound solutions should be prepared fresh daily to minimize oxidation. The addition of a small amount of ascorbic acid can help to maintain its stability.
Example Preparation:
-
For a 10 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg:
-
Weigh 2.5 mg of this compound.
-
Dissolve in 1 mL of sterile 0.9% saline containing 0.1% ascorbic acid.
-
Vortex until fully dissolved. Protect the solution from light.
-
Administration Routes and Dosages
The choice of administration route and dosage depends on the specific research question and experimental design.
Table 1: this compound and L-Dopa Administration Parameters in Rodent Models
| Parameter | This compound | L-Dopa | Peripheral Decarboxylase Inhibitor | Rodent Model | Reference |
| Dosage | Not specified, but used in equimolar amounts to L-Dopa | 12 mg/kg | Benserazide (15 mg/kg) | 6-OHDA lesioned rats | [4] |
| Route | Intragastric | Intragastric | Carbidopa | Intact and 6-OHDA lesioned rats | [3] |
| Frequency | Single administration | Daily for 28 or 75 days | Benserazide (15 mg/kg) | 6-OHDA lesioned rats | [4] |
| Vehicle | 0.9% Saline with 0.1% Ascorbic Acid | 0.9% Saline with 0.1% Ascorbic Acid | - | 6-OHDA lesioned rats | [4] |
Protocol 2: Intraperitoneal (i.p.) Injection of this compound
-
Prepare the this compound and carbidopa/benserazide solution as described above.
-
Gently restrain the rat.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly.
-
Return the animal to its home cage and monitor for any adverse reactions.
Protocol 3: Oral Gavage (p.o.) Administration of this compound
-
Prepare the this compound and carbidopa/benserazide solution.
-
Gently restrain the rat.
-
Insert a gavage needle attached to a syringe into the esophagus and down to the stomach.
-
Administer the solution slowly.
-
Carefully remove the gavage needle.
-
Return the animal to its home cage and monitor.
III. Behavioral Assessment
Behavioral testing is critical for evaluating the effects of this compound on motor function and potential side effects like dyskinesia.
Protocol 4: Assessment of Rotational Behavior
Unilateral 6-OHDA lesions induce a postural asymmetry that leads to rotational behavior when the animal is challenged with a dopaminergic agent.
-
Place the rat in a circular arena.
-
Administer this compound.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a specified period (e.g., 90-120 minutes).
-
Automated video tracking systems can be used for accurate quantification.
Protocol 5: Assessment of Abnormal Involuntary Movements (AIMs)
Chronic administration of Dopa can lead to the development of dyskinesia, which can be assessed in rodents using an AIMs rating scale.
-
Following chronic this compound administration, place the rat in a transparent observation cage.
-
At regular intervals after this compound injection (e.g., every 20 minutes for 2-3 hours), score the severity of axial, limb, and orolingual AIMs.
-
A common scoring system ranges from 0 (absent) to 4 (continuous, severe).
IV. Neurochemical Analysis
Post-mortem analysis of brain tissue is essential for correlating behavioral outcomes with neurochemical changes.
Protocol 6: Striatal Dopamine Measurement
-
At the end of the study, euthanize the animals at a defined time point after the final this compound administration.
-
Rapidly dissect the striata on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Analyze dopamine and its metabolites (DOPAC and HVA) levels using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[4]
Table 2: Comparative Effects of this compound and L-Dopa on Striatal Dopamine
| Compound | Administration Route | Co-administered Agent | Change in Striatal Dopamine | Rodent Model | Reference |
| This compound | Intragastric | Carbidopa | Increased to the same extent as L-Dopa | Intact rats | [3] |
| L-Dopa | Intragastric | Carbidopa | Increased striatal dopamine concentration | Intact rats | [3] |
V. Signaling Pathways and Experimental Workflow
Dopamine Signaling Pathway
Dopamine exerts its effects through binding to D1-like (D1 and D5) and D2-like (D2, D3, and D4) G-protein coupled receptors. The diagram below illustrates a simplified view of the canonical D1 receptor signaling cascade.
Caption: Simplified D1 receptor signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in a 6-OHDA rodent model.
Caption: Experimental workflow for this compound studies.
Conclusion
The protocols and application notes presented here provide a framework for the investigation of this compound in rodent models of Parkinson's disease. Careful consideration of the experimental design, including the choice of rodent model, this compound administration protocol, and behavioral and neurochemical endpoints, is essential for obtaining robust and reproducible data. This will ultimately contribute to a better understanding of the therapeutic potential of this compound for Parkinson's disease.
References
- 1. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and neurochemical effects of chronic L-DOPA treatment on non-motor sequelae in the hemiparkinsonian rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: D-Dopa as a Substrate for D-amino Acid Oxidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids by catalyzing their oxidative deamination. This process yields the corresponding α-keto acid, ammonia (B1221849), and hydrogen peroxide.[1] In recent years, the interaction between DAAO and D-3,4-dihydroxyphenylalanine (D-Dopa) has garnered significant interest, particularly in the context of neurobiology and pharmacology. This compound, the enantiomer of the Parkinson's disease pro-drug L-Dopa, has been identified as an excellent substrate for human DAAO (hDAAO).[2][3] The enzymatic conversion of this compound by DAAO is a key step in an alternative biosynthetic pathway for dopamine (B1211576), a critical neurotransmitter.[4] This application note provides detailed protocols and quantitative data for utilizing this compound in DAAO activity assays, which are essential for studying enzyme kinetics, screening inhibitors, and investigating its physiological roles.
This compound as a Superior Substrate for Human DAAO
Kinetic studies have demonstrated that this compound is a highly efficient substrate for human D-amino acid oxidase, in some cases surpassing the efficiency of other known substrates like D-serine. The catalytic efficiency (kcat/Km) for this compound with human DAAO is reported to be 14-fold higher than that for D-serine.[2][3] This high affinity and turnover rate make this compound an ideal substrate for sensitive and robust DAAO assays. The reaction proceeds via oxidative deamination, converting this compound into 3,4-dihydroxyphenylpyruvic acid (DHPPA), hydrogen peroxide (H₂O₂), and ammonia (NH₃).[5]
Data Presentation: Kinetic Parameters of DAAO with this compound
The following table summarizes the available quantitative data for the kinetic parameters of human D-amino acid oxidase with this compound as the substrate. These assays were typically conducted at 25°C and a pH of 8.5.[6][7]
| Enzyme Source | Michaelis-Menten Constant (Km) | Catalytic Constant (kcat) | Catalytic Efficiency (kcat/Km) | Notes |
| Human DAAO (recombinant) | ~6 mM | ~40 s⁻¹ | 6.7 mM⁻¹s⁻¹ | Oxidation of this compound by hDAAO can be affected by substrate inhibition.[6][7] |
| Human DAAO (recombinant) | 1.5 mM | 40.3 s⁻¹ | 26.9 mM⁻¹s⁻¹ | Data from a separate study highlighting the high maximal velocity. |
| Porcine Kidney DAAO (pkDAAO) | Not available | Not available | Not available | While pkDAAO is a widely studied DAAO, specific kinetic data for this compound as a substrate is not readily available in the reviewed literature. It is known to act on bulky, hydrophobic D-amino acids. |
Experimental Protocols
Several methods can be employed to measure DAAO activity using this compound as a substrate. The choice of assay depends on the available equipment, required sensitivity, and the specific research question.
Protocol 1: Spectrophotometric Assay based on Hydrogen Peroxide Detection
This is a common and versatile method that relies on the detection of hydrogen peroxide, a product of the DAAO reaction. The H₂O₂ produced is used in a coupled reaction catalyzed by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
D-amino acid oxidase (recombinant human or other sources)
-
This compound solution (freshly prepared)
-
Disodium (B8443419) pyrophosphate buffer (75 mM, pH 8.5)
-
Horseradish peroxidase (HRP) solution (e.g., 1 U/mL)
-
o-dianisidine dihydrochloride (B599025) solution (1 mM, freshly prepared and kept on ice)
-
UV/Vis spectrophotometer or microplate reader
Procedure:
-
Prepare the reaction mixture: In a microcuvette or a well of a 96-well plate, combine the following reagents to the indicated final concentrations:
-
75 mM disodium pyrophosphate buffer, pH 8.5
-
Desired concentrations of this compound (it is recommended to test a range of concentrations to determine kinetic parameters)
-
1 mM o-dianisidine
-
1 U/mL HRP
-
-
Initiate the reaction: Add the DAAO enzyme solution to the reaction mixture to start the reaction. The final volume can be adjusted as needed (e.g., 300 µL for a 96-well plate or 1 mL for a cuvette).
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 440 nm.[5] This wavelength corresponds to the oxidized form of o-dianisidine.
-
Calculate DAAO activity: The rate of change in absorbance over time is proportional to the DAAO activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of oxidized o-dianisidine (13 mM⁻¹cm⁻¹).[5]
Protocol 2: Polarographic Assay based on Oxygen Consumption
This direct assay measures the consumption of molecular oxygen during the DAAO-catalyzed oxidation of this compound. It is a continuous and highly accurate method for determining enzyme kinetics.
Materials:
-
D-amino acid oxidase
-
This compound solution
-
Disodium pyrophosphate buffer (75 mM, pH 8.5)
-
Oxygraph system with a Clark-type oxygen electrode
Procedure:
-
Calibrate the oxygen electrode: Calibrate the electrode according to the manufacturer's instructions, using air-saturated buffer for 100% oxygen and a solution of sodium dithionite (B78146) to achieve 0% oxygen.
-
Prepare the reaction chamber: Add 75 mM disodium pyrophosphate buffer (pH 8.5) to the temperature-controlled reaction chamber (e.g., 25°C).
-
Add substrate: Introduce a known concentration of this compound into the chamber and allow the signal to stabilize.
-
Initiate the reaction: Add a specific amount of DAAO to the chamber to start the reaction.
-
Record oxygen consumption: Monitor the decrease in oxygen concentration over time. The initial rate of oxygen consumption is used to determine the enzyme activity.[6]
Protocol 3: Spectrophotometric Assay based on α-Keto Acid Detection
This indirect assay involves the derivatization of the α-keto acid product (3,4-dihydroxyphenylpyruvic acid) with 2,4-dinitrophenylhydrazine (B122626) (DNP) to form a colored product that can be quantified.
Materials:
-
D-amino acid oxidase
-
This compound solution
-
Disodium pyrophosphate buffer (75 mM, pH 8.5)
-
2,4-dinitrophenylhydrazine (DNP) solution (1 mM in 1 M HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (0.6 M)
-
UV/Vis spectrophotometer or microplate reader
Procedure:
-
Enzymatic reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing 75 mM disodium pyrophosphate buffer (pH 8.5), this compound, and DAAO. The final volume is typically small (e.g., 0.3 mL).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10 minutes).
-
-
Derivatization:
-
Stop the reaction and derivatize the α-keto acid by adding 0.15 mL of the 1 mM DNP solution to the reaction mixture.
-
-
Color development:
-
Add 1.05 mL of 0.6 M NaOH to the mixture and incubate at 25°C for 5 minutes to allow for color development.
-
-
Measure absorbance: Measure the absorbance of the resulting solution at 445 nm.[5]
-
Quantification: Create a standard curve using known concentrations of the α-keto acid to determine the amount produced in the enzymatic reaction.
Visualizations
DAAO Enzymatic Reaction with this compound
References
- 1. Porcine kidney d-amino acid oxidase-derived R-amine oxidases with new substrate specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. Reaction and substrate specificity of recombinant pig kidney Dopa decarboxylase under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the kinetic mechanism of pig kidney D-amino acid oxidase by site-directed mutagenesis of tyrosine 224 and tyrosine 228 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Stability of Dimeric D-amino Acid Oxidase from Porcine Kidney Strongly Depends on the Buffer Nature and Concentration [mdpi.com]
- 7. Structural basis of this compound oxidation by D-amino acid oxidase: alternative pathway for dopamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for the Enantiomeric Separation of D- and L-Dopa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levodopa (B1675098) (L-Dopa), the levorotatory enantiomer of 3,4-dihydroxyphenylalanine, is the primary treatment for Parkinson's disease. Its therapeutic efficacy is enantiomer-specific, with D-Dopa exhibiting significantly less activity and potentially contributing to side effects. Therefore, the accurate quantification of the enantiomeric purity of L-Dopa in bulk drug substances and pharmaceutical formulations is critical. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of D- and L-Dopa enantiomers. This application note provides a detailed overview of HPLC method development for this purpose, including a comparison of different chiral separation strategies, detailed experimental protocols, and data presentation.
Two primary direct approaches for the chiral separation of D- and L-Dopa by HPLC are the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.[1][2] The direct separation on a CSP is often preferred as it avoids the complexities of derivatization.[1]
Chiral Separation Strategies
Several types of chiral stationary phases have proven effective for the separation of D- and L-Dopa, including polysaccharide-based, macrocyclic antibiotic (e.g., teicoplanin), and ligand-exchange phases.[2][3][4][5] Alternatively, chiral ligand-exchange chromatography can be performed on a conventional achiral column (e.g., C18) by introducing a chiral ligand and a metal ion into the mobile phase.[1][3]
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key chromatographic parameters for different HPLC methods developed for the enantiomeric separation of D- and L-Dopa.
| Method | Chiral Stationary Phase (CSP) / Column | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Retention Times (min) | Resolution (Rs) | LOD/LOQ | Reference |
| Method 1 | Teicoplanin | Ethanol-water (65:35, v/v) | Not Specified | Not Specified | Not Specified | Not Specified | 0.04% of this compound (LOD) | [3] |
| Method 2 | C18 (achiral) | Methanol (B129727) and water (1:9, v/v) containing 0.002 M N,N-dimethyl-L-phenylalanine and 0.001 M copper(II) acetate (B1210297) (pH 4.5) | 0.8 | 228 nm | Not Specified | Not Specified | Not Specified | [1] |
| Method 3 | Teicoplanin | Methanol-acetic acid-triethylamine (1000:0.05:0.05, v/v/v) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3][4] |
| Method 4 | Chiralpak WH (ligand exchange) | Aqueous copper sulfate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
Below are detailed protocols for two distinct and effective methods for the enantiomeric separation of D- and L-Dopa.
Protocol 1: Enantiomeric Separation using a Teicoplanin Chiral Stationary Phase
This protocol describes a rapid and convenient method for the determination of this compound in Levodopa using a teicoplanin-based CSP.[3][4]
1. Materials and Reagents
-
L-Dopa standard
-
This compound standard
-
Ethanol (B145695) (HPLC grade)
-
Deionized water
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a UV detector
-
Chirobiotic T (Teicoplanin) column (e.g., 250 x 4.6 mm, 5 µm)
3. Mobile Phase Preparation
-
Prepare the mobile phase by mixing ethanol and deionized water in a 65:35 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
4. Standard Solution Preparation
-
Prepare a stock solution of L-Dopa in the mobile phase.
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
5. Sample Preparation
-
Accurately weigh and dissolve the Levodopa sample in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
6. Chromatographic Conditions
-
Column: Chirobiotic T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Ethanol-water (65:35, v/v)
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
7. Data Analysis
-
Identify the peaks for D- and L-Dopa based on the retention times of the standards.
-
Calculate the percentage of this compound in the Levodopa sample using the peak areas.
Protocol 2: Enantiomeric Separation by Chiral Ligand-Exchange Chromatography
This protocol utilizes a standard C18 column and a chiral mobile phase additive for the separation.[1][3]
1. Materials and Reagents
-
L-Dopa standard
-
This compound standard
-
Methanol (HPLC grade)
-
Deionized water
-
N,N-dimethyl-L-phenylalanine
-
Copper(II) acetate
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
3. Mobile Phase Preparation
-
Prepare an aqueous solution containing 0.002 M N,N-dimethyl-L-phenylalanine and 0.001 M copper(II) acetate.
-
Adjust the pH of the aqueous solution to 4.5.
-
Prepare the final mobile phase by mixing the aqueous solution with methanol in a 9:1 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
4. Standard Solution and Sample Preparation
-
Follow the same procedure as in Protocol 1, using the chiral mobile phase as the diluent.
5. Chromatographic Conditions
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and water (1:9, v/v) containing 0.002 M N,N-dimethyl-L-phenylalanine and 0.001 M copper(II) acetate (pH 4.5)
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection: UV at 228 nm[1]
6. Data Analysis
-
Follow the same procedure as in Protocol 1.
Method Development and Workflow
The development of a robust HPLC method for the enantiomeric separation of D- and L-Dopa follows a logical progression.
Caption: Workflow for HPLC method development and validation for D- and L-Dopa separation.
Signaling Pathways and Chiral Recognition
The enantioselective separation on a chiral stationary phase occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[2] The stability of these complexes differs for each enantiomer, leading to different retention times.
Caption: Chiral recognition mechanism on a chiral stationary phase.
The enantiomeric separation of D- and L-Dopa can be reliably achieved using HPLC with either a chiral stationary phase or a chiral mobile phase additive. The choice of method will depend on the available resources, desired analysis time, and specific requirements of the application. The teicoplanin-based CSP method is generally faster and more convenient for routine analysis.[3] Both methods presented in this application note provide the necessary selectivity for the accurate determination of the enantiomeric purity of Levodopa. Proper method validation is essential to ensure the reliability of the results for quality control and research purposes.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. eijppr.com [eijppr.com]
- 3. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ijsit.com [ijsit.com]
Preparation of D-Dopa Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of D-Dopa stock solutions in various in vitro experimental settings. The information is intended to ensure consistency, accuracy, and reliability in research applications.
Application Notes
D-3,4-dihydroxyphenylalanine (this compound) is the D-enantiomer of L-Dopa, a well-known precursor of the neurotransmitter dopamine. While L-Dopa is extensively used in research and as a therapeutic for Parkinson's disease, this compound also exhibits interesting biological activities. Notably, this compound acts as a non-competitive, allosteric inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders and prostate cancer. Understanding the correct preparation and handling of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies.
Due to its susceptibility to oxidation, particularly at neutral or alkaline pH and upon exposure to light and air, special care must be taken when preparing and storing this compound solutions. The addition of an antioxidant, such as ascorbic acid, is highly recommended to maintain the stability and activity of the compound in solution.
Data Presentation: this compound Properties
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| 0.1 M Hydrochloric Acid (HCl) | Freely soluble | Sonication can aid dissolution. |
| Water | Slightly soluble[1] | Solubility is approximately 3.6 mg/mL.[2] |
| Phosphate-Buffered Saline (PBS) | Slightly soluble | Solubility is pH-dependent. |
| Ethanol | Practically insoluble[3] | |
| Chloroform | Practically insoluble[3] | |
| Ethyl Acetate | Insoluble[3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Conditions |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year | Protect from light; avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | 1 month | Protect from light; stored under nitrogen is recommended.[4] |
| Aqueous Solution (for cell culture) | 4°C | Do not store for more than one day[4] | Prepare fresh; protect from light.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in 0.1 M HCl
This protocol is suitable for preparing a concentrated stock solution of this compound that can be further diluted in culture media or buffers for various in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 197.19 g/mol )
-
1 M Hydrochloric Acid (HCl), sterile
-
Sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare 0.1 M HCl: In a sterile container, add 1 mL of 1 M HCl to 9 mL of sterile, deionized water. Mix well.
-
Weigh this compound: Accurately weigh 19.72 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Dissolve this compound: Add 10 mL of the prepared 0.1 M HCl to the conical tube containing the this compound powder.
-
Aid Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to facilitate dissolution.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile 10 mM this compound stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Cell Culture with Ascorbic Acid
This protocol is designed for preparing a working solution of this compound for direct application to cell cultures. The addition of ascorbic acid helps to prevent oxidation of this compound in the culture medium.[4][5]
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile Ascorbic Acid solution (e.g., 10 mg/mL in sterile water)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Diluted this compound: Prepare an intermediate dilution of this compound in sterile cell culture medium. For example, to prepare a 1 mM solution, add 100 µL of the 10 mM stock to 900 µL of culture medium.
-
Add Ascorbic Acid: To the diluted this compound solution, add ascorbic acid to a final concentration of 0.1% (w/v). For example, add 10 µL of a 10 mg/mL ascorbic acid solution to 1 mL of the this compound solution.[4][5]
-
Prepare Final Working Concentration: Further dilute the this compound/ascorbic acid solution in pre-warmed cell culture medium to achieve the desired final concentration for your experiment. For instance, to get a 100 µM final concentration, add 100 µL of the 1 mM intermediate solution to 900 µL of culture medium.
-
Immediate Use: Use the freshly prepared this compound working solution immediately to treat your cells. Do not store this compound solutions in culture medium for extended periods.[4]
Protocol 3: In Vitro Glutamate Carboxypeptidase II (GCPII) Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on GCPII activity. This is a fluorescence-based assay.
Materials:
-
Recombinant human GCPII enzyme
-
GCPII substrate (e.g., N-acetyl-L-aspartyl-L-glutamate, NAAG)
-
This compound working solutions (prepared in assay buffer)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Developing reagent that detects glutamate (the product of NAAG cleavage)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents: Prepare all reagents and warm them to the assay temperature (e.g., 37°C).
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to test a range of concentrations.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
GCPII enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add the GCPII substrate (NAAG) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Stop Reaction and Develop Signal: Stop the reaction (if necessary, as per the developing kit instructions) and add the developing reagent to quantify the amount of glutamate produced.
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of GCPII activity for each this compound concentration compared to the vehicle control. Determine the IC50 value of this compound.
Mandatory Visualization
Caption: Workflow for this compound stock and working solution preparation.
Caption: this compound inhibits GCPII, blocking NAAG cleavage.
Caption: L-Dopa is a precursor to dopamine, which activates downstream signaling.
References
Application Notes and Protocols: D-Dopa in the Study of Glutamate Carboxypeptidase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of D-Dopa as a noncompetitive, allosteric inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII). This document includes quantitative data on its inhibitory potency and pharmacokinetic properties, as well as detailed experimental protocols for its characterization.
Introduction
Glutamate Carboxypeptidase II (GCPII), a zinc-dependent metalloenzyme, is a significant therapeutic target for various neurological disorders.[1] In the brain, GCPII hydrolyzes the neurotransmitter N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2] Inhibition of GCPII is a promising strategy for treating conditions associated with excessive glutamate levels.[3] While many active-site inhibitors of GCPII are highly charged and exhibit poor pharmacokinetic profiles, this compound has emerged as a potent, orally bioavailable, allosteric inhibitor with more favorable properties.[1][4] This document details its use in GCPII inhibition studies.
Data Presentation
Inhibitory Potency and Pharmacokinetics of this compound and Related Compounds
The following tables summarize the key quantitative data regarding the inhibitory activity and pharmacokinetic parameters of this compound and other catechol-based compounds against GCPII.
| Compound | IC50 (nM) | Notes |
| This compound | 200 | Non-competitive, allosteric inhibitor.[5] |
| L-Dopa | Sub-micromolar | Catechol-based inhibitor.[4] |
| Caffeic Acid | Sub-micromolar | Catechol-based inhibitor.[4] |
Table 1: Inhibitory Potency of Catechol-Based GCPII Inhibitors.
| Parameter | This compound (alone) | This compound + Sodium Benzoate (B1203000) | Units |
| Administration Route | Oral (PO) | Oral (PO) + Intraperitoneal (IP) | - |
| Dose | 50 mg/kg | 50 mg/kg this compound + 400 mg/kg Sodium Benzoate | - |
| Plasma Cmax | 99.0 | 151 | nmol/mL |
| Brain Cmax | 1.74 | 3.20 | nmol/g |
| Plasma AUC | 72.7 | 185 | nmol·h/mL |
| Brain AUC | 2.42 | 5.48 | nmol·h/g |
| Oral Bioavailability | 47.7 | - | % |
| Brain/Plasma Ratio | 0.033 | - | - |
Table 2: Pharmacokinetic Parameters of this compound in Mice. [4][6] Co-administration with the D-amino acid oxidase (DAAO) inhibitor, sodium benzoate, significantly enhances plasma and brain exposure of this compound.[1][7]
Experimental Protocols
GCPII Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of an inhibitor that reduces GCPII enzyme activity by 50%.
Materials:
-
Recombinant human GCPII enzyme
-
Radiolabeled substrate (e.g., ³H-NAAG)
-
This compound or other test compounds
-
Assay buffer (e.g., Tris-HCl)
-
Cobalt chloride (CoCl₂)
-
Ice-cold sodium phosphate (B84403) buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction plate, add 40 pM of recombinant human GCPII enzyme.[4]
-
Add the various concentrations of this compound to the wells containing the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate (e.g., 0.04 µM ³H-NAAG) and cobalt chloride.[4]
-
Incubate the reaction mixture for 2 hours at 37°C.[4]
-
Terminate the reaction by adding ice-cold sodium phosphate buffer.[4]
-
Measure the amount of radiolabeled glutamate produced using a scintillation counter.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mode of Inhibition Studies
This protocol determines the mechanism by which this compound inhibits GCPII activity (e.g., competitive, non-competitive, uncompetitive).
Materials:
-
Same as the GCPII Inhibition Assay.
Procedure:
-
Set up the GCPII enzymatic assay as described above.
-
Vary the concentration of the substrate (NAAG), typically up to 4 µM.[4]
-
For each substrate concentration, run the reaction in the absence and presence of several fixed concentrations of this compound (e.g., 0, 100, 200, 300, 400 nM).[4]
-
Measure the reaction velocity (rate of product formation) for each condition.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km for each inhibitor concentration.[2]
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mode of inhibition. For non-competitive inhibition, the lines will intersect on the x-axis.[4]
-
A secondary plot of Kₘ app/Vmax vs. [this compound] can be used to determine the binding constant (Ki).[2]
In Vivo GCPII Target Engagement Study
This protocol assesses the ability of orally administered this compound to inhibit GCPII activity in the brain.
Materials:
-
Mice
-
This compound
-
Sodium Benzoate (optional, as a DAAO inhibitor)
-
Brain homogenization buffer (ice-cold Tris buffer with protease inhibitors)
-
Centrifuge
-
Materials for GCPII activity assay (as described above)
-
Protein quantification assay kit (e.g., Bio-Rad DC Protein Assay)
Procedure:
-
Administer this compound (e.g., 50 mg/kg, PO) to mice. For enhanced brain exposure, a DAAO inhibitor like sodium benzoate (e.g., 400 mg/kg, IP) can be co-administered.[2]
-
At a specified time point post-administration (e.g., 30 minutes), euthanize the mice and collect the brains.[4]
-
Homogenize the brain tissue in ice-cold Tris buffer containing protease inhibitors.[4]
-
Centrifuge the homogenates and collect the supernatants.[4]
-
Measure the GCPII activity in the brain homogenates using the GCPII inhibition assay protocol, typically with a saturating concentration of the radiolabeled substrate.
-
Measure the total protein concentration in the homogenates using a protein assay kit.
-
Express GCPII activity as fmol of product formed per mg of protein per hour (fmol/mg/h).[4]
-
Compare the GCPII activity in the brains of this compound-treated animals to that of vehicle-treated controls to determine the percentage of in vivo target engagement.
Visualizations
Signaling Pathway of GCPII Action
Caption: GCPII hydrolyzes NAAG to NAA and glutamate.
This compound's Allosteric Inhibition of GCPII
Caption: this compound binds to an allosteric site on GCPII.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for assessing in vivo GCPII inhibition.
References
- 1. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for the Analytical Purity Assessment of D-Dopa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the determination of D-Dopa purity, with a primary focus on chiral separation from its enantiomer, L-Dopa (Levodopa). The protocols detailed below are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing Levodopa (B1675098), as the presence of the D-enantiomer can impact therapeutic outcomes.
Introduction
L-Dopa is the cornerstone of treatment for Parkinson's disease, functioning as a precursor to the neurotransmitter dopamine.[1][2] Its therapeutic effect is specific to the L-enantiomer. The D-enantiomer, this compound (dextrodopa), is biologically inactive and its presence in pharmaceutical formulations is considered an impurity that may cause side effects.[2][3][4][5] Therefore, robust and sensitive analytical methods are crucial for accurately quantifying this compound to control the chiral purity of Levodopa.
This document outlines several validated analytical techniques for this compound purity assessment, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Spectrophotometry.
Key Analytical Techniques
A variety of methods have been developed for the analysis of this compound, each offering distinct advantages in terms of sensitivity, speed, and applicability.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the enantiomeric separation of Dopa.[6][7][8] Chiral separation can be achieved using either a chiral stationary phase (chiral column) or a chiral mobile phase additive.[6][9]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume.[3][10] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to enable the separation of D- and L-Dopa.[3][11]
-
Spectrophotometry: Spectrophotometric methods are generally simpler and more cost-effective, often used for the quantification of total Dopa.[12][13] While not inherently chiral, they can be adapted for purity testing in specific contexts.
Data Presentation: Quantitative Method Parameters
The following table summarizes key performance parameters for various analytical methods used in this compound purity assessment, providing a basis for method selection and comparison.
| Analytical Technique | Method Details | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Chiral HPLC | Teicoplanin column | Not Specified | 0.04% of this compound | Not Specified | [6] |
| Chiral CE-MS/MS | Sulfated β-cyclodextrin as chiral selector | 2.5 – 200 μM | 0.51 μM for this compound | Not Specified | [3] |
| Capillary Electrophoresis | Chiral crown ether in background electrolyte | Not Specified | Relative LOD: 0.1% | Not Specified | [10] |
| LC-MS/MS | Derivatization with D-BPCl | R² > 0.99 | 7.88 µg/L for this compound | Not Specified | [14] |
| HPTLC | Densitometric analysis | 100 - 500 ng/µL | 1.12 ng/µL | 3.29 ng/µL | [15] |
| Spectrophotometry | Reaction with Alizarin red | 10 - 60 µg/mL | 2.4 µg/mL | 7.3 µg/mL | [12] |
| Spectrophotometry | Reaction with 4-aminoantipyrine | 0.20 - 30.00 µg/mL | 0.12 µg/mL | Not Specified | [13] |
Experimental Protocols
Protocol 1: Chiral HPLC for this compound Purity
This protocol describes a High-Performance Liquid Chromatography method for the enantiomeric separation of this compound from L-Dopa.
Workflow for Chiral HPLC Analysis of this compound
References
- 1. L-DOPA - Wikipedia [en.wikipedia.org]
- 2. L-Dopa – Chiralpedia [chiralpedia.com]
- 3. Chiral Capillary Electrophoresis-Mass Spectrometry of DOPA: Evidence for Its Enantioselective Metabolism in PC-12 Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral discrimination of l -DOPA via l / d -tryptophan decorated carbon quantum dots - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00757J [pubs.rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral and non chiral determination of Dopa by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Detection of this compound in levodopa tablets by derivatization coupled with LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of L-DOPA in tablets by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Dopa Delivery to the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of D-Dopa in CNS Research
3,4-Dihydroxyphenylalanine (DOPA) exists as two stereoisomers: L-Dopa and this compound. While L-Dopa is the well-known immediate precursor to the neurotransmitter dopamine (B1211576) and the gold standard for treating Parkinson's disease, its enantiomer, this compound, has also been a subject of interest in central nervous system (CNS) research.[1] Exogenously administered this compound can be metabolized within the brain to increase dopamine levels, though through a different and less efficient pathway than L-Dopa.[2] This property makes this compound a valuable tool for studying alternative metabolic pathways of dopamine synthesis and for investigating the effects of a slower, more sustained dopamine release profile compared to L-Dopa.[1]
A primary challenge in utilizing this compound for CNS research is its delivery across the blood-brain barrier (BBB), a selective barrier that protects the brain from systemic circulation. This document provides detailed application notes and experimental protocols for various methods of this compound delivery to the CNS in rodent models, focusing on direct and systemic administration routes. It also outlines advanced delivery strategies and methods for quantifying the resulting changes in brain neurochemistry.
This compound vs. L-Dopa: A Comparative Overview
Understanding the fundamental differences between this compound and L-Dopa is crucial for designing and interpreting experiments. While both can elevate CNS dopamine, their metabolic pathways, efficiency, and the onset of action differ significantly.
| Feature | L-Dopa | This compound | Citation(s) |
| Primary Metabolic Pathway | Direct decarboxylation to dopamine via Aromatic L-Amino Acid Decarboxylase (AADC/DDC). | Indirect conversion, likely involving transamination to 3,4-dihydroxyphenylpyruvic acid (DHPPA), which is then converted to L-Dopa and subsequently dopamine. | [1][2] |
| Efficiency of Dopamine Conversion | High | Lower; direct intrastriatal infusion results in approximately 30% of the dopamine increase seen with L-Dopa. | [2] |
| Onset of Action | Relatively fast. | Delayed onset of behavioral effects (e.g., 10-20 minutes later in turning behavior studies). | [1][2] |
| Clinical Use | Gold standard for Parkinson's disease treatment. | Not used clinically; primarily a research tool. | [1] |
| Transport across BBB | Utilizes the large neutral amino acid transporter (LAT1). | Presumed to use a similar transport mechanism to L-Dopa, but may have different affinity. | [3] |
This compound Delivery Methods
The choice of delivery method depends on the research question, the desired temporal and spatial control of this compound concentration in the CNS, and the experimental model.
Systemic Administration: Oral Gavage
Oral gavage is a common method for systemic administration that allows for precise dosing. When this compound is administered systemically, it is essential to co-administer a peripheral AADC inhibitor, such as carbidopa (B1219) or benserazide. Although this compound is not a direct substrate for AADC, this co-administration prevents the decarboxylation of any L-Dopa formed peripherally from this compound, thereby increasing the amount of DOPA that can cross the BBB.[1]
Direct CNS Administration: Intracerebroventricular (ICV) Injection
To bypass the BBB entirely and study the direct effects of this compound on the brain, intracerebroventricular (ICV) injection is the method of choice. This technique involves stereotaxically implanting a cannula into a cerebral ventricle (typically a lateral ventricle) to allow for the direct infusion of this compound into the cerebrospinal fluid (CSF). This method ensures that a known concentration of the compound reaches the CNS.[4]
Advanced Delivery Strategies (Experimental & Future Directions)
While most advanced delivery research has focused on L-Dopa, the principles can be adapted for this compound to enhance its CNS bioavailability. These methods are still largely experimental for this compound.
-
Prodrugs: Modifying the this compound molecule to create a more lipophilic prodrug could enhance its ability to passively diffuse across the BBB.[3][5][6] Esterification of the carboxylic acid group is a common strategy.[5] Once in the brain, endogenous enzymes would cleave the promoiety to release the active this compound.
-
Nanoparticle-Based Systems: Encapsulating this compound within nanoparticles (e.g., made from polymers like poly(lactic-co-glycolic acid) - PLGA) can protect it from peripheral degradation and facilitate its transport across the BBB.[7][8][9] The surface of these nanoparticles can be functionalized with ligands that target receptors on the BBB to further enhance uptake.[10]
Key Experimental Protocols
Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to relevant guidelines for animal welfare.
Protocol 1: Preparation of this compound Solution for In Vivo Administration
This compound is susceptible to oxidation, which can be identified by a change in the solution's color to brown or black. Therefore, solutions should be prepared fresh on the day of the experiment and protected from light and air.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline or artificial cerebrospinal fluid (aCSF))
-
Ascorbic acid (optional, as an antioxidant)
-
HCl (0.1 M) for aiding dissolution
-
NaOH (0.1 M) for pH adjustment
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small amount of 0.1 M HCl to the vehicle to aid in the dissolution of this compound. A common vehicle is 0.9% saline containing 0.1% ascorbic acid to prevent oxidation.[11][12]
-
Add the acidic vehicle to the this compound powder.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Adjust the pH of the solution to a physiological range (e.g., pH 7.0-7.4) using 0.1 M NaOH. Perform this step slowly while monitoring the pH.
-
Bring the solution to the final desired volume with the vehicle.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Keep the solution on ice and protected from light until use.
Protocol 2: Oral Gavage Administration in Rats
This protocol describes the procedure for administering a precise dose of this compound orally to a rat.
Materials:
-
Prepared this compound solution (with co-administered carbidopa if required)
-
Appropriately sized oral gavage needle (for adult rats, typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to calculate the precise volume of the this compound solution to be administered. Maximum dosing volumes are typically 10-20 mL/kg.[13]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib. This is the maximum insertion depth to ensure delivery to the stomach without causing perforation. Mark this length on the needle if necessary.[13]
-
Restraint: Restrain the rat firmly but gently. One common method is to grasp the rat over the shoulders and back, immobilizing the forelegs. Hold the head and extend it slightly upwards to create a straight line through the neck and esophagus.[13]
-
Needle Insertion: Moisten the tip of the gavage needle with water or the vehicle solution. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed. The needle should advance smoothly without resistance. If there is any resistance, withdraw and reposition.
-
Administration: Once the needle is in place (up to the pre-measured depth), administer the solution from the syringe slowly and steadily.
-
Withdrawal: After administration, withdraw the needle smoothly in a single motion.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 3: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol involves a stereotaxic surgical procedure to implant a guide cannula for subsequent injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula (e.g., 22-gauge for rats)
-
Injection cannula (e.g., 28-gauge, extending slightly beyond the guide cannula)
-
Dental cement and skull screws
-
Surgical instruments, antiseptic solutions, analgesics
-
Hamilton syringe and infusion pump
Procedure:
Part A: Surgical Implantation of Guide Cannula
-
Anesthesia and Mounting: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda. Apply ophthalmic ointment to the eyes.
-
Surgical Preparation: Shave the scalp, and sterilize the area with antiseptic scrubs. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify bregma on the skull. Based on a rat brain atlas, determine the coordinates for the lateral ventricle. Typical coordinates for rats are:
-
Anteroposterior (AP): -0.8 to -1.0 mm from bregma
-
Mediolateral (ML): ±1.5 to ±1.8 mm from the midline
-
Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface[14]
-
-
Drilling: Drill a small burr hole at the determined AP and ML coordinates. Drill additional holes for anchor screws.
-
Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to keep the guide patent.
-
Post-Operative Care: Suture the incision. Administer post-operative analgesics and allow the animal to recover for at least one week before any injections.
Part B: ICV Injection
-
Animal Handling: Gently restrain the conscious animal.
-
Injection Setup: Connect an injection cannula to a Hamilton syringe filled with the prepared this compound solution via PE tubing. Mount the syringe on a microinjection pump.
-
Injection: Remove the dummy cannula and insert the injection cannula into the guide. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to prevent increased intracranial pressure.[14] The total volume for rats is typically up to 10 µL.[14]
-
Post-Infusion: Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Final Step: Slowly withdraw the injection cannula and replace the dummy cannula. Monitor the animal for any behavioral changes.
Protocol 4: Quantification of this compound and Dopamine in Rat Striatum by HPLC-ECD
This protocol outlines the steps for processing brain tissue and analyzing this compound and dopamine concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for catecholamine analysis.
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a buffer containing sodium acetate, octanesulfonic acid, EDTA, and acetonitrile, adjusted to an acidic pH)[15]
-
Perchloric acid (PCA) with an internal standard (e.g., 3,4-dihydroxybenzylamine (B7771078) - DHBA)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Tissue Dissection: At the desired time point after this compound administration, euthanize the animal and rapidly dissect the striatum on an ice-cold plate.
-
Homogenization: Weigh the tissue and homogenize it in a known volume of ice-cold 0.1 M PCA containing the internal standard.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes) at 4°C to pellet proteins.
-
Sample Preparation: Collect the supernatant, which contains the analytes. Filter the supernatant through a 0.22 µm spin filter.
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
The compounds (this compound, dopamine, metabolites, and internal standard) are separated on the C18 column based on their polarity.
-
The electrochemical detector oxidizes the analytes as they elute from the column, generating a current that is proportional to their concentration.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of this compound and dopamine.
-
Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas/heights to the standard curve and the internal standard.
-
Express the final concentrations as ng or µg per mg of tissue weight.
-
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data from studies investigating this compound administration.
Table 1: Comparative Effects of Intrastriatal this compound vs. L-Dopa in 6-OHDA Lesioned Rats
| Parameter | L-Dopa | This compound | DHPPA | Citation |
| Cumulative Dopamine Increase | 100% (Reference) | ~30% of L-Dopa | ~11% of L-Dopa | [2] |
| Total Contralateral Turns | 100% (Reference) | ~60% of L-Dopa | ~43% of L-Dopa | [2] |
| Onset of Turning Behavior | Baseline | Delayed by 10-20 min | Delayed by 10-20 min | [2] |
Table 2: Striatal Dopamine Response to Intragastric DOPA Administration in Rats (with Carbidopa)
| Administration Group | Striatal Dopamine Concentration | Outcome | Citation |
| L-Dopa + Carbidopa | Increased | Increased to a similar extent as the this compound group. | [1] |
| This compound + Carbidopa | Increased | Increased to a similar extent as the L-Dopa group. | [1] |
Visualizations: Pathways and Workflows
Metabolic Pathway of this compound to Dopamine
Caption: Proposed metabolic conversion pathway of this compound to Dopamine in the CNS.
CNS Drug Delivery Challenges and Solutions
References
- 1. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated striatal dopamine levels following administration of this compound and its alpha-keto acid metabolite DHPPA: behavioral and physiological studies in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polymeric nanoparticles for dopamine and levodopa replacement in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levodopa-loaded nanoparticles for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. Nanoparticle-Based Drug Delivery Systems: An Inspiring Therapeutic Strategy for Neurodegenerative Diseases [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. benchchem.com [benchchem.com]
- 15. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporating D-Dopa into Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine (B1211576).[1][2] Levodopa (B1675098) (L-Dopa), the metabolic precursor to dopamine, remains the most effective and widely used symptomatic treatment for PD because it can cross the blood-brain barrier (BBB), unlike dopamine itself.[3][4][5] However, long-term L-Dopa therapy is often complicated by motor fluctuations and the development of dyskinesias, largely due to its short plasma half-life and pulsatile stimulation of dopamine receptors.[3][6] Furthermore, peripheral conversion of L-Dopa to dopamine can cause systemic side effects.[7]
This application note explores the incorporation of D-Dopa, the stereoisomer of L-Dopa, into targeted drug delivery systems as a promising alternative strategy.[8] Research indicates that this compound can also be converted to dopamine in the brain, albeit at a slower rate, which may offer a more sustained dopaminergic stimulation.[9] Studies have also suggested that this compound is significantly less neurotoxic than L-Dopa.[10] By encapsulating this compound in nanocarriers, such as polymeric nanoparticles, it is possible to protect it from premature metabolism, facilitate its transport across the BBB, and achieve controlled, sustained release, potentially mitigating the side effects associated with conventional L-Dopa therapy.[11][12]
These notes provide detailed protocols for the synthesis and characterization of this compound-loaded nanoparticles, adapted from established methods for L-Dopa, to guide researchers in exploring this innovative therapeutic approach.
Rationale and Signaling Pathways
L-Dopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[8] this compound is not a direct substrate for AADC. However, it can be converted to dopamine in the brain through an alternative pathway. Preliminary studies suggest this compound is first converted to its corresponding keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA), via transamination or D-amino acid oxidation. DHPPA is then transaminated to form L-Dopa, which is subsequently decarboxylated to dopamine.[9] This two-step conversion process likely accounts for the delayed onset and potentially more sustained action of this compound compared to L-Dopa, a feature that is highly desirable for treating PD.[9]
Experimental Protocols
The following protocols are adapted from methodologies developed for L-Dopa encapsulation and can be applied to this compound.[13][14] Optimization of parameters may be required.
Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles
This protocol uses a modified double emulsion solvent evaporation (w/o/w) technique to encapsulate the hydrophilic this compound molecule within a hydrophobic Poly(lactic-co-glycolic acid) (PLGA) matrix.[13][14]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer, Homogenizer/Sonicator, Rotary evaporator
Methodology:
-
Prepare Primary Emulsion (w/o):
-
Dissolve 10 mg of this compound in 1 mL of deionized water (internal aqueous phase).
-
Dissolve 50 mg of PLGA in 4 mL of DCM (oil phase).
-
Add the internal aqueous phase to the oil phase.
-
Emulsify using a probe sonicator or high-speed homogenizer for 2 minutes on an ice bath to form a water-in-oil (w/o) emulsion.
-
-
Prepare Double Emulsion (w/o/w):
-
Prepare a 2% w/v PVA solution in deionized water (external aqueous phase).
-
Add the primary emulsion dropwise into 10 mL of the PVA solution under continuous homogenization for 5 minutes.
-
-
Solvent Evaporation:
-
Transfer the resulting w/o/w double emulsion to a beaker and stir on a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate, leading to nanoparticle hardening.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final pellet in a small volume of deionized water and lyophilize for long-term storage or further analysis.
-
Protocol 2: Synthesis of this compound Loaded Chitosan (B1678972) Nanoparticles
This protocol utilizes the ionic gelation method, where positively charged chitosan forms nanoparticles by cross-linking with the polyanion sodium tripolyphosphate (TPP).[14][15]
Materials:
-
This compound
-
Low molecular weight Chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Tween® 80
-
Deionized water
-
Magnetic stirrer
Methodology:
-
Prepare Chitosan-Drug Solution:
-
Prepare a 0.2% w/v chitosan solution by dissolving chitosan in 10 mL of 1% v/v acetic acid. Stir until fully dissolved.
-
Add 0.5% w/v Tween® 80 to the solution.
-
Add 10 mg of this compound to the chitosan solution and stir until dissolved.
-
-
Induce Ionic Gelation:
-
Prepare a 0.1% w/v TPP solution in deionized water.
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
-
The formation of nanoparticles will be indicated by the appearance of opalescence.
-
-
Nanoparticle Maturation and Recovery:
-
Continue stirring for 30 minutes to allow for nanoparticle stabilization.
-
Centrifuge the suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant, wash the pellet with deionized water, and resuspend.
-
Lyophilize for storage.
-
Characterization of this compound Nanoparticles
Proper characterization is essential to ensure the quality, stability, and potential efficacy of the drug delivery system.
Protocol 3: Physicochemical Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Method: Dilute the nanoparticle suspension in deionized water. Perform measurements at 25°C. Size and PDI indicate the average diameter and size distribution, while zeta potential measures surface charge, which relates to stability in suspension.
-
-
Morphology:
-
Instrument: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Method: For SEM, place a drop of the nanoparticle suspension on a stub, air-dry, and sputter-coat with gold. For TEM, place a drop on a copper grid and stain with a suitable agent (e.g., phosphotungstic acid) if necessary. This visualizes the shape and surface of the nanoparticles.[14]
-
-
Encapsulation Efficiency (EE) and Drug Loading Capacity (LC):
-
Method:
-
Centrifuge a known amount of the nanoparticle suspension.
-
Carefully collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using UV-Vis spectrophotometry or HPLC.
-
Calculate EE and LC using the formulas below.
-
-
Formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol assesses the rate at which this compound is released from the nanoparticles in a simulated physiological environment.
Materials:
-
Lyophilized this compound loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Methodology:
-
Accurately weigh a specific amount of lyophilized nanoparticles (e.g., 5 mg) and resuspend in 1 mL of PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag and securely seal both ends.
-
Place the dialysis bag into a beaker containing 50 mL of PBS (pH 7.4), which serves as the release medium.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. A sustained release formulation will show a gradual release over an extended period.[13]
Data Presentation: Representative Nanoparticle Characteristics
The following tables summarize representative data for L-Dopa loaded nanoparticles, which can serve as a benchmark for the development of this compound formulations.[14][15] The properties of this compound nanoparticles are expected to be comparable, though empirical validation is essential.
Table 1: Representative Characteristics of PLGA Nanoparticles
| Formulation ID | Polymer Conc. (mg/mL) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| P1 | 1.25 | 207 ± 15 | 0.21 | -25.3 ± 1.5 | 55.3 ± 1.1 |
| P2 | 2.50 | 739 ± 48 | 0.45 | -28.9 ± 2.1 | 57.7 ± 0.5 |
| P3 | 5.00 | 941 ± 162 | 0.68 | -31.5 ± 1.8 | 59.7 ± 1.2 |
Table 2: Representative Characteristics of Chitosan Nanoparticles
| Formulation ID | Polymer Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| C1 | 0.1 | 325 ± 41 | 0.48 | +38.5 ± 1.9 | 75.4 ± 2.1 |
| C2 | 0.2 | 553 ± 52 | 0.52 | +46.2 ± 2.3 | 82.4 ± 1.6 |
| C3 | 0.3 | 879 ± 98 | 0.71 | +51.3 ± 2.8 | 71.8 ± 3.4 |
| C4 | 0.4 | 1240 ± 155 | 0.85 | +55.7 ± 3.1 | 65.2 ± 2.9 |
Data adapted from L-Dopa studies for illustrative purposes.[14]
Conclusion and Future Directions
The incorporation of this compound into targeted drug delivery systems presents a novel and compelling strategy for the management of Parkinson's disease. The potential for more sustained dopamine delivery and reduced neurotoxicity compared to L-Dopa warrants further investigation.[9][10] The protocols outlined in this document provide a foundational framework for researchers to synthesize and characterize this compound-loaded nanoparticles.
Future work should focus on comprehensive in vitro and in vivo evaluations. This includes assessing the BBB penetration of this compound nanoparticles in relevant cell culture and animal models of PD. Furthermore, surface modification of nanoparticles with specific targeting ligands (e.g., transferrin, rabies virus glycoprotein (B1211001) (RVG29)) could be explored to enhance active targeting to the brain and improve therapeutic efficacy.[16][17] The development of these advanced systems holds the potential to overcome many of the limitations of current PD therapies.
References
- 1. news-medical.net [news-medical.net]
- 2. Polymeric nanoparticles for dopamine and levodopa replacement in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Levodopa Pharmacology and Its Drug Delivery Methods [jchemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. New drug delivery strategies for improved Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Particulate levodopa nose-to-brain delivery targets dopamine to the brain with no plasma exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-DOPA - Wikipedia [en.wikipedia.org]
- 9. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of neurotoxicity following repeated administration of l-dopa, this compound and dopamine to embryonic mesencephalic dopamine neurons in cultures derived from Fisher 344 and Sprague-Dawley donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymeric nanoparticles for dopamine and levodopa replacement in Parkinson's disease - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo evaluation of levodopa-loaded nanoparticles for nose to brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Development of Levodopa Loaded Polymeric Nanoparticles for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Targeted drug delivery - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Dopa Stability in Aqueous Solutions
Welcome to the technical support center for D-Dopa stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing this compound in aqueous solutions for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.
Troubleshooting Guide
Issue: My this compound solution is turning brown/pink/black. What is happening?
This discoloration indicates the oxidation of this compound. This compound, a catecholamine, is highly susceptible to oxidation, especially in neutral to alkaline aqueous solutions when exposed to oxygen. This process leads to the formation of colored degradation products, such as dopaquinone (B1195961) and melanin-like polymers.
Troubleshooting Steps:
-
Check the pH of your solution: this compound is significantly more stable in acidic conditions (pH 2-4).[1] Oxidation is accelerated at neutral and alkaline pH.
-
Evaluate for oxygen exposure: Ensure your solutions are deoxygenated by bubbling with an inert gas like nitrogen or argon before and during handling.[2]
-
Consider the presence of metal ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of this compound.[3]
-
Review your storage conditions: Solutions should be protected from light and stored at low temperatures (refrigerated or frozen) to slow down the degradation process.
Issue: I am observing high variability in my experimental results when using this compound solutions.
Inconsistent results are often a consequence of this compound degradation, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Prepare fresh solutions: It is highly recommended to prepare this compound solutions immediately before each experiment to minimize degradation.[1] Storing aqueous solutions for more than a day, even with stabilizers, can introduce variability.[1]
-
Incorporate stabilizers: Add an antioxidant, such as ascorbic acid (vitamin C), and a chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your solution. Ascorbic acid acts as a reducing agent, preventing oxidation, while EDTA sequesters metal ions that catalyze degradation.
-
Standardize your solution preparation protocol: Use a consistent and validated protocol for preparing your this compound solutions to ensure reproducibility. This includes using deoxygenated water, controlling the pH, and adding stabilizers in a specific order.
-
Verify this compound concentration: Before use, you can verify the concentration of your this compound solution using a validated analytical method like High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound instability in aqueous solutions?
The primary cause of this compound instability is oxidation. The catechol ring of the this compound molecule is readily oxidized, especially in the presence of oxygen, light, and metal ions, leading to the formation of dopaquinone and subsequently other degradation products. This process is accelerated at neutral to alkaline pH.
2. How does pH affect this compound stability?
This compound is most stable in acidic aqueous solutions, with an optimal pH range of 2-4.[1] As the pH increases towards neutral and alkaline conditions, the rate of oxidation significantly increases.
3. What are the best practices for preparing a stable this compound solution?
To maximize stability, this compound solutions should be:
-
Prepared fresh before each use.[1]
-
Dissolved in a slightly acidic buffer (pH 2-4).
-
Prepared using deoxygenated water (e.g., by sparging with nitrogen gas).
-
Supplemented with an antioxidant like ascorbic acid (typically at a concentration of 0.1% w/v).[1]
-
Supplemented with a chelating agent such as EDTA to sequester catalytic metal ions.
-
Protected from light by using amber vials or wrapping containers in aluminum foil.[1]
-
Stored at low temperatures (4°C for short-term storage).[1]
4. Can I store this compound solutions for future use?
While it is always best to prepare fresh solutions, if short-term storage is necessary, the solution should be prepared with stabilizers (ascorbic acid and EDTA), deoxygenated, protected from light, and stored at 4°C for no longer than 24-48 hours. For longer-term storage, freezing at -20°C or below can preserve the solution for a more extended period, though stability should be verified.[4]
5. What is the difference in stability between this compound and L-Dopa?
Chemically, this compound and L-Dopa have identical susceptibility to oxidation in aqueous solutions due to their shared catechol structure. However, in biological systems, this compound is generally more stable because it is not a substrate for the enzyme aromatic L-amino acid decarboxylase (AADC), which rapidly metabolizes L-Dopa to dopamine (B1211576).
6. What are the common degradation products of this compound?
The initial product of this compound oxidation is dopaquinone. This highly reactive intermediate can undergo further reactions to form a variety of products, including leukodopachrome, and can eventually polymerize to form melanin-like compounds, which are responsible for the dark coloration of degraded solutions.
Quantitative Data on Dopa Stability
Disclaimer: The following quantitative data is for L-Dopa. Due to the scarcity of specific quantitative stability data for this compound in simple aqueous solutions, this data is provided as the best available approximation. Given that this compound and L-Dopa are enantiomers with the same chemical functional groups, their chemical stability profiles in non-chiral environments are expected to be very similar.
Table 1: Effect of pH and Temperature on the Half-Life of L-Dopa in Aqueous Solution [5]
| pH | Temperature (°C) | Half-life (t½) in hours |
| 2.0 | 37 | 2314.71 |
| 2.0 | 50 | 1583.75 |
| 2.0 | 60 | 1003.04 |
| 2.0 | 80 | 313.45 |
| 7.4 | 37 | 752.28 |
| 7.4 | 50 | 292.15 |
| 7.4 | 60 | 61.41 |
| 7.4 | 80 | 15.47 |
Table 2: Stability of L-Dopa (1 mg/mL) in 5% Dextrose Injection at Different pH and Temperature Conditions [6]
| pH | Temperature (°C) | % Initial Concentration Remaining after 7 days |
| 5.0 | 4 | >90% |
| 5.0 | 25 | >90% |
| 5.0 | 45 | >90% |
| 6.0 | 25 | >90% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
Materials:
-
This compound powder
-
High-purity, deoxygenated water (prepared by bubbling with nitrogen or argon for at least 30 minutes)
-
Ascorbic acid
-
EDTA disodium (B8443419) salt
-
Hydrochloric acid (HCl) or a suitable acidic buffer (e.g., citrate (B86180) buffer)
-
pH meter
-
Sterile 0.22 µm syringe filter
-
Amber glass vials or clear vials to be wrapped in aluminum foil
Procedure:
-
In a light-protected vessel, add the desired volume of deoxygenated water.
-
While stirring, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.01-0.05% (w/v). Ensure they are fully dissolved.
-
Adjust the pH of the solution to the desired acidic range (e.g., pH 3-4) using a small amount of HCl or the acidic buffer.
-
Weigh the required amount of this compound powder and add it to the solution while stirring. Continue to stir until fully dissolved.
-
Verify the final pH and adjust if necessary.
-
Sterile filter the solution using a 0.22 µm syringe filter into the final sterile, light-protected vials.
-
If not for immediate use, flush the headspace of the vials with nitrogen or argon before sealing and store at 4°C.
Protocol 2: HPLC Method for this compound Stability Assessment
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your system.
Instrumentation and Conditions:
-
HPLC System: With UV or electrochemical detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of an acidic aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5-3.0) and an organic solvent like methanol (B129727) or acetonitrile (B52724) in an isocratic or gradient elution. A typical starting point is 95:5 (v/v) aqueous buffer to organic solvent.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a stabilized acidic solution. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: At specified time points during your stability study, withdraw an aliquot of the this compound solution being tested. Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis: Quantify the peak area corresponding to this compound in your samples. Determine the concentration of this compound at each time point by comparing the peak area to the calibration curve. The appearance of new peaks over time can indicate the formation of degradation products.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of the stability of dopamine in aqueous solutions by high performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 3. bch.ro [bch.ro]
- 4. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of levodopa in 5% dextrose injection at pH 5 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices [mdpi.com]
troubleshooting poor D-Dopa solubility in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of D-Dopa in buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard buffers like PBS?
A1: this compound, like its stereoisomer L-Dopa, has limited solubility in neutral aqueous solutions such as Phosphate-Buffered Saline (PBS). This is due to its zwitterionic nature, possessing both a carboxylic acid and a primary amine group.[1][2] At neutral pH, the molecule has both positive and negative charges, leading to strong intermolecular interactions and reduced solubility. Solubility is significantly influenced by the pH of the buffer.[1][2][3]
Q2: What is the optimal pH for dissolving this compound?
Q3: My this compound solution turned brown/dark. What happened and is it still usable?
A3: The darkening of your this compound solution is a sign of oxidation.[5][8][9][10] this compound is sensitive to light and atmospheric oxygen, especially in neutral to alkaline solutions.[5][6][10] Oxidized this compound may have altered biological activity and should generally not be used for experiments. It is crucial to prepare solutions fresh and protect them from light.[8][9]
Q4: How can I prevent the oxidation of my this compound solution?
A4: To minimize oxidation, it is recommended to:
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[8]
-
Use deoxygenated buffers by bubbling with an inert gas like nitrogen or argon.
-
Add an antioxidant , such as ascorbic acid (typically at 0.1% w/v), to the buffer before adding this compound.[8][9]
Q5: Can I use organic solvents to dissolve this compound?
A5: Yes, this compound is soluble in some organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[11] However, for cell culture and many biological assays, the final concentration of DMSO must be kept low (typically <0.5%) to avoid cytotoxicity. For in vivo studies, co-solvent formulations with DMSO, PEG300, Tween-80, and saline have been used.
Troubleshooting Guide
Issue: this compound Fails to Dissolve Completely
-
Initial Workflow for Dissolving this compound
Caption: Initial workflow for dissolving this compound in an acidic buffer.
-
Troubleshooting Steps for Incomplete Dissolution
If this compound does not dissolve using the initial workflow, follow these troubleshooting steps:
-
Gentle Heating: Gently warm the solution to 37°C. Increased temperature can enhance the solubility of many compounds.[13] Avoid excessive heat, as it can accelerate degradation.
-
Sonication: Use a sonicator bath to aid dissolution.[12] Sonication can help break up powder aggregates and increase the interaction between the solvent and the solute.
-
Use of Co-solvents: For preparing concentrated stock solutions, consider using DMSO.[11] this compound is soluble in DMSO. The stock solution can then be diluted into the aqueous experimental buffer. Ensure the final DMSO concentration is compatible with your experimental system.
-
Troubleshooting Workflow for Poor Solubility
Caption: Step-by-step troubleshooting for this compound solubility issues.
Issue: Precipitation of this compound After Dissolution
Precipitation can occur if the pH of the this compound solution is adjusted towards neutral after initial dissolution in an acidic buffer, or if the solution is stored for an extended period.
-
Logical Flow for Addressing Precipitation
Caption: Decision-making process for handling this compound precipitation.
Quantitative Data on Dopa Solubility
While specific quantitative solubility data for this compound is limited, the data for its stereoisomer, L-Dopa, provides a very close approximation due to their identical chemical formula and functional groups.
| Solvent/Buffer | pH | Temperature | L-Dopa Solubility | Citation |
| Water | ~5.5 | Room Temp | ~3.3 mg/mL | [14][15] |
| 0.1 M Hydrochloric Acid | ~1.0 | Room Temp | Freely Soluble | [10] |
| Acidic Solution | 1.5 | 30 ± 2°C | ~12 mg/mL | [1] |
| Neutral Solution | 3.0-3.5 | 30 ± 2°C | ~5 mg/mL | [1] |
| 0.1 M HCl | - | Room Temp | 10 mg/mL | [12] |
| DMSO | - | Room Temp | Soluble | [11] |
| Ethanol, Chloroform, Ether | - | Room Temp | Insoluble/Practically Insoluble | [5][10][16] |
Experimental Protocols
Protocol 1: Preparation of this compound in Acidic Buffer
This protocol is suitable for most applications requiring an aqueous solution of this compound.
-
Prepare the Buffer: Prepare a 0.1 M solution of hydrochloric acid (HCl) or a citrate (B86180) buffer with a pH of 1.5.[1][12]
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolve this compound: Add the acidic buffer to the this compound powder.
-
Mix Thoroughly: Vortex or stir the solution until the this compound is completely dissolved. Sonication can be used to expedite this process.[12]
-
pH Adjustment (Optional and with Caution): If the final application requires a higher pH, slowly add a base (e.g., NaOH) dropwise while vigorously stirring. Be aware that increasing the pH towards neutral will significantly decrease solubility and may cause precipitation.
-
Sterile Filtration: If for cell culture use, sterile filter the final solution through a 0.22 µm filter.[8]
-
Use Immediately: To prevent oxidation and degradation, use the prepared solution immediately.[8][9]
Protocol 2: Preparation of a Concentrated this compound Stock in DMSO
This protocol is useful for experiments where a small volume of a concentrated stock is diluted into a larger volume of aqueous buffer.
-
Weigh this compound: Weigh the desired amount of this compound powder into a suitable vial.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.[11]
-
Mix to Dissolve: Vortex the solution until the this compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[11] Aliquot the stock to avoid repeated freeze-thaw cycles.
-
Experimental Use: When needed, thaw an aliquot and dilute it to the final working concentration in your experimental buffer immediately before use. Ensure the final DMSO concentration is below the tolerance level of your assay system.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. The Influence of pH on the Catalytic Capacity of Levodopa in the Electroreduction Processes of Zn2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Increasing the solubility of levodopa and carbidopa using ionization approach | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 5796-17-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajpaonline.com [ajpaonline.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DL-DOPA CAS#: 63-84-3 [m.chemicalbook.com]
Technical Support Center: D-Dopa Experimental Guidelines
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of D-Dopa during experiments. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and reference data to ensure the stability and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution change color (e.g., turn pink, brown, or black)?
A1: The color change in your this compound solution is a visual indicator of oxidation.[1][2] this compound, a catecholamine, is highly susceptible to oxidation, especially when exposed to oxygen, light, and neutral or alkaline pH.[2][3][4] The process involves the conversion of this compound to dopaquinone (B1195961) and subsequent polymerization into melanin-like compounds, which are pigmented.[5][6]
Q2: At what pH is this compound most stable?
A2: this compound is significantly more stable in acidic conditions.[4][7] Oxidation is accelerated in neutral and, particularly, in alkaline solutions.[2][4] Therefore, maintaining a low pH (e.g., pH 2-5) is a key strategy to prevent degradation.[4][7][8]
Q3: What is the recommended storage procedure for this compound stock solutions?
A3: For long-term stability, this compound stock solutions should be aliquoted and stored at low temperatures. Recommended storage is at -80°C for up to 6 months or -20°C for up to one month.[9] It is critical to protect the solutions from light by using amber vials or wrapping containers in aluminum foil and to minimize freeze-thaw cycles.[1][9] Storing the solution under an inert nitrogen atmosphere can further enhance its shelf life by preventing exposure to oxygen.[3][9]
Q4: Can I prepare a large batch of this compound working solution for my experiments?
A4: It is strongly recommended to prepare working solutions fresh on the day of use to minimize degradation and ensure reliable experimental results.[1][9] If you must prepare it in advance, store it at 4°C, protected from light, and use it within 24 hours.[1][10] Always check for signs of oxidation, such as darkening, before use.[1]
Troubleshooting Guide
This section addresses common problems encountered during this compound experiments.
Problem: Rapid Discoloration of this compound Solution
| Possible Cause | Recommended Solution |
| High pH of Solvent/Buffer | The oxidation process is highly dependent on pH, accelerating significantly in neutral to alkaline conditions.[2][11] |
| Presence of Dissolved Oxygen | Oxygen is a primary driver of this compound auto-oxidation.[2][3] |
| Exposure to Light | Photodegradation can contribute to the instability of catecholamines.[2] However, some studies suggest temperature and ascorbate (B8700270) have a more significant effect than light.[10][12] |
| Presence of Metal Ions | Transition metals such as iron (Fe) and copper (Cu) can catalyze the oxidation of this compound.[8][13][14] |
Problem: Inconsistent or Poor Experimental Results
| Possible Cause | Recommended Solution |
| Degradation of this compound | The loss of this compound due to oxidation leads to a lower effective concentration and the presence of potentially cytotoxic oxidation byproducts.[3][15] |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce more dissolved oxygen and degrade the compound. |
| Improper Storage | Storing solutions at room temperature or even 4°C for extended periods leads to significant degradation.[10][12] |
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols & Data
Protocol 1: Preparation of Stabilized this compound Stock Solution
This protocol provides a method for preparing a this compound stock solution with enhanced stability for use in cell culture and other in vitro assays.
Materials:
-
This compound powder
-
High-purity, sterile water or desired buffer (e.g., PBS)
-
Ascorbic acid (Vitamin C)
-
Sterile 0.22 µm syringe filter
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Deoxygenate Solvent: Before use, de-gas the sterile water or buffer by sparging with an inert gas (e.g., nitrogen) for 15-20 minutes. This step is crucial for removing dissolved oxygen, a key oxidant.[3]
-
Prepare Antioxidant-Solvent: Weigh and dissolve ascorbic acid into the deoxygenated solvent to a final concentration of 0.1% w/v.[1] Ascorbic acid acts as a reducing agent to inhibit this compound oxidation.[1][12][16]
-
Weigh this compound: In a sterile environment, weigh the desired amount of this compound powder. Perform this step quickly to minimize exposure to air.
-
Dissolve this compound: Add the antioxidant-containing solvent to the this compound powder and dissolve completely. Gentle vortexing may be required. If solubility is an issue, adjusting the pH to be more acidic can help.[7][17]
-
Sterile Filter: Immediately draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a sterile container.[1][17]
-
Aliquot and Store: Dispense the sterile stock solution into single-use aliquots in amber, airtight tubes.[1][9] Immediately store the aliquots at -80°C for long-term storage (up to 6 months).[9]
This compound Oxidation and Prevention Workflow
Caption: Workflow for preparing stable this compound solution.
Quantitative Data: Stability of Levodopa (L-DOPA)
The stability of this compound is comparable to its enantiomer, L-DOPA. The following table summarizes the stability of L-DOPA under various experimental conditions, highlighting the critical roles of temperature and antioxidants.
| Condition | Antioxidant | Stability / Half-Life (t½) | Reference(s) |
| Room Temperature | None | Significant decline by 48 hours. | [10][12] |
| Room Temperature | Ascorbic Acid | Stable for up to 72 hours. | [10][12] |
| Refrigeration (2-8°C) | Not specified | Stable for at least 7 days. | [10][12] |
| Freezing | Not specified | Stable for at least 7 days. | [10][12] |
| 37°C at pH 7.4 | Not specified | t½ = 16.5 hours | [4] |
| 50°C at pH 7.4 | Not specified | t½ = 4.8 hours | [4] |
| 37°C at pH 2.0 | Not specified | Stable, minimal degradation. | [4] |
Note: The data above is for L-DOPA but provides a strong indication of the stability profile for this compound. Oxidation follows first-order kinetics.[4]
Antioxidant Efficacy
Studies on the related compound dopamine (B1211576) demonstrate the effectiveness of various antioxidants in preventing oxidation.
| Antioxidant | Concentration | Efficacy | Reference(s) |
| Reduced Glutathione (GSH) | 20 mM | Substantially prevented dopamine oxidation for up to 2 months and significantly increased cell viability in culture. | [3][15] |
| Sodium Tetraborate (Borax) | Not specified | Substantially decreased dopamine oxidation for up to 2 months. | [3][15] |
| Ascorbic Acid (Vitamin C) | Not specified | Considered a gold standard antioxidant for in vitro studies to prevent catecholamine oxidation. | [15] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-DOPA - Wikipedia [en.wikipedia.org]
- 7. Development of a Sustainable, Simple, and Robust Method for Efficient l-DOPA Extraction [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Modeling of pH-Dependent Oxidation of Dopamine by Iron and Its Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. medchemexpress.com [medchemexpress.com]
improving the efficiency of D-Dopa to L-Dopa conversion assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of D-Dopa to L-Dopa conversion assays.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for the conversion of this compound to L-Dopa?
The conversion of this compound to L-Dopa is a two-step enzymatic process. First, D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of this compound to its corresponding α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA). Subsequently, a dopa transaminase facilitates the transamination of DHPPA to L-Dopa.[1][2]
Q2: What are the common methods for quantifying L-Dopa production?
The most common and reliable method for quantifying L-Dopa is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection.[3][4][5][6] Chiral HPLC methods are particularly useful for separating the D- and L-enantiomers of Dopa, ensuring accurate quantification of the desired L-Dopa product.[7][8][9] Spectrophotometric and fluorometric methods can also be employed, often as part of a coupled enzyme assay.[10][11]
Q3: What are the critical parameters to optimize for efficient this compound to L-Dopa conversion?
Key parameters to optimize include:
-
Enzyme Concentration: The concentration of both D-amino acid oxidase and dopa transaminase should be optimized to ensure a linear reaction rate.
-
Substrate Concentration: this compound concentration should be carefully chosen to avoid substrate inhibition.
-
pH: The pH of the reaction buffer must be optimal for the activity of both enzymes. DAAO generally has an optimal pH between 7.4 and 8.5.[10][11]
-
Temperature: The reaction should be conducted at the optimal temperature for enzyme stability and activity.
-
Cofactors: Ensure the presence of necessary cofactors for both enzymes. DAAO is a flavoenzyme requiring Flavin Adenine Dinucleotide (FAD).[11]
Troubleshooting Guides
Enzymatic Reaction Issues
| Problem | Possible Cause | Solution |
| Low or no L-Dopa production | Inactive or inhibited enzymes. | - Verify the activity of your DAAO and dopa transaminase enzymes using positive controls. - Ensure proper storage of enzymes at -20°C or -80°C and avoid repeated freeze-thaw cycles.[12] - Check for the presence of known inhibitors in your reaction mixture. |
| Suboptimal reaction conditions. | - Optimize the pH and temperature of the reaction buffer.[13] - Titrate the concentrations of both enzymes and the this compound substrate to find the optimal ratio. | |
| Missing or degraded cofactors. | - Ensure the presence of FAD for DAAO activity. - Prepare fresh cofactor solutions. | |
| Inconsistent or variable results | Pipetting errors or improper mixing. | - Use calibrated pipettes and ensure thorough but gentle mixing of reagents.[14] - Prepare a master mix for your reaction components to minimize variability between replicates.[14] |
| Temperature fluctuations. | - Pre-incubate all reagents and reaction plates at the desired reaction temperature. | |
| Reagent degradation. | - Prepare fresh buffers and substrate solutions for each experiment. |
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | - Flush the column with a strong solvent or replace it if necessary. - Use a guard column to protect the analytical column. |
| Inappropriate mobile phase. | - Adjust the pH and composition of the mobile phase. For L-Dopa analysis, acidic mobile phases (pH < 3) are often used to improve peak shape.[4] - Ensure the mobile phase is properly degassed. | |
| Sample overload. | - Reduce the injection volume or dilute the sample. | |
| Shifting retention times | Inconsistent mobile phase composition. | - Prepare fresh mobile phase daily and ensure accurate mixing. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Changes in flow rate. | - Check the HPLC pump for leaks or bubbles. | |
| Baseline noise or drift | Contaminated mobile phase or column. | - Filter all mobile phases and samples before use.[6] - Clean the system, including the detector cell. |
| Detector lamp instability. | - Allow the detector lamp to warm up sufficiently or replace it if it is old. | |
| Air bubbles in the system. | - Degas the mobile phase and prime the pump to remove any trapped air. |
Experimental Protocols
D-Amino Acid Oxidase (DAAO) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for measuring the activity of DAAO.
Materials:
-
DAAO Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
DAAO Substrate (e.g., D-Alanine)
-
DAAO Cofactor (FAD)
-
Fluorometric Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
DAAO Enzyme
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the D-amino acid substrate and DAAO cofactor in the assay buffer.
-
Prepare a reaction cocktail containing the fluorometric probe and HRP in the assay buffer.
-
-
Assay Setup:
-
Add the DAAO enzyme to the wells of the 96-well plate. Include a no-enzyme control.
-
Add the D-amino acid substrate to initiate the reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence in a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode at 25°C.[12] Record readings every minute for 30-45 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the fluorescence versus time curve.
-
HPLC Quantification of L-Dopa
This protocol provides a general method for the quantification of L-Dopa using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% formic acid or 50 mM potassium dihydrogen phosphate, pH 2.3) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4][15]
-
L-Dopa standard
-
Reaction samples containing L-Dopa
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction at various time points, often by adding an acid (e.g., perchloric acid) to precipitate the enzymes.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a series of L-Dopa standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the L-Dopa peak in the chromatograms based on the retention time of the standard.
-
Quantify the amount of L-Dopa in the samples by comparing the peak area to the calibration curve.
-
Quantitative Data
Table 1: Optimal Conditions for D-Amino Acid Oxidase Activity
| Parameter | Optimal Range/Value | Reference |
| pH | 7.4 - 8.5 | [10][11] |
| Temperature | 25°C - 37°C | [12][16] |
| Cofactor (FAD) | ~10 µM |
Table 2: HPLC Method Parameters for L-Dopa Quantification
| Parameter | Example Value | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [15] |
| Mobile Phase | 99% Formic Acid (0.2% v/v), 1% Methanol | [4] |
| Flow Rate | 1.0 mL/min | [15] |
| Detection Wavelength | 280 nm | [5][15] |
| Column Temperature | 30°C | [15] |
| Limit of Detection (LOD) | 1.70 µg/mL | [15] |
| Limit of Quantification (LOQ) | 5.13 µg/mL | [15] |
Visualizations
Caption: Enzymatic conversion pathway of this compound to L-Dopa.
Caption: General experimental workflow for this compound to L-Dopa conversion assay.
Caption: Logical troubleshooting workflow for the conversion assay.
References
- 1. This compound is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsit.com [ijsit.com]
- 4. mdpi.com [mdpi.com]
- 5. pref.chiba.lg.jp [pref.chiba.lg.jp]
- 6. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Fluorimetric determination of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. labtestsguide.com [labtestsguide.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Addressing Variability in L-Dopa Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in L-Dopa experimental results. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Troubleshooting Guides
This section provides detailed solutions to common problems encountered during L-Dopa quantification and cell viability assays.
Troubleshooting L-Dopa Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying L-Dopa. However, various issues can lead to inaccurate and inconsistent results.
Question: I am observing inconsistent retention times for my L-Dopa standard and samples. What could be the cause?
Answer: Fluctuations in retention time are a common issue in HPLC analysis. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | Ensure the mobile phase is prepared fresh daily and is adequately degassed to prevent air bubbles in the system. If using a gradient, ensure the pump is mixing the solvents correctly. |
| Flow Rate Instability | Check for leaks in the HPLC system, from the pump to the detector. Ensure the pump seals are not worn and that there are no air bubbles in the pump head. |
| Column Temperature | Use a column oven to maintain a consistent temperature, as fluctuations can significantly impact retention times. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before injecting your samples. A stable baseline is a good indicator of equilibration. |
Question: My L-Dopa peaks are showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing can compromise the accuracy of quantification. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | L-Dopa can interact with residual silanol (B1196071) groups on the silica-based C18 column. Adjusting the mobile phase pH to be more acidic (e.g., pH 2.5-3) can suppress this interaction. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can also improve peak symmetry. |
| Column Overload | Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column frit or at the head of the column. Using a guard column and appropriate sample preparation techniques can prevent this. If contamination is suspected, try back-flushing the column or using a stronger wash solvent. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Use tubing with the smallest possible internal diameter and length. |
Troubleshooting Cell Viability Assays (e.g., MTT Assay) with L-Dopa
Assessing the cytotoxic effects of L-Dopa is crucial in many experimental settings. However, the inherent properties of L-Dopa can interfere with common viability assays.
Question: My cell viability results with L-Dopa are highly variable. What are the potential sources of this variability?
Answer: Variability in cell viability assays when using L-Dopa can stem from several factors related to the compound's stability and its interaction with the assay components.
| Potential Cause | Troubleshooting Steps |
| L-Dopa Oxidation | L-Dopa readily oxidizes in solution, especially at neutral or alkaline pH and in the presence of oxygen, forming cytotoxic byproducts like quinones and reactive oxygen species (ROS). Prepare L-Dopa solutions fresh immediately before use in a slightly acidic buffer if possible. Consider including antioxidants like ascorbic acid in the culture medium to mitigate oxidation.[1] |
| Interaction with Assay Reagents | The colored formazan (B1609692) product in MTT assays can be affected by the presence of reducing agents. L-Dopa itself can have pro-oxidant or antioxidant properties depending on the concentration and experimental conditions.[2] It is important to run appropriate controls, including L-Dopa in cell-free wells, to check for any direct interaction with the MTT reagent. |
| Cellular Stress Response | L-Dopa can induce oxidative stress in cells, which can affect their metabolic activity and, consequently, the readout of viability assays that rely on mitochondrial function (like MTT).[3] Consider using a complementary assay that measures a different aspect of cell viability, such as membrane integrity (e.g., LDH assay), to confirm your results. |
| Inconsistent Cell Seeding | Uneven cell density across the wells of a microplate is a common source of variability in any cell-based assay. Ensure a homogenous cell suspension and careful pipetting when seeding your plates. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of L-Dopa in experimental settings.
Question: How stable is L-Dopa in solution, and what factors affect its stability?
Answer: L-Dopa is an unstable compound in solution, and its degradation is influenced by several factors, primarily pH, temperature, and the presence of oxygen and metal ions.
-
pH: L-Dopa is most stable in acidic conditions (pH 2-4).[4] As the pH increases towards neutral and alkaline, the rate of oxidation significantly increases.[1]
-
Temperature: Higher temperatures accelerate the degradation of L-Dopa. For short-term storage, it is recommended to keep L-Dopa solutions on ice and for longer-term storage, at -20°C or below.
-
Oxygen: The presence of dissolved oxygen promotes the auto-oxidation of L-Dopa. Preparing solutions with degassed buffers can help to minimize this.
-
Antioxidants: The addition of antioxidants, such as ascorbic acid, can significantly improve the stability of L-Dopa in solution by preventing its oxidation.[1]
The following table summarizes the stability of L-Dopa under various conditions:
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 2.0 | 37 | Stable | [1] |
| 7.4 | 37 | Degradation observed | [1] |
| 7.4 | 50 | 10.3 hours | [1] |
| 7.4 | 60 | 4.8 hours | [1] |
| 7.4 | 80 | 1.5 hours | [1] |
Question: What is the mechanism behind L-Dopa-induced cytotoxicity?
Answer: The primary mechanism of L-Dopa-induced cytotoxicity is believed to be through the generation of oxidative stress. L-Dopa can auto-oxidize to form highly reactive quinones and reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This process can be exacerbated by the enzymatic conversion of L-Dopa to dopamine, which is also prone to oxidation. The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways.[3][5]
Question: How can I minimize the variability in my in vitro experiments involving L-Dopa?
Answer: To minimize variability in your in vitro experiments with L-Dopa, consider the following best practices:
-
Fresh Preparation: Always prepare L-Dopa solutions fresh for each experiment.
-
Acidic Solvent: Dissolve L-Dopa in a slightly acidic, sterile solvent before diluting it in your cell culture medium.
-
Use of Antioxidants: Consider co-treatment with an antioxidant like ascorbic acid to prevent L-Dopa oxidation in the culture medium.
-
Consistent Timing: Be precise and consistent with the timing of L-Dopa treatment and subsequent assays.
-
Appropriate Controls: Include all necessary controls in your experiments, such as vehicle-treated cells and L-Dopa in cell-free medium to account for any background effects.
-
Monitor pH: Be aware that adding L-Dopa solution might slightly alter the pH of your culture medium. Monitor and adjust if necessary.
III. Experimental Protocols and Visualizations
This section provides detailed methodologies for key experiments and visual diagrams of relevant pathways and workflows.
Detailed Experimental Protocol: Quantification of L-Dopa in Cell Culture Supernatant by HPLC
This protocol provides a general framework for the quantification of L-Dopa in cell culture supernatant. Optimization may be required depending on the specific cell line, culture conditions, and HPLC system.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
L-Dopa standard
-
Perchloric acid (PCA)
-
Mobile Phase: e.g., 20 mM KH₂PO₄ (pH 2.5) and methanol (B129727) (95:5, v/v)[6]
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Collection: Collect cell culture supernatant and place it on ice immediately.
-
Protein Precipitation: To deproteinize the sample, add an equal volume of ice-cold 0.8 M perchloric acid (PCA) to the supernatant (1:1 ratio).[7]
-
Incubation: Vortex the mixture and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 5 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Standard Curve Preparation: Prepare a series of L-Dopa standards in the same matrix as the samples (i.e., cell culture medium treated with PCA) to create a standard curve for quantification.
-
HPLC Analysis:
-
Set the UV detector wavelength to 280 nm.
-
Set the flow rate to 1 mL/min.
-
Inject 20 µL of the prepared sample and standards onto the C18 column.
-
Record the chromatograms and determine the peak area for L-Dopa.
-
-
Quantification: Calculate the concentration of L-Dopa in the samples by comparing their peak areas to the standard curve.
Detailed Experimental Protocol: MTT Assay for Assessing L-Dopa Cytotoxicity
This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of L-Dopa on cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
L-Dopa
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
L-Dopa Treatment: Prepare fresh L-Dopa solutions at various concentrations in complete cell culture medium. Remove the old medium from the cells and replace it with the L-Dopa-containing medium. Include vehicle control wells (medium without L-Dopa).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
The following diagrams illustrate key pathways and workflows related to L-Dopa experimentation.
Caption: L-Dopa Oxidation and Cytotoxicity Pathway.
Caption: Workflow for L-Dopa Quantification by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Colorimetric detection of l-Dopa via anti-etching of Au nanorods catalyzed by an MIL-88A (Fe)-TMB system - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Levodopa activates apoptosis signaling kinase 1 (ASK1) and promotes apoptosis in a neuronal model: implications for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Minimizing D-Dopa Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of D-Dopa degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my cell culture medium turning dark after adding this compound?
A1: The darkening of your cell culture medium is a primary indicator of this compound oxidation. This compound is highly susceptible to oxidation, especially in neutral to alkaline pH environments typical of cell culture media. This process leads to the formation of dark-colored melanin-related compounds and potentially cytotoxic quinones.[1][2]
Q2: What are the main pathways of this compound degradation in cell culture?
A2: this compound degrades primarily through two pathways:
-
Oxidation: In the presence of oxygen, this compound oxidizes to form dopaquinone, which can then polymerize into dark pigments.[1][3] This process can be accelerated by factors like pH, temperature, and the presence of metal ions.
-
Decarboxylation: this compound can be enzymatically converted to dopamine (B1211576) by Dopa decarboxylase, an enzyme that may be present in some cell types.[3][4] Dopamine itself is also prone to rapid oxidation.[1][5]
Q3: What are the cytotoxic effects of this compound degradation products?
A3: The oxidation of this compound and its metabolite, dopamine, generates reactive oxygen species (ROS) such as hydrogen peroxide and superoxide (B77818) radicals, as well as reactive quinones.[3][6][7] These byproducts can induce oxidative stress and lead to cell death in culture, which may be an artifact of the in vitro environment and not reflective of in vivo effects.[6]
Q4: How can I minimize this compound degradation in my experiments?
A4: Several strategies can be employed to minimize this compound degradation:
-
Use of Antioxidants: Supplementing the media with antioxidants like ascorbic acid (Vitamin C) or glutathione (B108866) (GSH) can significantly inhibit oxidation.[1][2][5][7][8][9][10][11]
-
Control of pH: this compound is more stable in acidic conditions.[4][12][13] Preparing stock solutions in a slightly acidic buffer before adding them to the culture medium can be beneficial.
-
Temperature Control: Storing this compound solutions at lower temperatures (refrigeration or freezing) can slow down the degradation process.[9][10]
-
Oxygen-depleted environment: Preparing solutions in an oxygen-free environment, for example by using nitrogenation, can prevent oxidation.[1][5][8]
-
Metal Chelators: The presence of metal ions can catalyze this compound oxidation. While not as common in standard cell culture, in specific experimental setups, the use of chelating agents could be considered.[14][15][16][17][18]
-
Fresh Preparation: Always prepare this compound solutions fresh for each experiment to ensure potency and minimize the presence of degradation products.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Media rapidly turns pink/brown/black after adding this compound. | Oxidation of this compound. | - Prepare this compound stock solution in an acidic, oxygen-free buffer.- Add an antioxidant like ascorbic acid (0.1% w/v) to the media.[2]- Prepare the this compound solution immediately before use. |
| Inconsistent experimental results with this compound treatment. | Degradation of this compound leading to variable active concentrations. | - Standardize the this compound solution preparation protocol.- Use a consistent concentration of a stabilizing agent (e.g., ascorbic acid).- Quantify this compound concentration via HPLC before each experiment for critical applications.[4] |
| Increased cell death observed in this compound treated cultures compared to controls. | Cytotoxicity from this compound degradation products (quinones, ROS).[6] | - Co-administer antioxidants like glutathione (GSH) or catalase to neutralize toxic byproducts.[1][6][8]- Reduce the incubation time of this compound with the cells.- Ensure the this compound solution is freshly prepared and stabilized. |
| Low solubility of this compound in culture media. | This compound has lower solubility in neutral pH ranges due to its zwitterionic nature.[12] | - Dissolve this compound in a small volume of slightly acidic solution (e.g., media acidified with HCl) before diluting it to the final concentration in the culture medium. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with ascorbic acid to minimize oxidation.
Materials:
-
This compound powder
-
Sterile, deoxygenated water or a slightly acidic buffer (e.g., 0.1 M HCl)
-
Ascorbic acid
-
Sterile 0.22 µm filter
-
Sterile, light-protected tubes
Procedure:
-
In a sterile, light-protected environment (e.g., a biological safety cabinet with lights dimmed), weigh the desired amount of this compound powder.
-
Weigh an amount of ascorbic acid to achieve a final concentration of 0.1% (w/v) in the final solution volume.
-
Dissolve the ascorbic acid in the sterile, deoxygenated water or acidic buffer.
-
Add the this compound powder to the ascorbic acid solution and vortex until fully dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
This stock solution should be prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquots can be frozen at -20°C or -80°C, though fresh preparation is always recommended.[9][10]
Protocol 2: Quantification of this compound in Cell Culture Media using HPLC
This protocol provides a general guideline for quantifying this compound concentration. Specific parameters may need to be optimized for your HPLC system.
Materials:
-
HPLC system with UV or electrochemical detection
-
C18 reversed-phase column
-
Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like methanol (B129727) or acetonitrile, with an acidic pH)
-
This compound standard of known concentration
-
Cell culture media samples containing this compound
Procedure:
-
Sample Preparation:
-
Collect an aliquot of the cell culture medium at the desired time point.
-
Centrifuge the sample to pellet any cells or debris.
-
The supernatant may require a protein precipitation step (e.g., with perchloric acid or methanol) followed by centrifugation to remove proteins that can interfere with the HPLC analysis.
-
Filter the resulting supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the prepared sample onto the C18 column.
-
Run the analysis using an isocratic or gradient elution method to separate this compound from other components in the media.
-
Detect this compound using a UV detector (e.g., at 280 nm) or an electrochemical detector, which offers higher sensitivity.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Data Presentation
Table 1: Factors Affecting this compound Stability in Solution
| Factor | Condition | Effect on Stability | Reference(s) |
| Temperature | Room Temperature | Significant degradation within 48 hours. | [9][19] |
| Refrigeration (4°C) | Stable for up to 7 days. | [9][19] | |
| Freezing (-20°C) | Stable for at least 7 days. | [9][10] | |
| pH | Acidic (pH 2-4) | High stability. | [4][13] |
| Neutral to Alkaline | Prone to rapid oxidation. | [4] | |
| Antioxidants | Ascorbic Acid | Prolongs stability at room temperature to 72 hours. | [9][19] |
| Glutathione (GSH) | Significantly decreases oxidation. | [1][5][8] | |
| Oxygen | Normal Atmosphere | Promotes oxidation. | [1][5] |
| Nitrogenated (Oxygen-free) | Enhances stability and shelf-life. | [5][8] | |
| Light | Light vs. Dark | No significant effect on stability. | [9][19] |
Visualizations
Caption: this compound degradation pathways in cell culture media.
Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Levodopa Deactivates Enzymes that Regulate Thiol-Disulfide Homeostasis and Promotes Neuronal Cell Death - Implications for Therapy of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative and non-oxidative mechanisms of neuronal cell death and apoptosis by L-3,4-dihydroxyphenylalanine (L-DOPA) and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Metal chelates of L-DOPA for improved replenishment of dopaminergic pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal Chelation Therapy and Parkinson’s Disease: A Critical Review on the Thermodynamics of Complex Formation between Relevant Metal Ions and Promising or Established Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Metal Chelation Therapy and Parkinson's Disease: A Critical Review on the Thermodynamics of Complex Formation between Relevant Metal Ions and Promising or Established Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of HPLC parameters for D-Dopa chiral separation
This Technical Support Center provides guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the chiral separation of D-Dopa from its enantiomer, L-Dopa.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound and L-Dopa important?
A1: The enantiomers of a chiral drug can have different pharmacological activities and toxic effects. For Dopa, L-Dopa (levodopa) is an active pharmaceutical ingredient primarily used to manage Parkinson's disease, while this compound is considered a toxic impurity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the marketing of only the active enantiomer, making it critical to separate and quantify the enantiomeric purity of L-Dopa.[1]
Q2: What type of HPLC column is required for this compound chiral separation?
A2: A Chiral Stationary Phase (CSP) column is essential for separating enantiomers like this compound and L-Dopa.[2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.[1][2] Other options that have been used include ligand-exchange columns and protein-based columns like those using teicoplanin.[3][4][5]
Q3: What are typical mobile phase compositions for this separation?
A3: Mobile phase composition is a critical parameter. Common mobile phases are operated in normal-phase, reversed-phase, or polar organic modes.
-
Normal-Phase: Mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) are common. For basic compounds like Dopa, a small amount of an amine additive (e.g., diethylamine) may be required. For acidic compounds, an acid like trifluoroacetic acid (TFA) is used.[3]
-
Reversed-Phase: Mixtures of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) are used. The pH of the buffer is a critical parameter to control retention and selectivity.[2][3]
-
Chiral Ligand-Exchange: This method can be used with a standard C18 column by adding a chiral selector to the mobile phase. A typical mobile phase might contain N,N-dimethyl-L-phenylalanine and Cu(II) acetate (B1210297) in an aqueous buffer.[4]
Q4: How do pH and temperature affect the separation?
A4:
-
pH: The pH of the mobile phase affects the ionization state of this compound, which has acidic and basic functional groups. Adjusting the pH can significantly alter retention times and selectivity.[2] It is crucial to operate within the stable pH range of the selected column.
-
Temperature: Temperature influences the interactions between the analyte and the CSP. Generally, lower temperatures can enhance chiral selectivity and improve resolution.[2][6] However, this effect is compound-dependent, and in some cases, increasing the temperature might be beneficial or even reverse the elution order of the enantiomers.[6] Therefore, temperature should be carefully controlled and optimized.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound.
Problem 1: Poor or No Enantiomeric Resolution
Symptom: The this compound and L-Dopa peaks are co-eluting or only partially separated (Resolution < 1.5).
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
|---|---|
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for Dopa enantiomers. Screen different types of CSPs (e.g., polysaccharide-based, protein-based, ligand-exchange).[6] |
| Incorrect Mobile Phase Composition | Systematically vary the ratio of organic modifier to aqueous buffer. Test different organic modifiers (e.g., acetonitrile vs. methanol) and different buffers. For normal phase, adjust the alcohol percentage.[2][3] |
| Suboptimal pH | Carefully adjust the mobile phase pH. Small changes can have a significant impact. Ensure the pH is stable and within the column's recommended range.[2] |
| High Flow Rate | Lowering the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.[2] |
| Inappropriate Temperature | Optimize the column temperature. Start at ambient (e.g., 25°C) and then decrease in 5°C increments. If resolution does not improve, try increasing the temperature.[6] |
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=1]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead=vee];
} Troubleshooting workflow for poor enantiomeric resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, leading to inaccurate integration and reduced resolution.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
|---|---|
| Column Overload | The sample concentration is too high. Dilute the sample and reinject. |
| Secondary Interactions | Unwanted interactions, often with residual silanol (B1196071) groups on silica-based columns, can cause tailing.[2] Adjusting mobile phase pH or adding a competitor (e.g., a small amount of triethylamine (B128534) for a basic analyte) can help.[2] |
| Column Contamination or Degradation | The column may be contaminated or worn out. Flush the column with a strong solvent according to the manufacturer's instructions or replace the column if it's old.[6] |
| Extra-column Dead Volume | Excessive volume from tubing or fittings can cause peak broadening. Use tubing with the smallest appropriate inner diameter and ensure all fittings are properly connected. |
Problem 3: Unstable or Drifting Retention Times
Symptom: The time at which peaks elute changes between injections.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
|---|---|
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important when changing mobile phase composition. |
| Mobile Phase Composition Change | If using online mixing, ensure the pump's proportioning valves are working correctly. Volatile mobile phase components can evaporate over time; prepare fresh mobile phase daily.[6] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small ambient temperature changes can affect retention times.[2] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially around pump seals and fittings.[7][8] An unstable flow rate due to pump issues will cause retention times to drift. |
Experimental Protocols
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP
This protocol provides a starting point for method development on a common type of chiral column.
1. Materials and Instrumentation:
-
HPLC System: With UV detector.
-
Column: Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD).
-
Analytes: this compound and L-Dopa standard solution.
-
Solvents: HPLC-grade n-hexane, 2-propanol (IPA), and diethylamine (B46881) (DEA).
2. Chromatographic Conditions (Normal Phase):
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Prepare the mobile phase. Filter and degas before use.
-
Install the chiral column and equilibrate with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Prepare a standard solution of a racemic D,L-Dopa mixture in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Optimization:
-
If resolution is poor, adjust the percentage of 2-propanol. Decreasing the alcohol content often increases retention and may improve resolution.
-
If peak shape is poor, slightly adjust the concentration of diethylamine.
-
Optimize the temperature by decreasing it in 5°C increments to see if resolution improves.[6]
-
Data Summary Tables
The following tables summarize typical starting conditions based on the type of chiral separation.
Table 1: Example Normal Phase Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Column | Chiralcel OD-H, Chiralpak AD | [3] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) with 0.1% DEA | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Temperature | 25°C (ambient) | [9] |
| Detection | UV at 280 nm |[10] |
Table 2: Example Reversed-Phase / Ligand-Exchange Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Column | Standard C18 or Teicoplanin CSP | [4] |
| Mobile Phase | Aqueous buffer (e.g., Cu(II) acetate) with chiral selector (e.g., N,N-dimethyl-L-phenylalanine) and organic modifier. | [4] |
| pH | 4.0 - 7.0 (must be optimized) | [3] |
| Flow Rate | 0.5 - 1.0 mL/min | [3] |
| Temperature | 25°C (can be optimized) | [6] |
| Detection | UV at 280 nm |[10] |
References
- 1. eijppr.com [eijppr.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsit.com [ijsit.com]
Technical Support Center: Overcoming Challenges in D-Dopa Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the radiolabeling of D-Dopa, with a primary focus on 6-[18F]Fluoro-L-DOPA ([18F]FDOPA).
Troubleshooting Guides
This section addresses specific issues that may arise during the radiolabeling process in a question-and-answer format.
Issue 1: Low Radiochemical Yield (RCY)
Question: My radiochemical yield for [18F]FDOPA synthesis is consistently low. What are the potential causes and how can I improve it?
Answer: Low radiochemical yield is a common challenge in [18F]FDOPA synthesis. The causes can be multifaceted, ranging from precursor issues to suboptimal reaction conditions. Here are several factors to investigate:
-
Synthesis Route: The choice between electrophilic and nucleophilic substitution methods significantly impacts RCY. Historically, electrophilic fluorination using [18F]F2 resulted in very low yields of less than 3%.[1] Nucleophilic substitution methods are generally favored for achieving higher yields.[1] More recent copper-mediated fluorination of aryl boronate precursors has shown promising results with isolated radiochemical yields in the 5–14.5% range.[1][2]
-
Precursor Quality and Stability: The quality and stability of the precursor are critical. Ensure the precursor has not degraded. For instance, in some methods, incomplete alkylation due to issues with reagent addition can lead to the formation of water-insoluble radiolabeled byproducts, significantly lowering the yield.[1]
-
Reaction Conditions: Optimization of reaction parameters is crucial.
-
Temperature: The reaction temperature must be carefully controlled. For copper-mediated fluorination, heating at 110 °C for 20 minutes is considered optimal, though shorter times can be used with a modest decrease in yield.[2]
-
pH: The pH of the reaction mixture can influence the labeling efficiency and the stability of the final product.[3][4]
-
Reagent Concentration: The concentration of reagents, including the precursor and fluorinating agent, should be optimized.
-
-
Equipment and Automation: Issues with the synthesis module can lead to decreased yields. For example, a deteriorating vacuum pump in an automated synthesizer can negatively impact the RCY.[1] Incomplete addition of reagents during automated steps has also been identified as a cause for low yields.[1]
Issue 2: Presence of Enantiomeric Impurity (this compound isomer)
Question: My final product contains a significant amount of the unwanted 6-[18F]F-d-DOPA enantiomer. How can I improve the enantiomeric purity?
Answer: Achieving high enantiomeric purity (e.g., ≥95% for the L-isomer) is critical for the biological specificity of [18F]FDOPA.[1] The formation of the dextrodopa analogue (D-isomer) is a known challenge.
-
Chiral Phase-Transfer Catalyst: The use of a chiral phase-transfer catalyst during the alkylation step is designed to favor the formation of the L-DOPA analogue. The efficiency of this catalyst is paramount.[1]
-
Reaction Temperature: The temperature during the alkylation step can influence the enantiomeric ratio. Performing the alkylation at ambient temperature has been shown to yield an enantiomeric purity of 96.7 ± 0.8%.[1]
-
Analytical Method: Ensure your chiral HPLC method is properly validated to accurately separate and quantify the L- and D-enantiomers.[2] The enantiomeric purity is determined by comparing the retention times of the radiolabeled product with those of the corresponding reference standards.[2]
Issue 3: Product Stability and Radiolysis
Question: I am observing degradation of my radiolabeled this compound product over time. What can I do to improve its stability?
Answer: The stability of radiopharmaceuticals is a critical quality attribute. Degradation can occur due to the inherent chemical instability of the molecule and radiolysis.
-
pH of Formulation: The final formulation pH is critical for maintaining stability. For [18F]FDOPA, a pH between 4.5 and 7.5 is often required.[2] Acidification can improve the stability of the catechol and amino acid groups.[4]
-
Use of Stabilizers: The addition of stabilizers or radical scavengers, such as ascorbic acid or ethanol, to the final product solution can help to prevent radiolysis.[4][5]
-
Storage Conditions: Storing the final product under appropriate conditions (e.g., temperature) can minimize degradation.[6]
-
Molar Activity: High molar activity can sometimes lead to increased radiolysis. Optimizing the molar activity to be sufficient for the application while minimizing self-radiolysis is important.[3]
Issue 4: Purification Challenges
Question: I'm having trouble with the purification of my radiolabeled this compound. What are the common pitfalls and best practices?
Answer: Purification is a critical step to remove unreacted reagents, byproducts, and impurities.
-
HPLC Method: High-Performance Liquid Chromatography (HPLC) is the most common method for purifying radiotracers.[7]
-
Column Choice: The type of HPLC column is important. Replacing silica-gel-based columns with polymer-based columns has been shown to increase the radiochemical purity of the final product to >99%.[8]
-
Mobile Phase: The mobile phase composition must be optimized for good separation of the desired product from impurities.[2]
-
-
Solid-Phase Extraction (SPE): SPE cartridges are often used for pre-purification or final formulation steps.[7] However, issues like failed trapping on the cartridge can lead to very low yield and an acidic pH in the final product.[1]
-
Post-Purification Formulation: After purification, the solvent (often from the HPLC mobile phase) needs to be removed and the product reformulated in a biocompatible solution. This step needs to be performed efficiently to minimize product loss and degradation.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for producing 6-[18F]Fluoro-L-DOPA?
A1: The two primary strategies are electrophilic and nucleophilic substitution.[1]
-
Electrophilic Fluorination: Early methods used electrophilic fluorinating agents like [18F]F2. These methods typically suffer from low radiochemical yields.[1][2]
-
Nucleophilic Substitution: This is the more common and generally higher-yielding approach. It involves the reaction of [18F]fluoride with a suitable precursor, such as a nitro- or trimethylammonium-substituted DOPA analogue.[1] A more recent advancement in nucleophilic substitution is the copper-mediated fluorination of a boronate precursor, which offers a more consistent radiochemical yield.[2]
Q2: What quality control tests are essential for [18F]FDOPA?
A2: A comprehensive quality control regimen is required to ensure the safety and efficacy of the radiopharmaceutical. Key tests include:
-
Appearance: The solution should be clear and colorless.[7]
-
pH: The pH of the final dose must be within a specified range, typically between 4.5 and 7.5.[2]
-
Radiochemical Purity: This is determined by HPLC or TLC to ensure that the radioactivity is predominantly in the form of [18F]FDOPA. A radiochemical purity of >90% is generally required.[2][9]
-
Enantiomeric Purity: A chiral HPLC method is used to determine the percentage of the desired L-isomer. The specification is often ≥95%.[1]
-
Molar Activity: This is calculated from the analytical HPLC data and should meet a minimum requirement (e.g., ≥ 18.5 TBq/mmol).[2]
-
Residual Solvents and Reagents: Tests are performed to ensure that levels of any residual solvents (e.g., from HPLC purification) and reagents (e.g., phase-transfer catalysts) are below acceptable limits.[2][7]
Q3: How is the D-isomer of DOPA metabolized in the body?
A3: this compound can be converted to dopamine (B1211576) in the brain, although the onset of its effects is delayed compared to L-DOPA.[10] The proposed mechanism involves transamination and/or D-amino acid oxidation to 3,4-dihydroxyphenylpyruvic acid, which is then transaminated to L-DOPA and subsequently converted to dopamine.[10]
Quantitative Data Summary
Table 1: Comparison of [18F]FDOPA Synthesis Parameters
| Parameter | Electrophilic Fluorination ([18F]F2) | Nucleophilic Substitution (Aryl Boronate Precursor) |
| Radiochemical Yield (RCY) | < 3%[1] | 5 - 14.5% (isolated)[1][2] |
| Typical Precursor | Stannane[2] | Pinacol (B44631) boronate[2] |
| Advantages | Direct fluorination | Higher and more consistent RCY[2] |
| Disadvantages | Very low RCY[1] | Multi-step synthesis, potential for byproducts[2] |
Table 2: Quality Control Specifications for [18F]FDOPA
| Quality Attribute | Specification | Analytical Method | Reference |
| Radiochemical Purity | > 90% | Analytical HPLC | [2] |
| Enantiomeric Purity (L-isomer) | ≥ 95% | Chiral HPLC | [1] |
| pH | 4.5 - 7.5 | pH-indicator strip or meter | [2] |
| Molar Activity | ≥ 18.5 TBq/mmol | Analytical HPLC | [2] |
Experimental Protocols
Protocol 1: Manual Synthesis of [18F]FDOPA via Cu-Mediated Fluorination
This protocol is a summarized version of a manual procedure for small-scale synthesis.
-
[18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on an anion-exchange cartridge and elute with a suitable eluent.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction:
-
Add the pinacol boronate precursor and a copper catalyst to the dried [18F]fluoride.
-
Heat the reaction mixture at 110 °C for 20 minutes.[2]
-
Cool the reaction to 50 °C.
-
-
Pre-purification (Optional but Recommended):
-
Deprotection:
-
Final Purification and Formulation:
-
Purify the [18F]FDOPA using semi-preparative HPLC.
-
Collect the product fraction.
-
Remove the HPLC solvent and reformulate the final product in a sterile, injectable solution.
-
Visualizations
Caption: General experimental workflow for the synthesis of [18F]FDOPA.
Caption: Troubleshooting logic for addressing low radiochemical yield.
Caption: Simplified metabolic pathway of L-DOPA to Dopamine.
References
- 1. GMP production of 6-[18F]Fluoro-l-DOPA for PET/CT imaging by different synthetic routes: a three center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Dopa Interference in Dopamine Measurement Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential interference of D-Dopa in dopamine (B1211576) measurement assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to dopamine?
A1: this compound (D-3,4-dihydroxyphenylalanine) is the D-isomer of L-Dopa.[1] While L-Dopa is the direct precursor to dopamine in the brain and is widely used in the treatment of Parkinson's disease, this compound was initially considered biologically inactive.[2][3] However, studies have shown that this compound can be converted to dopamine in the brain, although through a different and slower metabolic pathway.[4][5]
Q2: How can this compound interfere with dopamine measurement assays?
A2: this compound can interfere with dopamine measurement assays through several mechanisms:
-
Cross-reactivity in Immunoassays (ELISA): Antibodies used in ELISA kits to detect dopamine may also recognize and bind to this compound due to their structural similarity. This can lead to an overestimation of dopamine levels.
-
Co-elution in Chromatography (HPLC): In High-Performance Liquid Chromatography (HPLC), this compound and dopamine may have similar retention times depending on the column and mobile phase used, leading to overlapping peaks and inaccurate quantification.
-
Similar Electrochemical Properties: In assays using electrochemical detection (ECD), this compound and dopamine can oxidize at similar potentials, making it difficult to distinguish between the two molecules.[6]
Q3: My ELISA results show unexpectedly high dopamine levels in samples treated with this compound. What could be the cause?
A3: The most likely cause is cross-reactivity of the anti-dopamine antibody with this compound. Many commercially available dopamine ELISA kits are designed for high specificity, but the structural similarity between this compound and dopamine can still lead to interference.[7] It is crucial to check the cross-reactivity profile of the specific ELISA kit being used.
Q4: I am using HPLC-ECD and see a broad peak where I expect to see dopamine. Could this be this compound interference?
A4: Yes, this is a possibility. If the chromatographic conditions are not optimized to separate this compound from dopamine, their peaks may overlap. This is particularly relevant in samples where this compound is present at high concentrations. The similar oxidation potentials of the two compounds can also contribute to a single, broad electrochemical signal.[6][8]
Troubleshooting Guides
Issue 1: Suspected this compound Interference in ELISA
Symptoms:
-
Higher than expected dopamine concentrations in samples containing this compound.
-
Lack of dose-response relationship when titrating the expected dopamine concentration.
Troubleshooting Steps:
-
Verify Kit Specificity: Review the manufacturer's data sheet for your dopamine ELISA kit to check for any information on cross-reactivity with this compound or other related molecules.[7]
-
Perform a Spike and Recovery Experiment:
-
Prepare a sample matrix without dopamine.
-
Spike a known concentration of this compound into the matrix.
-
Run the sample in your ELISA. A significant signal indicates cross-reactivity.
-
-
Run a this compound Standard Curve: Prepare serial dilutions of this compound and run them in the ELISA to quantify the extent of cross-reactivity.
-
Alternative Assay: If significant cross-reactivity is confirmed, consider using an alternative method with higher specificity, such as HPLC-MS/MS, which can differentiate between the two molecules based on their mass-to-charge ratio.[9]
Issue 2: Poor Separation of this compound and Dopamine in HPLC
Symptoms:
-
Overlapping or poorly resolved peaks for dopamine and this compound.
-
Inaccurate quantification of dopamine.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the pH of the mobile phase. The ionization state of both this compound and dopamine is pH-dependent, and a small change in pH can significantly alter their retention times.[10]
-
Modify the organic solvent concentration (e.g., methanol (B129727) or acetonitrile) to improve separation.
-
-
Select an Appropriate Column:
-
Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.
-
Use a column with a smaller particle size for higher resolution.[11]
-
-
Adjust Flow Rate: A lower flow rate can sometimes improve the resolution between closely eluting peaks.
-
Sample Preparation: Utilize a sample preparation method that can selectively remove this compound. For example, enzymatic conversion of L-Dopa to dopamine using DOPA decarboxylase could be adapted, though this would not remove this compound. Solid-phase extraction (SPE) with a sorbent that has differential affinity for this compound and dopamine could also be explored.[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound and dopamine assays.
Table 1: Electrochemical Properties
| Compound | Oxidation Potential (vs. Ag/AgCl) |
| Dopamine | ~ +0.2 V to +0.4 V |
| This compound | Similar to L-Dopa, ~ +0.4 V to +0.6 V |
Note: Oxidation potentials can vary depending on the electrode material and pH of the electrolyte.[6][8]
Table 2: HPLC-ECD Assay Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) for DOPA | 500 pg | [12] |
| Limit of Detection (LOD) for Dopamine | 506 nM | [8] |
| Extraction Efficiency for DOPA from tissue | 95.7 +/- 3.5% | [12] |
Experimental Protocols
Protocol 1: HPLC-ECD for Dopamine and this compound Measurement
This protocol is a general guideline and may require optimization for specific applications.
1. Sample Preparation:
- Homogenize tissue samples in 0.1 M perchloric acid.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 µm filter.[13]
2. HPLC System:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: 0.1 M sodium phosphate, 0.1 mM EDTA, 0.5 mM 1-octanesulfonic acid, 10% methanol, pH adjusted to 3.0 with phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
3. Electrochemical Detection:
- Working Electrode: Glassy carbon electrode.
- Potential: +0.65 V vs. Ag/AgCl reference electrode.
4. Data Analysis:
- Quantify dopamine and this compound concentrations by comparing peak areas to those of external standards.
Protocol 2: Competitive ELISA for Dopamine
This protocol is based on a typical competitive ELISA format.
1. Plate Coating:
- Coat a 96-well microplate with a dopamine-protein conjugate overnight at 4°C.
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
2. Competitive Binding:
- Add standards and samples to the wells.
- Add a fixed concentration of anti-dopamine antibody to each well.
- Incubate for 1-2 hours at room temperature.
3. Detection:
- Wash the plate three times with wash buffer.
- Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
4. Signal Development:
- Add a substrate solution (e.g., TMB).
- Incubate until a color change is observed.
- Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
5. Data Analysis:
- Measure the absorbance at 450 nm.
- The signal intensity is inversely proportional to the dopamine concentration in the sample.[7]
Visualizations
Caption: Biosynthetic pathways of Dopamine from L-Dopa and this compound.
Caption: Mechanisms of this compound interference in ELISA and HPLC assays.
References
- 1. L-DOPA - Wikipedia [en.wikipedia.org]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. mdpi.com [mdpi.com]
- 9. Validation of an ELISA for urinary dopamine: applications in monitoring treatment of dopamine-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and simple analysis of DOPA and 5-HTP using high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining D-Dopa Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Dopa in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the conversion of this compound to dopamine (B1211576) in the brain?
A1: this compound is converted to dopamine through a multi-step enzymatic process. Initially, D-amino acid oxidase (DAO) converts this compound to 3,4-dihydroxyphenylpyruvic acid (DHPPA). Subsequently, DHPPA is transaminated to L-Dopa, which is then decarboxylated by DOPA decarboxylase (DDC) to form dopamine.[1][2] This conversion process is slower compared to the direct administration of L-Dopa.[1]
Q2: What is a typical starting dose for this compound in rodent studies?
A2: Based on pharmacokinetic studies in mice, an oral (PO) dose of 50 mg/kg of this compound has been used.[3][4] It is crucial to co-administer a peripheral DOPA decarboxylase inhibitor, such as carbidopa (B1219) or benserazide, to prevent the premature conversion of the resulting L-Dopa to dopamine in the periphery and increase its bioavailability in the brain.[1]
Q3: How should this compound solutions be prepared and stored for in vivo experiments?
A3: L-Dopa, and by extension this compound, solutions are susceptible to oxidation, which is indicated by a change in color. It is recommended to prepare solutions fresh for each experiment.[5] To enhance stability, the addition of an antioxidant like ascorbic acid can be beneficial.[5] For oral administration, L-Dopa has been dissolved in saline, while for intraperitoneal (IP) injections, a mixture of saline and DMSO has been used for L-Dopa and carbidopa.[6] Solutions should be protected from light and kept on ice during the experiment.[5][6]
Q4: What are the expected behavioral effects of this compound in rodent models of Parkinson's disease?
A4: In unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats, both this compound and L-Dopa have been shown to induce turning behavior, which is a common method to assess dopaminergic activity.[1] However, the onset of turning behavior is delayed with this compound administration compared to L-Dopa.[1]
Q5: What is the primary adverse effect to monitor for with prolonged this compound or L-Dopa administration in animal models?
A5: The most significant adverse effect is the development of abnormal involuntary movements (AIMs), also known as dyskinesia.[7][8] Chronic administration of L-Dopa in rodent models of Parkinson's disease is a well-established method for inducing and studying these dyskinetic movements.[7]
Troubleshooting Guide
Problem 1: No observable behavioral effect after this compound administration.
-
Possible Cause 1: Insufficient Dosage.
-
Solution: The initial dose may be too low to elicit a significant behavioral response. A dose-response study is recommended to determine the optimal dose for your specific animal model and behavioral paradigm. For L-Dopa in rotenone-treated mice, doses of 10 and 20 mg/kg showed a better effect on motor performance than 5 mg/kg.[9]
-
-
Possible Cause 2: Ineffective Peripheral Decarboxylase Inhibition.
-
Solution: Ensure that a peripheral DOPA decarboxylase inhibitor (e.g., carbidopa or benserazide) is co-administered at an appropriate dose and timing. Without this, the converted L-Dopa will be metabolized in the periphery, significantly reducing the amount that reaches the brain. A common ratio for L-Dopa to carbidopa is 4:1 or 10:1.[6][10]
-
-
Possible Cause 3: this compound Solution Degradation.
Problem 2: High variability in behavioral responses between animals.
-
Possible Cause 1: Route of Administration.
-
Possible Cause 2: Inconsistent Dosing Procedure.
-
Solution: Ensure precise and consistent administration of the this compound solution. For oral gavage, ensure the solution is delivered directly into the stomach. For injections, ensure the full dose is administered correctly.
-
-
Possible Cause 3: Differences in Lesion Severity (in disease models).
-
Solution: In neurotoxin-based models like the 6-OHDA model, the extent of dopamine neuron lesion can vary between animals, impacting their response to dopaminergic drugs. It is important to verify the lesion extent post-mortem, for example, through tyrosine hydroxylase (TH) immunohistochemistry, and correlate it with the behavioral data.
-
Problem 3: Animals develop severe and early-onset dyskinesia.
-
Possible Cause 1: Dose is too high.
-
Possible Cause 2: Chronic Dosing Regimen.
-
Solution: Prolonged, daily administration of L-Dopa is a standard method to induce dyskinesia in animal models.[7] If the goal is to study the therapeutic effects without dyskinesia, consider a different dosing schedule, such as intermittent administration, or using the lowest effective dose.
-
Data Presentation
Table 1: L-Dopa and Carbidopa/Benserazide Dosages in Rodent Studies
| Animal Model | L-Dopa Dose (mg/kg) | Co-administered Drug | Route | Reference |
| C57BL/6J Mice | 9.4 | Carbidopa (2.3 mg/kg) | Oral | [12] |
| MPTP-induced Parkinson's Mice | 8 | - | IP | [13] |
| Rotenone-induced Parkinson's Mice | 5, 10, 20 | Benserazide (6.25 mg/kg) | Oral | [9] |
| 6-OHDA Lesioned Rats | 12 | Carbidopa | Oral | [14] |
| Healthy Rats | 6 | Benserazide (12 mg/kg) | IP | [15] |
| 6-OHDA Lesioned Rats | 5, 10 | Carbidopa (1.25 mg/kg) | IP | [16] |
| Healthy Rats | 5, 7.5, 15 | Carbidopa (4:1 ratio) | IP | [10] |
| Healthy Rats | 20, 50 | - | IP | [17] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng*min/mL) | Brain/Plasma Ratio at 30 min | Reference |
| Intravenous (IV) | 10 | 1863 ± 204 | 5 | 49673 ± 3865 | - | [3] |
| Oral (PO) | 50 | 224 ± 45 | 15 | 13490 ± 2450 | 0.12 | [3][4] |
| Oral (PO) + Sodium Benzoate (DAAO inhibitor) | 50 | 1140 ± 150 | 30 | 79800 ± 9870 | - | [3] |
Experimental Protocols
Protocol 1: Assessment of Abnormal Involuntary Movements (AIMs)
-
Animal Model: Typically performed in unilaterally 6-OHDA-lesioned rodents.
-
Drug Administration: Administer this compound or L-Dopa with a peripheral decarboxylase inhibitor.
-
Observation Period: Place the animal in a transparent cylinder. Observe and score AIMs every 20 minutes for a total of 180 minutes.[18]
-
Scoring: Score the severity of AIMs on a scale from 0 to 4 for different body regions (e.g., limb, axial, orolingual).[18][19][20][21][22]
-
0: Absent
-
1: Occasional, fleeting movements
-
2: Frequent, but intermittent movements
-
3: Continuous movements of moderate amplitude
-
4: Continuous, high-amplitude, disabling movements
-
-
Data Analysis: Sum the scores for each body region at each time point to get a total AIMs score.
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: Use a standard accelerating rotarod apparatus.
-
Acclimation and Training: Acclimate the animals to the testing room. Train the animals on the rotarod at a constant low speed for a set duration on consecutive days before the test day.[23]
-
Testing:
-
Administer the vehicle or this compound/L-Dopa at the desired time point before the test.
-
Place the animal on the rotarod.
-
Start the accelerating rotation (e.g., from 4 to 40 rpm over 5 minutes).[23]
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the latency to fall between different treatment groups. Typically, an improvement in motor coordination results in a longer latency to fall.
Protocol 3: Neurochemical Analysis by HPLC
-
Tissue Collection: At the desired time point after this compound administration, euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum) on ice.
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the filtered sample into an HPLC system equipped with a C18 column and an electrochemical detector.[24][26]
-
Use a mobile phase suitable for separating dopamine and its metabolites (e.g., a methanol-phosphate buffer solution).[26]
-
Quantify the levels of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.[24]
-
Visualizations
Caption: Metabolic pathway of this compound to dopamine and its site of action.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levodopa-induced dyskinesia: Mechanisms and management | British Columbia Medical Journal [bcmj.org]
- 9. Additive Effects of Levodopa and a Neurorestorative Diet in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Mechanisms and Therapeutic Strategies for Levodopa-Induced Dyskinesia in Parkinson’s Disease: A Perspective Through Preclinical and Clinical Evidence [frontiersin.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. imrpress.com [imrpress.com]
- 14. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 15. Behavioral impairments and serotonin reductions in rats after chronic L-dopa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbidopa-Based Modulation of the Functional Effect of the AAV2-hAADC Gene Therapy in 6-OHDA Lesioned Rats | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 20. dhss.delaware.gov [dhss.delaware.gov]
- 21. ohsu.edu [ohsu.edu]
- 22. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 23. benchchem.com [benchchem.com]
- 24. protocols.io [protocols.io]
- 25. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing L-Dopa Bioavailability in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of L-Dopa in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of L-Dopa in preclinical models?
A1: The oral bioavailability of L-Dopa is generally low and variable due to several factors. These include extensive first-pass metabolism in the gut and liver, a narrow absorption window primarily in the upper small intestine, and its hydrophilic nature which limits passive diffusion across membranes.[1][2][3][4] Co-administration with food, especially high-protein meals, can also delay gastric emptying and compete for absorption via large neutral amino acid (LNAA) transporters.[5][6]
Q2: Why is co-administration of a peripheral dopa-decarboxylase inhibitor (DCI) like carbidopa (B1219) or benserazide (B1668006) standard practice?
A2: L-Dopa is rapidly converted to dopamine (B1211576) by the enzyme aromatic L-amino acid decarboxylase (AADC) in peripheral tissues.[7] This peripheral conversion not only reduces the amount of L-Dopa available to cross the blood-brain barrier (BBB) but also causes peripheral side effects like nausea and cardiac arrhythmias.[8] DCIs such as carbidopa and benserazide do not cross the BBB, so they selectively inhibit peripheral AADC, thereby increasing the plasma half-life and central availability of L-Dopa.[8][9][10]
Q3: What is the rationale for using COMT inhibitors (e.g., entacapone) in combination with L-Dopa/DCI?
A3: Besides decarboxylation, L-Dopa can be metabolized by catechol-O-methyltransferase (COMT), primarily to 3-O-methyldopa (3-OMD).[7] By inhibiting COMT, drugs like entacapone (B1671355) prolong the plasma half-life of L-Dopa, leading to more stable plasma concentrations and increased "on-time" for motor symptom control.[1][7]
Q4: How do nanoparticle-based delivery systems aim to improve L-Dopa bioavailability?
A4: Nanoparticle systems, such as those made from PLGA or chitosan (B1678972), aim to enhance L-Dopa bioavailability in several ways.[11][12] They can protect L-Dopa from enzymatic degradation in the periphery, provide sustained release to prolong its therapeutic effect, and improve its absorption across biological membranes.[13][14] For central nervous system delivery, specific formulations are designed for nose-to-brain transport to bypass the blood-brain barrier.[1][11][12][15]
Q5: What are L-Dopa prodrugs and how do they work?
A5: L-Dopa prodrugs are chemically modified versions of the L-Dopa molecule, designed to improve its physicochemical properties for better absorption and delivery.[2][10] For instance, ester prodrugs like L-Dopa methyl ester (melevodopa) exhibit increased lipophilicity, which can enhance membrane permeation.[3][9] Once absorbed, these prodrugs are converted back to the active L-Dopa by endogenous enzymes.[3]
Troubleshooting Guides
Issue 1: High Variability in Plasma L-Dopa Concentrations
| Potential Cause | Troubleshooting Step |
| Delayed or variable gastric emptying | Administer L-Dopa on an empty stomach to standardize absorption conditions. In preclinical models, ensure a consistent fasting period before dosing. Consider using a prokinetic agent if delayed gastric emptying is a suspected confounding factor.[16] |
| Competition with dietary amino acids | Use a standardized, low-protein diet for experimental animals to avoid competition for LNAA transporters, which are responsible for L-Dopa absorption.[5][6] |
| Inconsistent formulation preparation | Ensure the L-Dopa solution or suspension is homogenous before each administration. For nanoparticle or liposomal formulations, verify batch-to-batch consistency in terms of particle size and drug loading. |
| Instability of L-Dopa in dosing solution | L-Dopa is susceptible to oxidation. Prepare dosing solutions fresh daily and protect them from light. The addition of an antioxidant like ascorbic acid can improve stability.[17] For analytical samples, use stabilizers like sodium metabisulfite.[18] |
Issue 2: Poor Brain Penetration and Low CNS Efficacy
| Potential Cause | Troubleshooting Step |
| Insufficient inhibition of peripheral metabolism | Ensure the dose of the DCI (e.g., carbidopa) is adequate. Preclinical studies in rats have shown that very high doses of carbidopa can significantly prolong the elimination half-life of L-Dopa.[19][20] |
| Blood-Brain Barrier (BBB) transport limitations | Explore strategies to bypass or enhance transport across the BBB. Intranasal delivery of nanoparticle formulations has shown promise in preclinical models for direct nose-to-brain transport.[11][12][21] Alternatively, design prodrugs or nanocarriers that target specific transporters on the BBB.[1][22] |
| Rapid CNS metabolism | Consider co-administration with a central COMT inhibitor or a MAO-B inhibitor (e.g., lazabemide) to prevent the rapid breakdown of dopamine derived from L-Dopa within the brain.[8] |
Issue 3: Low Encapsulation Efficiency or Stability of Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Hydrophilicity of L-Dopa | For methods like double emulsion-solvent evaporation, optimize parameters such as homogenization speed and the ratio of internal to external aqueous phases to improve the entrapment of water-soluble drugs like L-Dopa.[15] |
| Poor polymer-drug interaction | Select polymers with functional groups that can interact with L-Dopa. For example, the mucoadhesive properties of chitosan can be beneficial for nasal delivery formulations.[11] |
| Formulation instability (aggregation, drug leakage) | Characterize the zeta potential of the nanoparticles; a higher absolute value generally indicates better colloidal stability. Lyophilization (freeze-drying) with appropriate cryoprotectants can improve long-term storage stability.[13] Assess drug release kinetics in relevant biological media (e.g., plasma) to understand stability in vivo.[23] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of L-Dopa with Different Enhancement Strategies in Preclinical Models
| Formulation/Strategy | Animal Model | Dose | Cmax | Tmax | AUC | Half-life (t½) | Key Finding | Reference |
| L-Dopa (Oral) | MPTP-lesioned Macaques | 30 mg/kg | 18.2 ± 3.8 nmol/mL | 1.6 ± 0.3 h | - | 58.8 ± 22.7 min | Establishes baseline PK in a non-human primate model. | [24] |
| L-Dopa + High-Dose Carbidopa | Rats | L-Dopa + 300 mg/kg Carbidopa | - | - | - | 3.45 h | A 4.5-fold increase in L-Dopa half-life compared to a 2.5 mg/kg carbidopa dose (0.766 h). | [19][20] |
| NanoDOPA (IP) | Mice | 127 µmol/kg (L-Dopa equiv.) | ~135 ng/mL (at 0.5 h, sustained) | - | 200.7 ± 28.6 ng·h/mL | - | 8-fold increase in AUC compared to free L-Dopa (25.2 ± 2.4 ng·h/mL). | [12] |
| GCPQ-L-Dopa Nanoparticles (Nasal) | Rats | ~8 mg/mL L-Dopa | 17-fold increase in plasma Cmax vs. L-Dopa alone | - | - | - | Significantly higher dopamine levels in the brain (94 ng/g) where L-Dopa alone was undetectable. | [21] |
| L-Dopa Inhalation Powder | Dogs | - | - | 2.5 min | - | - | Drastically faster peak plasma time compared to oral L-Dopa/Carbidopa (30 min). | [25] |
Table 2: Characteristics of L-Dopa Nanoparticle Formulations
| Nanoparticle System | Mean Particle Size | Zeta Potential | Encapsulation/Drug Loading Efficiency | Reference |
| Chitosan-TGA Nanoparticles | 222.6 nm | +27.91 mV | 76 ± 1.2% | [11] |
| L-Dopa & Selegiline in Chitosan NPs | 109.9 ± 1.30 nm | +26.36 ± 2.58 mV | 91.03 ± 3.02% (for L-Dopa) | [11] |
| GCPQ-L-Dopa | ~260-280 nm | +40.5 mV | - | [21] |
| NH2–PEO–PCL Nanoparticles | - | - | 12% ± 1.4% (Drug Loading) | [13] |
Experimental Protocols
Protocol 1: Preparation of L-Dopa-Loaded PLGA Nanoparticles (Double Emulsion-Solvent Evaporation Method)
This protocol is a generalized representation based on methodologies described in the literature.[12][15]
-
Primary Emulsion (w/o): Dissolve L-Dopa in an aqueous solution (e.g., deionized water or buffer). Dissolve Poly(lactic-co-glycolic acid) (PLGA) in a water-immiscible organic solvent (e.g., dichloromethane). Emulsify the aqueous L-Dopa solution in the organic PLGA solution using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA). Homogenize or sonicate this mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate. This process leads to the precipitation of PLGA and the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated L-Dopa. Resuspend the pellet in water and centrifuge between each wash.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a solution containing a cryoprotectant (e.g., trehalose) and freeze-dry the sample.
-
Characterization: Analyze the resulting nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
Protocol 2: In Vivo Evaluation in a Rodent Model of Parkinson's Disease (Unilateral 6-OHDA Lesion Model)
This protocol is a generalized workflow for evaluating a novel L-Dopa formulation.[9][26]
-
Induction of Parkinsonism: Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats or mice by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum.
-
Post-Lesion Recovery: Allow animals to recover for a period of 2-3 weeks. Confirm the extent of the lesion using a dopamine agonist challenge (e.g., apomorphine-induced rotations).
-
Drug Administration:
-
Behavioral Assessment: Monitor motor function at set time points post-administration. Common tests include:
-
Rotational Behavior: Count contralateral rotations (away from the lesioned side) as a measure of dopaminergic stimulation.
-
Cylinder Test: Assess forelimb akinesia by observing paw use for wall exploration in a cylinder.
-
AIMs Rating: For long-term studies, assess Abnormal Involuntary Movements (AIMs) to evaluate the potential for inducing dyskinesia.[27]
-
-
Pharmacokinetic Analysis:
-
At predetermined time points, collect blood samples (e.g., via tail vein or cardiac puncture at termination).
-
At the end of the study, euthanize the animals and harvest brains. Dissect specific regions like the striatum and cortex.
-
Process plasma and brain tissue homogenates for drug analysis.
-
-
Analytical Quantification: Measure the concentrations of L-Dopa and its metabolites (e.g., dopamine, 3-OMD) in plasma and brain tissue using a validated analytical method such as HPLC with electrochemical detection or LC-MS/MS.[18][28][29]
Visualizations
Caption: L-Dopa metabolic pathway and points of intervention.
Caption: Workflow for preclinical evaluation of new L-Dopa formulations.
Caption: Key challenges limiting the bioavailability of L-Dopa.
References
- 1. jpharmsci.com [jpharmsci.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. research.unipd.it [research.unipd.it]
- 6. Frontiers | Contributions of Gut Bacteria and Diet to Drug Pharmacokinetics in the Treatment of Parkinson's Disease [frontiersin.org]
- 7. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanocarriers-Assisted Nose-to-Brain Delivery of Levodopa: Current Progress and Prospects [mdpi.com]
- 12. Polymeric nanoparticles for dopamine and levodopa replacement in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradable Nanoparticles Loaded with Levodopa and Curcumin for Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Bioavailability of Levodopa Using Floatable Spray-Coated Microcapsules for the Management of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo evaluation of levodopa-loaded nanoparticles for nose to brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving Levodopa Bioavailability and Consistency of Absorption through Co-administration of GSK962040 | Parkinson's Disease [michaeljfox.org]
- 17. Molecular Variability in Levodopa Absorption and Clinical Implications for the Management of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 20. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. Improving treatment for Parkinson's disease: Harnessing photothermal and phagocytosis-driven delivery of levodopa nanocarriers across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Liposomal encapsulation of levodopa to improve current Parkinson's disease treatment [studenttheses.uu.nl]
- 24. L-DOPA pharmacokinetics in the MPTP-lesioned macaque model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Preclinical and clinical assessment of inhaled levodopa for OFF episodes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Brain tissue and plasma assay of L-DOPA and alpha-methyldopa metabolites by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Electroanalytical Overview: The Determination of Levodopa (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting D-Dopa-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of D-Dopa-induced cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is primarily mediated through two interconnected pathways: oxidative stress and apoptosis. This compound can auto-oxidize in cell culture media, generating reactive oxygen species (ROS), such as hydrogen peroxide and quinones.[1][2][3][4][5] This oxidative stress can damage cellular components, leading to mitochondrial dysfunction and triggering programmed cell death, or apoptosis.[6][7]
Q2: Why am I seeing inconsistent results in my this compound cytotoxicity assays?
A2: Inconsistent results can arise from several factors. A primary cause is the auto-oxidation of this compound in the culture medium, which can vary depending on the media composition and incubation time, leading to fluctuating levels of cytotoxic ROS.[1][2][3][4] Other factors include variability in cell health and passage number, inconsistent cell seeding density, and the "edge effect" in multi-well plates.
Q3: Can the type of cell culture medium affect this compound cytotoxicity?
A3: Yes, the composition of the cell culture medium can significantly impact the rate of this compound auto-oxidation and the generation of ROS, thereby influencing its cytotoxic effects.[1][2][3][4] It is crucial to be consistent with the type of medium used across experiments.
Q4: What are the key signaling pathways activated by this compound-induced stress?
A4: High concentrations of this compound can activate stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[8] These pathways, in turn, can trigger the activation of executioner caspases, such as caspase-3, leading to apoptosis.[8]
Q5: Is this compound cytotoxic to all cell lines?
A5: The cytotoxic effects of this compound can vary significantly between different cell lines. Factors such as the expression levels of dopamine (B1211576) transporters, intracellular antioxidant capacity, and the specific signaling pathways present in a given cell line can all influence its sensitivity to this compound.
Data Presentation: this compound and Related Compounds Cytotoxicity
The following table summarizes the cytotoxic effects (IC50 values) of this compound and related compounds on various cell lines. Note that these values can vary based on experimental conditions such as incubation time and the specific assay used.
| Compound/Agent | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay |
| L-DOPA | PC12 | > 100 | 48 | Not specified |
| L-DOPA | Astrocyte | > 200 µg/mL (~1014 µM) | 24, 48, 72 | MTS |
| Dopamine | PC12 | ~100 | Not specified | Not specified |
| 6-OHDA | SH-SY5Y | 25 | 24 | Not specified |
| Harman (B1672943) | PC12 | 21.2 | 48 | Not specified |
| Norharman | PC12 | 103.3 | 48 | Not specified |
| Doxorubicin | HeLa | Not specified | 48 | Not specified |
| Doxorubicin | MCF-7 | Not specified | 48 | Not specified |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound solution (freshly prepared)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels following this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
PBS
-
Black, clear-bottom 96-well plates or other suitable plates for fluorescence measurement
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol.
-
DCFH-DA Loading: After the this compound treatment period, remove the medium and wash the cells once with warm PBS.
-
Add serum-free medium containing the desired final concentration of DCFH-DA (e.g., 10-20 µM) to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptotic cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
Visualizations
This compound-Induced Cytotoxicity Signaling Pathway
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. sketchviz.com [sketchviz.com]
strategies to improve the shelf-life of D-Dopa reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of D-Dopa reagents to ensure experimental accuracy and reagent longevity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound powder?
A1: Solid this compound powder is relatively stable but should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] For long-term storage, -20°C is recommended, which can preserve it for up to three years.[3] Containers should be kept securely sealed to prevent moisture and air exposure.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in water but can be dissolved in acidic solutions, such as 0.1 M HCl.[3][4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5] Always protect solutions from light.[5]
Q3: My this compound solution has turned brown. What does this mean, and can I still use it?
A3: A brown coloration indicates the oxidation and degradation of this compound, often leading to the formation of melanin-like polymers.[6][7] This process is accelerated by exposure to air, light, and alkaline pH.[2][6][8][9] It is strongly advised not to use a discolored solution, as the concentration of active this compound will be reduced, and the degradation products could interfere with your experiments.
Q4: What can I add to my this compound solution to improve its stability?
A4: The addition of an antioxidant, such as ascorbic acid (vitamin C), can help prevent the oxidation of this compound in solution.[10][11][12] Maintaining a slightly acidic pH (in the range of 2.0-4.0) also enhances stability.[10]
Q5: What is the difference in stability between this compound and L-Dopa?
A5: Chemically, this compound and L-Dopa have similar stability profiles in solution and are susceptible to oxidation. However, in biological systems, this compound can exhibit greater metabolic stability because it is not readily metabolized by the enzyme aromatic L-amino acid decarboxylase (AAAD), which quickly degrades L-Dopa.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound Powder | This compound has low solubility in neutral aqueous solutions. | Dissolve the powder in a slightly acidic solution, such as 0.1 M HCl.[3][4] Sonication may also be recommended to aid dissolution.[3] |
| Rapid Discoloration of this compound Solution | The solution is oxidizing due to exposure to light, air (oxygen), or an alkaline pH.[2][6][8][9] | Prepare solutions fresh before use.[12][14] Protect the solution from light by using amber vials or wrapping the container in foil.[1][14] Consider adding an antioxidant like ascorbic acid and maintaining an acidic pH.[10][11][12] |
| Inconsistent Experimental Results | This could be due to the degradation of the this compound reagent, leading to a lower effective concentration. | Always use freshly prepared, clear solutions. Store stock solutions properly in aliquots at -80°C or -20°C.[5] Perform a concentration check of your stock solution if you suspect degradation. |
| Precipitate Forms in Stored Solution | The solubility of this compound may have been exceeded, or the solution may have degraded. | Ensure the concentration is within the solubility limits for the chosen solvent and storage temperature. If a precipitate is observed after thawing, gently warm and vortex the solution to redissolve. If it does not redissolve, it may be a degradation product, and the solution should be discarded. |
Quantitative Data Summary
The shelf-life of this compound reagents is highly dependent on the storage conditions. The following table summarizes the stability of this compound in various forms and conditions.
| Form | Storage Temperature | Recommended Shelf-Life | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[3] | Keep in a tightly sealed container, protected from light and moisture.[1][2] |
| Stock Solution | -80°C | Up to 6 months[5] | Aliquot to avoid freeze-thaw cycles; protect from light.[5] |
| Stock Solution | -20°C | Up to 1 month[5] | Aliquot to avoid freeze-thaw cycles; protect from light.[5] |
| Aqueous Solution (with Ascorbate) | Refrigerated (4°C) | Stable for at least 7 days[11] | |
| Aqueous Solution (without Ascorbate) | Room Temperature | Significant decline after 48 hours[11] | |
| Aqueous Solution (with Ascorbate) | Room Temperature | Stable for up to 72 hours[11] |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Solution
This protocol describes the preparation of a this compound solution with enhanced stability for use in cell culture or other sensitive applications.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Ascorbic acid
-
Sterile 0.22 µm filter
-
Sterile, light-blocking storage tubes (e.g., amber microcentrifuge tubes)
Procedure:
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in sterile, deionized water. If solubility is an issue, the water can be acidified slightly with HCl.
-
Add ascorbic acid to a final concentration of 0.1% (w/v) to act as an antioxidant.[12][14]
-
Gently mix the solution until all components are fully dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the filtered solution into single-use, light-blocking tubes.
-
For immediate use, keep the solution on ice and protected from light. For longer-term storage, store at -20°C or -80°C.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: A workflow for troubleshooting discolored this compound solutions.
Caption: Key factors that positively and negatively impact this compound's shelf-life.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of l-DOPA-derived melanin and a novel degradation product formed under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Levodopa | C9H11NO4 | CID 6047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
resolving peak tailing issues in D-Dopa chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of D-Dopa, with a specific focus on resolving peak tailing.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve peak tailing in your this compound chromatography experiments.
Question: My this compound peak is tailing. How do I diagnose and fix the problem?
Answer:
Peak tailing for this compound, an asymmetric peak with a trailing edge, can compromise the accuracy and reproducibility of your analysis.[1][2] This issue often indicates multiple retention mechanisms or system inefficiencies.[3][4] Follow this guide to systematically troubleshoot the issue.
A logical workflow for troubleshooting peak tailing is presented below.
Caption: Troubleshooting workflow for peak tailing.
Step 1: Evaluate the HPLC System
Before focusing on the chemistry, ensure the instrument is performing correctly.
-
Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][5] Ensure all connections are short and have a narrow internal diameter.
-
Leaking Fittings: Improperly sealed or worn fittings can lead to pressure fluctuations and affect peak shape.[5]
-
Column Voids and Blocked Frits: A void at the column inlet or a partially blocked frit can deform the peak.[6] This is often accompanied by an increase in backpressure.[7] If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) might help.[3]
Step 2: Assess the Column and Stationary Phase
The interaction between this compound and the column's stationary phase is a primary cause of peak tailing.
-
Secondary Silanol (B1196071) Interactions: this compound, being a polar molecule with a basic amine group, can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[2][3][8] This secondary interaction mechanism leads to peak tailing.[9]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, leading to poor peak shape.[5]
-
Solution:
-
Use a guard column to protect the analytical column from contaminants.[11]
-
If performance degrades, flush the column with a strong solvent or replace it.
-
-
Step 3: Optimize the Mobile Phase
The mobile phase composition, particularly its pH, is critical for controlling the peak shape of ionizable compounds like this compound.
-
Mobile Phase pH: The ionization state of both this compound (pKa values around 2.3, 8.1, and 9.9) and the residual silanols on the stationary phase are pH-dependent.[12][13]
-
Operating at a pH near the pKa of this compound can lead to a mixed population of ionized and non-ionized forms, resulting in peak broadening and tailing.[1]
-
At a mid-range pH (e.g., > 3), silanol groups become deprotonated (SiO-) and can strongly interact with the protonated amine group of this compound, causing significant tailing.[3][8]
-
Solution: Lower the mobile phase pH to between 2.5 and 3.0.[14] This ensures that the silanol groups are fully protonated (Si-OH), minimizing secondary ionic interactions.[3] Acidified mobile phases, such as those containing formic acid or phosphoric acid, are commonly used for this compound analysis.[14][15]
-
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to inconsistent interactions and peak tailing.[6]
-
Solution: Ensure a sufficient buffer concentration, typically in the range of 10-50 mM.
-
-
Organic Modifier: The choice of organic solvent can influence peak shape.
-
Solution: Compare the performance of acetonitrile (B52724) and methanol. Sometimes, switching the organic modifier can improve peak symmetry.[16]
-
Step 4: Review Sample Preparation and Injection
-
Sample Overload: Injecting too much sample (either in volume or concentration) can saturate the stationary phase, leading to peak fronting or tailing.[5][6]
-
Solution: Dilute the sample or reduce the injection volume.[7]
-
-
Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5]
-
Solution: Ideally, dissolve the sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
The most common cause is secondary interactions between the basic amine group of this compound and acidic residual silanol groups on the silica-based stationary phase.[2][3] These interactions introduce an additional retention mechanism that can lead to asymmetrical peaks.[4]
Q2: How does mobile phase pH affect this compound peak shape?
The pH of the mobile phase dictates the ionization state of both this compound and the stationary phase's silanol groups.[17] At a pH above 3, silanols become ionized and can strongly interact with a positively charged this compound molecule, causing tailing.[3] By operating at a low pH (e.g., 2.5-3.0), the silanols are protonated and their unwanted interaction with this compound is minimized, resulting in a more symmetrical peak.[8]
Q3: Which type of column is best for this compound analysis to avoid peak tailing?
While standard C18 columns can be used, better results are often obtained with columns that minimize silanol interactions.[14][15] Look for:
-
End-capped C18 columns: These have been treated to reduce the number of accessible free silanol groups.[1]
-
High-purity silica (B1680970) columns: These contain fewer metal impurities that can increase silanol acidity.[2]
-
Polar-embedded phase columns: These have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.[1]
Q4: Can my HPLC system itself cause peak tailing?
Yes, instrumental issues can contribute to peak tailing. Key factors include:
-
Extra-column dead volume: Excessive tubing length or diameter.[1]
-
Poorly made connections: Leaks or gaps in the flow path.[5]
-
Column hardware issues: A blocked inlet frit or a void in the column packing bed.[6]
Q5: I've optimized my mobile phase and am using a good column, but still see some tailing. What else can I check?
Consider issues related to your sample and injection:
-
Sample Overload: You may be injecting too high a concentration of this compound. Try diluting your sample.[6]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the mobile phase. A strong injection solvent can cause peak distortion.[5]
-
Column Contamination: If the tailing has worsened over time, your column may be contaminated. Try flushing it with a strong solvent or using a guard column.[7][11]
Quantitative Data Summary
The following tables summarize the impact of different chromatographic parameters on this compound peak shape and retention.
Table 1: Effect of Mobile Phase Composition on this compound Peak Shape
| Mobile Phase Composition | pH | Retention Time (min) | Peak Shape Description | Reference |
| 99% Acetic Acid (0.2% v/v), 1% Methanol | 3.04 | ~5.5 | Symmetrical | [14][18] |
| 97% Acetic Acid (0.2% v/v), 3% Methanol | 3.13 | ~4.8 | Symmetrical | [14][18] |
| 95% Acetic Acid (0.2% v/v), 5% Methanol | 3.13 | ~4.2 | Symmetrical | [14][18] |
| 99% Formic Acid (0.2% v/v), 1% Methanol | 2.61 | ~6.0 | Symmetrical, Good Choice for MS | [14][18] |
Table 2: Influence of Column Type on this compound Chromatography
| Column Type (all C18) | Dimensions | Particle Size (µm) | Observation | Reference |
| Discovery C18 | 250 x 4.6 mm | 5 | Symmetrical peak | [14] |
| Kinetex C18 | 100 x 4.6 mm | 2.6 | Poor retention, peak close to solvent front | [14] |
| Agilent ZORBAX Eclipse XDB C18 | 250 x 4.6 mm | 5 | Broad and asymmetric peak | [14] |
| Chromosil C18 | 250 mm x 4.6 mm | 5 | Good separation and peak shape | [15] |
Experimental Protocols
Protocol: Reversed-Phase HPLC Method for this compound Analysis
This protocol is a starting point for the analysis of this compound and is based on methods that have demonstrated good peak symmetry.[14]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Discovery C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 99% Formic Acid (0.2% v/v in water) containing 1% Methanol.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C (Room Temperature)
-
Detection Wavelength: 280 nm
-
Run Mode: Isocratic
3. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Add 2 mL of formic acid to a 1 L volumetric flask.
-
Add 10 mL of HPLC-grade methanol.
-
Bring to volume with HPLC-grade water.
-
Mix thoroughly and degas using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound standard in 0.1 M HCl to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to the desired working concentrations (e.g., 1-50 µg/mL).
-
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
After the analysis, flush the column with a higher percentage of organic solvent (e.g., 50:50 water:methanol) before storing it according to the manufacturer's recommendations.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing.
Caption: Analyte-stationary phase interactions affecting peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. lctsbible.com [lctsbible.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. lctsbible.com [lctsbible.com]
- 10. chromanik.co.jp [chromanik.co.jp]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsit.com [ijsit.com]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent D-Dopa Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving D-Dopa.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turns pink/brown shortly after preparation. Is it still usable?
A1: A pink or brown coloration indicates oxidation of the this compound solution. It is strongly recommended to discard the oxidized solution and prepare a fresh batch immediately before use. Oxidation can alter the compound's activity and lead to inconsistent experimental outcomes. To minimize oxidation, prepare the solution using deoxygenated solvents, protect it from light, and consider adding an antioxidant like ascorbic acid.
Q2: I am observing high variability in my in vitro (cell culture) experiments. What are the common causes?
A2: High variability in in vitro experiments with this compound can stem from several factors:
-
Solution Instability: As mentioned in Q1, this compound is prone to oxidation. Inconsistent solution stability between experiments is a major source of variability.
-
Cell Line Sensitivity: Different cell lines may have varying levels of enzymes like D-amino acid oxidase (DAAO), which can metabolize this compound. This can lead to different effective concentrations of the active compound.
-
Media Components: Components in your cell culture media may interact with this compound, affecting its stability and activity.
-
Timing of Treatment: The timing and duration of this compound exposure can be critical. Ensure precise and consistent timing in all experiments.
Q3: What is the primary mechanism of action of this compound in vivo?
A3: In vivo, this compound is primarily converted to L-Dopa. This conversion is a two-step process initiated by the enzyme D-amino acid oxidase (DAAO), which is followed by a transamination step. L-Dopa is the direct precursor to the neurotransmitter dopamine (B1211576). Therefore, the observed effects of this compound in vivo are largely attributed to its conversion to L-Dopa and the subsequent increase in dopamine levels.[1]
Q4: Can I use the same protocol for this compound as I do for L-Dopa?
A4: While the chemical properties of this compound and L-Dopa are very similar, leading to similar handling requirements for solution preparation, their biological activities and metabolic pathways are different. This compound's conversion to L-Dopa is a rate-limiting step in its action in vivo. Therefore, dosages and expected onset of action will likely differ from those of L-Dopa. It is essential to optimize protocols specifically for this compound.
Troubleshooting Guides
In Vitro Experimentation
| Problem | Potential Cause | Recommended Solution |
| Low or no cellular response | 1. This compound degradation. | 1. Prepare fresh solutions for each experiment. Protect from light and consider adding 0.1% (w/v) ascorbic acid as an antioxidant. |
| 2. Insufficient concentration. | 2. Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| 3. Low expression of DAAO in the cell line. | 3. If the intended effect relies on conversion to L-Dopa, consider using a cell line with known DAAO activity or co-transfecting with a DAAO expression vector. | |
| High cell toxicity/death | 1. Oxidative stress from this compound degradation products. | 1. Ensure the use of fresh, non-oxidized this compound solutions. The presence of antioxidants may also mitigate this. |
| 2. High concentration of this compound. | 2. Lower the concentration of this compound used in the experiment. Determine the IC50 for your specific cell line. | |
| 3. Formation of toxic metabolites. | 3. The conversion of this compound can lead to the production of hydrogen peroxide by DAAO, which can be cytotoxic.[2] Consider co-treatment with an antioxidant. | |
| Inconsistent results between replicates | 1. Uneven exposure to this compound. | 1. Ensure homogenous mixing of this compound in the culture medium before application to cells. |
| 2. Slight variations in incubation time. | 2. Standardize and strictly control all incubation times. | |
| 3. Inconsistent cell seeding density. | 3. Ensure a consistent number of cells are seeded in each well/dish. |
In Vivo Experimentation
| Problem | Potential Cause | Recommended Solution |
| Lack of behavioral or physiological effect | 1. Insufficient dosage. | 1. Perform a dose-escalation study to find the effective dose range for your animal model. |
| 2. Poor bioavailability. | 2. Consider the route of administration. Intraperitoneal (IP) or intravenous (IV) injections may provide more consistent bioavailability than oral gavage. | |
| 3. Rapid metabolism of this compound. | 3. The activity of D-amino acid oxidase can vary between species and even strains of animals. This can affect the rate of conversion to L-Dopa. | |
| High variability in animal responses | 1. Differences in individual animal metabolism. | 1. Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight. |
| 2. Inconsistent administration of this compound. | 2. Ensure accurate and consistent dosing for each animal. For oral gavage, ensure the entire dose is delivered. | |
| 3. Stress-induced physiological changes. | 3. Acclimate animals to the experimental procedures and environment to minimize stress. | |
| Unexpected side effects (e.g., hyperactivity, stereotypy) | 1. Overdosing. | 1. Reduce the dose of this compound. The conversion to L-Dopa and subsequently dopamine can lead to dopamine-related side effects. |
| 2. Off-target effects. | 2. While the primary effects are thought to be via conversion to L-Dopa, consider the possibility of other pharmacological activities of this compound or its metabolites. |
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Water | Slightly soluble | Solubility is pH-dependent. |
| 0.1 M HCl | Freely soluble | Acidic conditions improve solubility.[3] |
| 1 M HCl | Freely soluble | |
| Ethanol (95%) | Practically insoluble | |
| Chloroform | Practically insoluble | |
| Ether | Practically insoluble |
Table 2: this compound Solution Stability
| Condition | Stability | Recommendations |
| Aqueous solution at room temperature, exposed to air and light | Unstable, rapid oxidation | Prepare fresh and use immediately.[2] |
| Aqueous solution with 0.1% ascorbic acid, protected from light | Increased stability | Ascorbic acid acts as an antioxidant.[2] |
| Stored at 4°C, protected from light | Short-term storage (up to 24 hours) | For temporary storage, refrigeration is recommended.[2] |
| Frozen at -20°C or -80°C | Long-term storage | For stock solutions, aliquot and freeze to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Sterile, deoxygenated cell culture grade water or DMSO
-
Ascorbic acid (optional, but recommended)
-
Sterile 0.22 µm syringe filter
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Work in a sterile environment (e.g., a laminar flow hood).
-
To prepare a 10 mM stock solution, weigh out 1.97 mg of this compound.
-
Dissolve the this compound in 1 mL of sterile, deoxygenated cell culture grade water. If solubility is an issue, DMSO can be used.
-
(Optional) To enhance stability, add ascorbic acid to a final concentration of 0.1% (w/v). For 1 mL of solution, this would be 1 mg of ascorbic acid.
-
Gently vortex until the this compound is completely dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile, light-protecting microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For working solutions, dilute the stock solution in your cell culture medium immediately before use.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Carbidopa (B1219) (peripheral decarboxylase inhibitor, optional)
-
Sterile 1 mL syringes with 25-27 gauge needles
Procedure:
-
Prepare the this compound solution fresh on the day of the experiment.
-
Calculate the required amount of this compound based on the desired dosage (e.g., 20-50 mg/kg) and the weight of the animals.
-
(Optional) To increase the central nervous system effects of the dopamine produced from this compound, a peripheral decarboxylase inhibitor like carbidopa can be co-administered. A common ratio is 1 part carbidopa to 4 or 10 parts Dopa.
-
Dissolve the this compound (and carbidopa, if used) in sterile saline. Gentle warming and vortexing may be required to fully dissolve the compound. The final volume for IP injection should be around 100-200 µL for a 25-30g mouse.
-
Draw the solution into a 1 mL syringe.
-
Administer the solution via intraperitoneal injection.
-
Observe the animals for the desired behavioral or physiological effects. The onset of action may be delayed compared to L-Dopa administration due to the required enzymatic conversion.[1]
Mandatory Visualization
References
- 1. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance [life-science-alliance.org]
- 3. Acute Levodopa Challenge Test in Patients with de novo Parkinson's Disease: Data from the DeNoPa Cohort - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of D-Dopa and L-Dopa Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of D-Dopa and its enantiomer, L-Dopa, the gold-standard treatment for Parkinson's disease. While L-Dopa offers significant symptomatic relief, concerns persist regarding its potential to induce neurotoxicity and accelerate disease progression. This analysis synthesizes experimental data to elucidate the differential effects of these two compounds on neuronal viability and outlines the methodologies employed in these critical assessments.
Executive Summary
L-Dopa's neurotoxicity is a complex phenomenon, primarily linked to its oxidative metabolism and the generation of reactive oxygen species (ROS). In contrast, this compound, which is not a substrate for the primary enzymatic pathways that convert L-Dopa to dopamine (B1211576), exhibits significantly lower neurotoxicity. Experimental evidence consistently demonstrates a toxicity profile where dopamine is most toxic, followed by L-Dopa, with this compound being the least toxic. This suggests that the neurotoxic effects of L-Dopa are largely mediated by its conversion to dopamine.
Quantitative Comparison of Neurotoxicity
The following tables summarize the dose-dependent neurotoxic effects of this compound and L-Dopa on cultured dopaminergic neurons.
Table 1: Comparative Toxicity in Embryonic Mesencephalic Dopamine Neurons
| Compound | Concentration | % Dopaminergic Neuron Loss (vs. Control) | Reference |
| L-Dopa | 50 µM | ~50% | [1] |
| 100 µM | ~75% | [1] | |
| This compound | 50 µM | Not significantly different from control | [1] |
| 100 µM | Not significantly different from control | [1] | |
| Dopamine | 50 µM | ~80% | [1] |
Data derived from studies on cultured embryonic rat mesencephalic dopamine neurons.
Table 2: Dose-Dependent Loss of Tyrosine Hydroxylase-Immunoreactive (THir) Neurons
| Compound | ED50 (M) | Notes | Reference |
| L-Dopa | 10-5.2 | Induced a dose-dependent loss of THir neurons. | [2] |
| This compound | 10-5.3 | Induced a dose-dependent loss of THir neurons with a similar potency to L-Dopa in this specific study, suggesting a mechanism independent of enzymatic conversion to dopamine under these experimental conditions. At high concentrations, both compounds were toxic to non-THir cells as well. | [2] |
Table 3: Differential Toxicity in Cultured Striatal Neurons
| Compound | Cell Culture Age | Concentration (µM) | Effect on Viability | Reference |
| L-Dopa | 3 Days in Culture (DIC) | 30-300 | Dose-dependent cell death | [3] |
| 10 Days in Culture (DIC) | 30-300 | Dose-dependent cell death | [3] | |
| This compound | 3 Days in Culture (DIC) | 30-300 | Marked toxicity | [3] |
| 10 Days in Culture (DIC) | 30-300 | Did not affect viability | [3] |
Signaling Pathways and Experimental Workflows
The neurotoxicity of L-Dopa is multifaceted, involving oxidative stress and the induction of apoptosis. The following diagrams illustrate a key signaling pathway and a general workflow for assessing neurotoxicity.
L-Dopa induced apoptosis signaling pathway.
Experimental workflow for assessing neurotoxicity.
Experimental Protocols
Primary Neuronal Culture and Treatment
-
Cell Source: Primary cortical or mesencephalic neurons are typically harvested from embryonic Day 18 (E18) rats.
-
Culture Preparation: The brain tissue is dissected, dissociated into single cells, and plated on poly-L-lysine coated culture plates. Neurons are maintained in a suitable culture medium, often supplemented with serum and growth factors.
-
Treatment: After a period of stabilization in culture (e.g., 3 to 10 days), neurons are exposed to various concentrations of L-Dopa or this compound (typically ranging from 1 µM to 300 µM) for a specified duration (e.g., 16 to 72 hours). A vehicle control group (medium without the test compound) is always included.
Assessment of Neuronal Viability
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. A significant decrease in viability is observed in neurons treated with higher concentrations of L-Dopa.
-
Immunocytochemistry for Tyrosine Hydroxylase (TH): To specifically assess the survival of dopaminergic neurons, cultures are fixed and stained with an antibody against tyrosine hydroxylase, a key enzyme in dopamine synthesis. The number of TH-immunoreactive neurons is then counted and compared between treatment groups and controls.
Measurement of Oxidative Stress
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA). DCF-DA is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS and can be measured using a fluorescence microscope or plate reader.
-
Lipid Peroxidation Assay: The extent of lipid peroxidation, a marker of oxidative damage to cell membranes, can be determined by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is commonly used for this purpose.
Detection of Apoptosis
-
Hoechst 33342 Staining: This fluorescent stain binds to DNA and is used to visualize nuclear morphology. Apoptotic cells exhibit characteristic changes such as chromatin condensation and nuclear fragmentation, which can be observed under a fluorescence microscope.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Conclusion
The available experimental data strongly indicate that this compound is significantly less neurotoxic than L-Dopa, particularly in more mature neuronal cultures. The neurotoxicity of L-Dopa appears to be closely linked to its conversion to dopamine and the subsequent generation of oxidative stress and induction of apoptosis. These findings have important implications for the development of novel therapeutic strategies for Parkinson's disease that aim to provide the benefits of dopamine replacement while minimizing the detrimental effects of L-Dopa-induced neurotoxicity. Further research into the precise molecular mechanisms differentiating the effects of D- and L-Dopa may unveil new avenues for neuroprotective interventions.
References
- 1. Comparison of neurotoxicity following repeated administration of l-dopa, this compound and dopamine to embryonic mesencephalic dopamine neurons in cultures derived from Fisher 344 and Sprague-Dawley donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the neurotoxicity of dihydroxyphenylalanine stereoisomers in cultured dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential neurotoxicity induced by L-DOPA and dopamine in cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Dopa and Ribavirin: A Comparative Analysis of Antiviral Efficacy Against SFTSV
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective antiviral therapies, researchers and drug development professionals are continuously evaluating novel and existing compounds for their potential to combat viral infections. This guide provides a detailed comparison of the in vitro antiviral efficacy of D-Dopa and the well-established antiviral drug, ribavirin (B1680618), against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). The data presented is compiled from peer-reviewed studies to offer an objective analysis for the scientific community.
Quantitative Comparison of Antiviral Activity
The antiviral activities of this compound and ribavirin against SFTSV have been evaluated in vitro, with their efficacy quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of the virus in vitro. A lower IC50 value indicates a higher potency.
| Compound | Virus | IC50 (µM) | Mechanism of Action |
| This compound | SFTSV | 4.23 - 6.72 µM | Blocks viral attachment to host cells |
| Ribavirin | SFTSV | 15.11 - 35.71 µM (converted from 3.69 - 8.72 µg/mL) | Broad-spectrum; primarily inhibits viral RNA synthesis and induces lethal mutagenesis through inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). |
Note: The IC50 range for ribavirin was converted from µg/mL to µM using its molecular weight of 244.2 g/mol for a direct comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and ribavirin.
In Vitro Antiviral Assay for this compound: Viral Attachment Inhibition
This experiment was designed to evaluate the ability of this compound to prevent the initial attachment of SFTSV to host cells.
-
Virus Preparation: A stock of SFTSV is prepared and its titer (concentration of infectious virus) is determined, typically through a plaque assay.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., cell culture medium) to create a stock solution, which is then serially diluted to various concentrations.
-
Pre-incubation of Virus with this compound: The SFTSV stock is mixed with the different concentrations of this compound and incubated for a specific period (e.g., 1 hour) at a controlled temperature (e.g., 37°C). This step allows the compound to interact with the virus particles before they come into contact with host cells.
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.
-
Infection: The cell monolayers are washed, and the pre-incubated virus-D-Dopa mixture is added to the cells. The plates are then incubated to allow for viral adsorption.
-
Quantification of Viral Inhibition: After the adsorption period, the inoculum is removed, and the cells are washed and overlaid with a medium that supports cell growth and plaque formation. The number of viral plaques is counted after a few days of incubation. The percentage of inhibition is calculated by comparing the number of plaques in the this compound-treated wells to the number in the untreated (virus only) control wells. The IC50 value is then determined from the dose-response curve.
In Vitro Antiviral Assay for Ribavirin: Inhibition of Viral Replication
This experiment assesses the effect of ribavirin on the replication of SFTSV after the virus has entered the host cells.
-
Cell Culture and Infection: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates and infected with a known amount of SFTSV.
-
Compound Treatment: After allowing the virus to adsorb to and enter the cells, the inoculum is removed, and the cells are washed. A cell culture medium containing various concentrations of ribavirin is then added to the wells.
-
Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 24 to 48 hours).
-
Quantification of Viral Replication Inhibition: The antiviral effect of ribavirin is evaluated through one of the following methods:
-
Cytopathic Effect (CPE) Inhibition Assay: The extent of virus-induced cell death and morphological changes (CPE) is visually assessed and scored. The concentration of ribavirin that reduces CPE by 50% is determined.
-
Viral RNA Quantification: The total RNA is extracted from the cell culture supernatant or the cells themselves. The amount of viral RNA is then quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR). The reduction in viral RNA levels in the ribavirin-treated wells compared to the untreated control is used to calculate the IC50 value.
-
Visualizing the Mechanisms of Action
To better understand the distinct antiviral strategies of this compound and ribavirin, the following diagrams illustrate their primary mechanisms of action.
Caption: this compound's mechanism of inhibiting SFTSV by blocking viral attachment.
Caption: Ribavirin's inhibition of IMPDH, leading to GTP depletion and impaired viral replication.
General Experimental Workflow for Antiviral Screening
The following diagram outlines a typical workflow for the in vitro screening of potential antiviral compounds.
Caption: A generalized workflow for in vitro antiviral compound screening.
A Comparative Analysis of the Metabolic Stability of D-Dopa and L-Dopa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of D-Dopa and L-Dopa, the dextrorotatory and levorotatory isomers of 3,4-dihydroxyphenylalanine. Understanding the metabolic fate of these enantiomers is critical for drug development, particularly in the context of neurological disorders such as Parkinson's disease, where L-Dopa is a cornerstone therapy. This document summarizes key experimental data, outlines relevant metabolic pathways, and provides detailed experimental protocols to support further research.
Executive Summary
L-Dopa, the biologically active precursor of the neurotransmitter dopamine (B1211576), is readily metabolized in the body. In contrast, this compound exhibits significantly greater metabolic stability. Experimental evidence from neuronal cell culture demonstrates that while L-Dopa is extensively metabolized, this compound remains largely unchanged under the same conditions. This difference in stability is primarily due to the stereospecificity of the key enzymes involved in their respective metabolic pathways. L-Dopa is a direct substrate for the ubiquitous enzyme Aromatic L-Amino Acid Decarboxylase (AADC), which rapidly converts it to dopamine. This compound, on the other hand, is not a substrate for AADC and undergoes a slower, indirect conversion to L-Dopa via a two-step enzymatic process. This inherent difference in metabolic pathways dictates their pharmacokinetic profiles and therapeutic potential.
Data Presentation
The following table summarizes the key differences in the metabolic profiles of this compound and L-Dopa.
| Parameter | This compound | L-Dopa | Reference |
| Primary Metabolic Pathway | Two-step conversion to L-Dopa via D-amino acid oxidase (DAAO) and transaminase. | Direct decarboxylation to dopamine by Aromatic L-Amino Acid Decarboxylase (AADC). | [1][2] |
| Metabolic Stability in PC-12 Cells (neuronal model) | High (remained intact after 3 hours of incubation) | Low (~88% disappearance after 3 hours of incubation) | [1] |
| Susceptibility to Aromatic L-Amino Acid Decarboxylase (AADC) | Not a substrate; acts as a competitive inhibitor. | Primary substrate. | [1] |
| Key Metabolizing Enzymes | D-amino acid oxidase (DAAO), transaminases. | Aromatic L-Amino Acid Decarboxylase (AADC), Catechol-O-methyltransferase (COMT), Monoamine oxidase (MAO). | [1][3] |
Metabolic Pathways
The metabolic fates of this compound and L-Dopa are distinct, a direct consequence of enzyme stereospecificity.
L-Dopa Metabolism
L-Dopa is primarily metabolized through decarboxylation to dopamine, a reaction catalyzed by Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. This conversion is the basis of its therapeutic effect in Parkinson's disease. Dopamine is then further metabolized by Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).
Caption: Metabolic pathway of L-Dopa.
This compound Metabolism
This compound is not a direct substrate for AADC. Instead, it undergoes a chiral inversion to L-Dopa through a two-step process. First, D-amino acid oxidase (DAAO) converts this compound to its corresponding α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA). Subsequently, DHPPA is transaminated to form L-Dopa, which can then enter the metabolic pathway described above. This conversion process is significantly slower than the direct decarboxylation of L-Dopa.[1][4]
Caption: Metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolic Stability in PC-12 Cells
This protocol is based on the methodology described in the study by Chen et al. (2011), which demonstrated the enantioselective metabolism of DOPA in a neuronal cell line.[1]
Objective: To compare the metabolic stability of this compound and L-Dopa in a neuronal cell culture model.
Materials:
-
PC-12 cell line
-
Cell culture medium (e.g., DMEM with fetal bovine serum and penicillin-streptomycin)
-
This compound and L-Dopa standard solutions
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system with a chiral column and UV or mass spectrometry detector
Procedure:
-
Cell Culture: Culture PC-12 cells to a density of 2 x 10^6 cells/mL in appropriate culture flasks.
-
Incubation:
-
Prepare separate incubation mixtures containing PC-12 cells and either this compound or L-Dopa at a final concentration of 50 µM.
-
Include a control group with cells but without any DOPA isomer and a control group with each DOPA isomer in the medium without cells.
-
Incubate the mixtures at 37°C for 3 hours.[1]
-
-
Sample Collection and Preparation:
-
At the end of the incubation period, centrifuge the cell suspension to separate the cells from the medium.
-
Collect the supernatant (medium).
-
Wash the cell pellet with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
Centrifuge the cell lysate to remove cellular debris.
-
-
HPLC Analysis:
-
Analyze the supernatant and the cell lysate for the concentrations of this compound and L-Dopa using a validated chiral HPLC method.
-
The disappearance of the parent compound over time is used to determine metabolic stability.
-
Expected Results: A significant decrease in the concentration of L-Dopa is expected, while the concentration of this compound should remain relatively unchanged, indicating its higher metabolic stability in this neuronal model.[1]
References
- 1. Chiral Capillary Electrophoresis-Mass Spectrometry of DOPA: Evidence for Its Enantioselective Metabolism in PC-12 Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Dopa vs. L-Dopa: A Comparative Analysis of Striatal Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of D-Dopa and L-Dopa on dopamine (B1211576) release in the striatum. The information presented herein is compiled from preclinical studies and is intended to inform research and development in the field of dopaminergic therapies.
Introduction
Levodopa (B1675098) (L-Dopa) is the cornerstone of treatment for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the striatum.[1][2][3] As the direct precursor to dopamine, L-Dopa can cross the blood-brain barrier and is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), thereby replenishing depleted dopamine levels.[1][4][5][6] Its stereoisomer, this compound, has also been investigated for its potential to elevate striatal dopamine levels. This guide compares the efficacy and mechanisms of this compound and L-Dopa in modulating striatal dopamine.
Mechanism of Action
L-Dopa: L-Dopa is transported into the brain, where it is primarily taken up by remaining dopaminergic neurons in the substantia nigra.[4] Inside these neurons, AADC decarboxylates L-Dopa to dopamine.[1][4][5][6] The newly synthesized dopamine is then stored in synaptic vesicles and released into the synaptic cleft upon neuronal firing, stimulating postsynaptic dopamine receptors. In advanced stages of Parkinson's disease, with significant loss of dopaminergic neurons, other cells, such as serotonergic neurons, can also convert L-Dopa to dopamine.[7]
This compound: Unlike L-Dopa, this compound is not a direct substrate for AADC. Evidence suggests that this compound is converted to dopamine in the brain through a different metabolic pathway. It is proposed that this compound first undergoes oxidative deamination by D-amino acid oxidase (DAAO) to its α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA).[8] DHPPA is then transaminated to form L-Dopa, which can subsequently be converted to dopamine by AADC.[8] This indirect conversion pathway may account for the observed differences in potency and onset of action compared to L-Dopa.[9]
Signaling Pathways and Metabolism
The metabolic pathways of L-Dopa and the proposed pathway for this compound leading to dopamine synthesis are illustrated below.
Quantitative Comparison of Dopamine Release
Studies in rodent models have provided quantitative data on the effects of this compound and L-Dopa on striatal dopamine levels.
| Compound | Administration Route | Model | Change in Striatal Dopamine | Onset of Action | Reference |
| L-Dopa | Intragastric (with Carbidopa) | Intact Rat | Significant Increase | - | |
| This compound | Intragastric (with Carbidopa) | Intact Rat | Similar to L-Dopa + Carbidopa (B1219) | Delayed vs. L-Dopa | |
| L-Dopa | Intrastriatal Infusion | Rat | - | - | [9] |
| This compound | Intrastriatal Infusion | Rat | 30% of L-Dopa's cumulative increase | Delayed by 10-20 min | [9] |
| L-Dopa | i.p. (with RO4-4602) | Control Rat | 37 ± 5 to 68 ± 11 pg/sample | - | [10][11] |
| L-Dopa | i.p. (with RO4-4602) | 6-OHDA Lesioned Rat (severe depletion) | 8 ± 3 to 266 ± 60 pg/sample | - | [10] |
Experimental Protocols
The following are summaries of methodologies used in key comparative studies.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brain of a living animal.
Protocol Summary:
-
Animal Model: Sprague-Dawley rats are commonly used. For Parkinson's disease models, unilateral lesions of the substantia nigra are created using 6-hydroxydopamine (6-OHDA).
-
Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into the striatum. Following a recovery period, a microdialysis probe is inserted.[9]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.[9]
-
Drug Administration: this compound or L-Dopa (often with a peripheral AADC inhibitor like carbidopa or benserazide) is administered via intragastric gavage or direct intrastriatal infusion.
-
Analysis: The concentrations of dopamine and its metabolites (DOPAC and HVA) in the dialysate are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8][12]
Behavioral Analysis (Rotational Model)
The rotational behavior of unilaterally 6-OHDA-lesioned rats is a standard method to assess the functional effects of dopaminergic drugs.
Protocol Summary:
-
Animal Model: Rats with unilateral 6-OHDA lesions of the substantia nigra are used. These animals exhibit rotational behavior contralateral to the lesion when treated with dopamine agonists.
-
Drug Administration: this compound or L-Dopa is administered, and the animal is placed in a circular arena.
-
Data Acquisition: The number of full contralateral turns is recorded over a specific period. Automated rotometers are often used for this purpose.
-
Analysis: The total number of turns and the time to onset of turning are compared between treatment groups. Studies have shown that this compound induces contralateral turning, but with a delay of 10-20 minutes compared to L-Dopa.
Conclusion
Both this compound and L-Dopa can increase striatal dopamine levels. L-Dopa does so directly and more efficiently as the natural precursor to dopamine. This compound's conversion to dopamine is indirect and less efficient, resulting in a lower cumulative increase in dopamine and a delayed onset of behavioral effects. While intragastric administration of this compound with a peripheral decarboxylase inhibitor can lead to striatal dopamine levels comparable to those achieved with L-Dopa, direct infusion into the striatum highlights the lower conversion efficiency of this compound. These findings have implications for the development of novel therapeutic strategies for Parkinson's disease, suggesting that while L-Dopa remains the gold standard, alternative pathways for dopamine synthesis could be explored.
References
- 1. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Effect of Dopaminergic Therapies in Parkinson’s Disease on Non-Motor Symptoms [mdpi.com]
- 6. What is the mechanism of Melevodopa? [synapse.patsnap.com]
- 7. Mechanisms of the effects of exogenous levodopa on the dopamine-denervated striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elevated striatal dopamine levels following administration of this compound and its alpha-keto acid metabolite DHPPA: behavioral and physiological studies in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Research Portal [scholarship.libraries.rutgers.edu]
- 12. An in vivo comparison of the capacity of striatal versus extrastriatal brain regions to form dopamine from exogenously administered L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Dopa and Other Glutamate Carboxypeptidase II (GCPII) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative overview of D-Dopa and other prominent inhibitors of Glutamate (B1630785) Carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders and cancer. The following sections present a compilation of experimental data, detail the methodologies behind these findings, and visualize key pathways to offer a comprehensive resource for researchers in neuroscience and oncology.
Introduction to GCPII and its Inhibition
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase), is a transmembrane metalloenzyme. In the central nervous system, GCPII plays a crucial role in regulating glutamatergic neurotransmission by hydrolyzing the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] Inhibition of GCPII is a promising therapeutic strategy for conditions associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis.[1][3] In peripheral tissues, GCPII is highly expressed in prostate cancer, making it a key target for both imaging and therapy.[1]
This guide focuses on a comparative analysis of this compound, a recently identified allosteric inhibitor, with well-established active-site inhibitors such as 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) and ZJ-43.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and other selected GCPII inhibitors.
Table 1: Inhibitory Potency of GCPII Inhibitors
| Inhibitor | Type | Ki | IC50 | Species | Reference |
| This compound | Allosteric, Non-competitive | Not Reported | Sub-micromolar | Not Specified | [4][5] |
| 2-PMPA | Active-site | 280 pM | 300 pM | Not Specified | [6][7] |
| ZJ-43 | Active-site | 0.8 nM (GCPII), 23 nM (GCPIII) | 2.4 nM | Not Specified | [8][9] |
| L-Dopa | Catechol-based | Not Reported | Sub-micromolar | Not Specified | [4] |
| Caffeic Acid | Catechol-based | Not Reported | Sub-micromolar | Not Specified | [4] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Condition | Species | Reference |
| Oral Bioavailability | 47.7% | Single 50 mg/kg PO dose | Mouse | [4][10][11] |
| AUCplasma | 72.7 nmol·h/mL | Single 50 mg/kg PO dose | Mouse | [4][10][11] |
| AUCbrain | 2.42 nmol/g | Single 50 mg/kg PO dose | Mouse | [4][10][11] |
| AUCbrain/AUCplasma Ratio | 0.03 | Single 50 mg/kg PO dose | Mouse | [4][10][11] |
| AUCplasma (with Sodium Benzoate) | 185 nmol·h/mL | This compound (PO) + Sodium Benzoate | Mouse | [4][5][11] |
| AUCbrain (with Sodium Benzoate) | 5.48 nmol·h/g | This compound (PO) + Sodium Benzoate | Mouse | [4][5][11] |
Note: The pharmacokinetic properties of 2-PMPA and ZJ-43 are generally characterized by poor oral bioavailability and limited brain penetration due to their highly charged nature.[3][12] Prodrug strategies are being explored to improve the oral bioavailability of 2-PMPA.[12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
1. GCPII Inhibition Assay (Radioenzymatic)
This assay is considered a benchmark for determining the inhibitory potency of compounds against GCPII.[13]
-
Principle: Measures the inhibition of the enzymatic hydrolysis of a radiolabeled substrate, 3H-NAAG.
-
Materials:
-
Recombinant human GCPII
-
3H-NAAG (radiolabeled substrate)
-
Test inhibitors (e.g., this compound, 2-PMPA, ZJ-43)
-
Tris-HCl buffer (pH 7.4)
-
CoCl2
-
Ice-cold sodium phosphate (B84403) buffer
-
AG1X8 ion-exchange resin
-
Scintillation counter
-
-
Procedure:
-
A reaction mixture is prepared containing GCPII enzyme, 3H-NAAG, and the test inhibitor at various concentrations in Tris-HCl buffer with CoCl2.
-
The mixture is incubated at 37°C for a defined period (e.g., 25 minutes).
-
The reaction is terminated by adding ice-cold sodium phosphate buffer.[14]
-
The mixture is passed through an AG1X8 ion-exchange resin to separate the cleaved [3H]glutamate from the unreacted 3H-NAAG.[14]
-
The amount of [3H]glutamate is quantified using a scintillation counter.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
-
2. Mode of Inhibition Studies
These studies determine the mechanism by which an inhibitor interacts with the enzyme.
-
Principle: The effect of the inhibitor on the enzyme kinetics (Km and Vmax) is evaluated by varying the substrate concentration.
-
Procedure:
-
Enzyme activity is measured at a fixed concentration of the inhibitor and varying concentrations of the substrate (NAAG).
-
The initial reaction rates are plotted against the substrate concentration.
-
A double reciprocal plot (Lineweaver-Burk plot) is generated to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For this compound, this analysis revealed a non-competitive, allosteric mechanism.[4][11]
-
3. In Vivo Pharmacokinetic Studies
These studies assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Principle: The concentration of the compound is measured in biological fluids (e.g., plasma) and tissues (e.g., brain) over time after administration.
-
Procedure (for oral administration):
-
A defined dose of the test compound (e.g., this compound) is administered orally to laboratory animals (e.g., mice).
-
Blood and brain tissue samples are collected at various time points post-administration.
-
The concentration of the compound in the plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are calculated.[15]
-
Visualizations
Signaling Pathway of GCPII Inhibition
The following diagram illustrates the downstream effects of GCPII inhibition. By blocking GCPII, inhibitors prevent the breakdown of NAAG, leading to increased NAAG levels and reduced glutamate production from this source. Elevated NAAG enhances the activation of presynaptic mGluR3 receptors, which in turn inhibits further glutamate release, thereby mitigating excitotoxicity.[1]
Caption: Signaling pathway of GCPII inhibition.
Experimental Workflow for GCPII Inhibitor Screening
The diagram below outlines a typical workflow for identifying and characterizing novel GCPII inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-PMPA | GCPII inhibitor | Probechem Biochemicals [probechem.com]
- 8. apexbt.com [apexbt.com]
- 9. rndsystems.com [rndsystems.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of D-Dopa in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of DOPA Decarboxylase (DDC) with its natural substrate, L-Dopa, and its enantiomer, D-Dopa. The following sections present experimental data and detailed protocols to validate the high specificity of DDC for L-Dopa, a critical consideration in enzymatic assays and drug development.
Introduction to DOPA Decarboxylase Specificity
DOPA Decarboxylase (DDC), also known as Aromatic L-amino acid Decarboxylase (AADC), is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that plays a crucial role in the biosynthesis of key neurotransmitters.[1][2] It primarily catalyzes the irreversible decarboxylation of L-Dopa to dopamine (B1211576) and L-5-hydroxytryptophan to serotonin.[1] The enzyme's activity is highly stereospecific, showing a strong preference for L-amino acids.[3] This guide focuses on the comparative activity of DDC with L-Dopa and this compound to underscore this specificity. While L-Dopa is efficiently decarboxylated, this compound is not a substrate for this reaction and instead acts as a competitive inhibitor.
Data Presentation: L-Dopa vs. This compound as DDC Substrates
The following table summarizes the kinetic parameters of human DOPA Decarboxylase (hDDC) with L-Dopa. In contrast, this compound shows no detectable decarboxylation activity and its primary interaction with DDC is as a competitive inhibitor.
| Substrate | Enzyme | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Activity Type |
| L-Dopa | Human DDC | 0.11 | 7.6 | 6.9 x 10⁴ | Substrate |
| This compound | Human DDC | Not Applicable | Not Applicable | Not Applicable | Competitive Inhibitor |
Table 1: Comparison of Kinetic Parameters for DDC with L-Dopa and this compound. The kinetic values for L-Dopa are derived from studies on human DOPA decarboxylase. This compound does not undergo decarboxylation by DDC.
Signaling Pathway and Experimental Workflow
To visually represent the enzymatic reaction and the experimental process for validating substrate specificity, the following diagrams are provided.
Experimental Protocols
The following is a detailed methodology for a spectrophotometric enzymatic assay to validate the specificity of DOPA Decarboxylase.
Objective: To measure and compare the rate of dopamine formation from L-Dopa and this compound catalyzed by DOPA Decarboxylase.
Principle: DDC catalyzes the decarboxylation of L-Dopa to dopamine. The produced dopamine can be chemically derivatized with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to yield a colored product that can be quantified by measuring its absorbance at 420 nm.
Materials and Reagents:
-
Recombinant human DOPA Decarboxylase (hDDC)
-
L-Dopa (L-3,4-dihydroxyphenylalanine)
-
This compound (D-3,4-dihydroxyphenylalanine)
-
Pyridoxal 5'-phosphate (PLP)
-
Bis-Tris-propane buffer (50 mM, pH 7.4)
-
Perchloric acid (HClO₄)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Sodium tetraborate (B1243019) buffer
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM Bis-Tris-propane buffer and adjust the pH to 7.4.
-
Prepare stock solutions of L-Dopa and this compound in the Bis-Tris-propane buffer.
-
Prepare a stock solution of PLP.
-
Prepare a working solution of hDDC in the buffer containing 10 µM PLP.
-
-
Enzymatic Reaction:
-
Set up reaction mixtures in microcentrifuge tubes or a 96-well plate. For each substrate (L-Dopa and this compound), prepare reactions with varying substrate concentrations to determine kinetic parameters. Include a no-substrate control.
-
A typical reaction mixture contains:
-
50 mM Bis-Tris-propane buffer (pH 7.4)
-
10 µM PLP
-
Substrate (L-Dopa or this compound) at desired concentrations
-
hDDC enzyme (e.g., 50 nM)
-
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the hDDC enzyme solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Derivatization:
-
Stop the reaction by adding an equal volume of ice-cold perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Take an aliquot of the supernatant and add it to a sodium tetraborate buffer.
-
Add TNBS solution to the mixture and incubate in the dark at room temperature for a specified time to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting colored product at 420 nm using a microplate reader or spectrophotometer.
-
Create a standard curve using known concentrations of dopamine to convert absorbance values to the amount of dopamine produced.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
For L-Dopa, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
For this compound, the expectation is that the absorbance values will be at or near the background level of the no-substrate control, indicating no significant dopamine formation.
-
This comprehensive guide provides the necessary data and protocols for researchers to validate the high specificity of DOPA Decarboxylase for L-Dopa, a fundamental characteristic of this vital enzyme.
References
comparative efficacy of D-Dopa and L-Dopa in Parkinson's disease models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Supporting Experimental Data
This guide provides a comprehensive comparison of the therapeutic efficacy of D-Dopa and the gold-standard L-Dopa in preclinical models of Parkinson's disease. The following sections detail their mechanisms of action, comparative effects on motor function and neurochemical profiles, and potential side effects, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Stereoisomers
L-Dopa, the immediate precursor to dopamine (B1211576), serves as the primary pharmacotherapy for Parkinson's disease, effectively replenishing depleted dopamine stores in the brain.[1] It crosses the blood-brain barrier and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).
Conversely, this compound is not a direct precursor to dopamine. Its therapeutic effect is contingent on its conversion to L-Dopa. This bioconversion is a two-step process initiated by the enzyme D-amino acid oxidase (DAO), followed by a transamination reaction.[2] This indirect pathway results in a delayed onset of action compared to L-Dopa.[2]
Comparative Efficacy: A Quantitative Overview
Data from preclinical studies, primarily in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, indicate that while both this compound and L-Dopa can effectively reverse motor deficits and increase striatal dopamine levels, there are key differences in their pharmacokinetic and pharmacodynamic profiles.
Table 1: Comparative Efficacy of this compound and L-Dopa in the 6-OHDA Rat Model
| Parameter | L-Dopa | This compound | Citation |
| Motor Function | |||
| Apomorphine-Induced Rotations (contralateral turns/min) | Significant reduction in rotations, indicating motor improvement. | Similar efficacy to L-Dopa in inducing contralateral rotations, but with a delayed onset. | [2] |
| Neurochemical Outcomes | |||
| Striatal Dopamine Levels (ng/mg tissue) | Significant increase in the intact striatum. | Increased striatal dopamine concentration to the same extent as L-Dopa in the intact striatum. | [2] |
| Striatal Dopamine Metabolites (DOPAC, HVA) | Significant increase in the intact striatum. | Significant increase in dopamine metabolites in both intact and lesioned striata, suggesting extraneuronal dopamine formation. | [2] |
| Side Effects | |||
| Abnormal Involuntary Movements (AIMs) / Dyskinesia | Chronic administration is known to induce dyskinesia.[3][4][5] | Limited direct comparative data available. One study suggests a toxicity profile of Dopamine > L-dopa >> this compound in cell cultures. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and L-Dopa.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is a cornerstone for preclinical Parkinson's research, inducing a selective lesion of dopaminergic neurons in the nigrostriatal pathway.
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane (B1672236) inhalation.
-
Stereotaxic Surgery:
-
The rat is placed in a stereotaxic frame. The scalp is incised to expose the skull.
-
A small burr hole is drilled over the target coordinates for the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 2-4 µg/µl in 0.9% saline with 0.02% ascorbic acid to prevent oxidation) is infused unilaterally using a Hamilton syringe at a slow rate (e.g., 1 µl/min).
-
The injection needle is left in place for several minutes post-infusion to allow for diffusion before being slowly retracted.
-
The scalp is sutured, and the animal is allowed to recover. Post-operative care includes monitoring for weight loss and providing softened food.
-
-
Lesion Verification: The extent of the dopaminergic lesion is typically assessed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine-induced rotations) and post-mortem neurochemical analysis or immunohistochemistry for tyrosine hydroxylase (TH).
Behavioral Assessments
This test is used to assess the degree of dopamine receptor supersensitivity on the lesioned side of the brain.
-
Apparatus: A circular arena equipped with an automated rotation tracking system.
-
Procedure:
-
The 6-OHDA-lesioned rat is habituated to the testing arena.
-
Apomorphine hydrochloride (a non-selective dopamine agonist) is administered subcutaneously (typically 0.05-0.5 mg/kg).
-
The rat is immediately placed in the arena, and the number of full 360° contralateral (away from the lesioned side) rotations is recorded for a set period (e.g., 30-60 minutes).
-
-
Data Analysis: The net number of contralateral rotations per minute is calculated. A significant number of rotations confirms a successful lesion. The efficacy of a therapeutic agent is measured by its ability to reduce the number of apomorphine-induced rotations.
This test assesses forelimb akinesia and the asymmetrical use of the forelimbs during exploratory behavior.
-
Apparatus: A transparent glass cylinder.
-
Procedure:
-
The rat is placed in the cylinder, and its exploratory behavior is videotaped for a defined period (e.g., 5-10 minutes).
-
During vertical exploration, the rat will rear and place its forepaws on the cylinder wall for support.
-
An observer, blinded to the treatment groups, scores the number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to touch the cylinder wall.
-
-
Data Analysis: The percentage of contralateral (impaired) forelimb use is calculated relative to the total number of forelimb touches. A successful lesion results in a significant reduction in the use of the contralateral forelimb. Therapeutic efficacy is demonstrated by an increase in the use of the contralateral forelimb.
Neurochemical Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)
This technique is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in brain tissue.
-
Sample Preparation:
-
Rats are euthanized, and the brains are rapidly removed and dissected on ice.
-
The striatum is dissected, weighed, and homogenized in a solution containing an internal standard and an antioxidant (e.g., 0.1 M perchloric acid).
-
The homogenate is centrifuged at high speed to pellet proteins.
-
-
HPLC-EC Analysis:
-
The supernatant is filtered and injected into the HPLC system.
-
The mobile phase (e.g., a buffered solution with an ion-pairing agent and an organic modifier) carries the sample through a reverse-phase C18 column, which separates the compounds based on their physicochemical properties.
-
As the separated compounds elute from the column, they pass through an electrochemical detector. The detector applies a specific voltage, causing the analytes to oxidize and generate an electrical current that is proportional to their concentration.
-
-
Data Quantification: The concentrations of dopamine, DOPAC, and HVA are determined by comparing the peak areas of the samples to those of known standards.
Visualizing the Pathways and Processes
Metabolic Pathways of L-Dopa and this compound
References
- 1. L-DOPA in Parkinson’s Disease: Looking at the “False” Neurotransmitters and Their Meaning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of l-DOPA-induced dyskinesia: an update on the current options. | Lund University [lunduniversity.lu.se]
- 5. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Unidirectional Conversion of D-Dopa to L-Dopa In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the in vivo conversion of D-3,4-dihydroxyphenylalanine (D-Dopa) to its therapeutically active enantiomer, L-3,4-dihydroxyphenylalanine (L-Dopa). Extensive experimental data confirms that this conversion is a unidirectional process, offering a potential alternative pathway for dopamine (B1211576) biosynthesis in the treatment of Parkinson's disease.
The administration of this compound has been shown to produce effects comparable to L-Dopa in animal models of Parkinson's disease, albeit with a slower onset and lower potency.[1] This observation led to the hypothesis that this compound is converted to L-Dopa in the body.[1] Subsequent research has not only confirmed this chiral inversion but has also elucidated the specific enzymatic pathway responsible for this unidirectional transformation.[1][2]
The Enzymatic Pathway: A Two-Step Conversion
The in vivo conversion of this compound to L-Dopa is a two-step process primarily occurring in the kidneys.[1][2]
-
Oxidative Deamination: The first step is catalyzed by the enzyme D-amino acid oxidase (DAAO), which is highly specific for D-amino acids.[1][2][3] DAAO oxidatively deaminates this compound to its α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA).[2]
-
Transamination: In the second step, DHPPA is transaminated by a dopa transaminase to produce L-Dopa.[1][2]
Crucially, experimental evidence demonstrates that the reverse reaction, the conversion of L-Dopa to this compound, does not occur in vivo.[1][2] This unidirectional nature is a key feature of this metabolic pathway.
Experimental Evidence and Methodologies
The unidirectional conversion of this compound to L-Dopa is supported by a robust body of experimental evidence. The primary methodologies employed in these studies are detailed below.
Key Experimental Protocols
1. In Vitro Incubation with Kidney Homogenates:
-
Objective: To directly measure the conversion of this compound to L-Dopa and assess the potential for the reverse reaction.
-
Methodology:
-
Prepare kidney homogenates from rats or mice.
-
Incubate the homogenates with either this compound or L-Dopa.
-
At various time points, stop the reaction and analyze the supernatant for the presence of the other enantiomer using High-Performance Liquid Chromatography (HPLC) with a chiral column for enantiomeric separation.[1]
-
-
Key Findings: These experiments consistently show the production of L-Dopa in homogenates incubated with this compound, while no this compound is detected in homogenates incubated with L-Dopa, confirming the unidirectional nature of the conversion.[1][2]
2. Inhibition of D-Amino Acid Oxidase (DAAO):
-
Objective: To confirm the essential role of DAAO in the conversion process.
-
Methodology:
-
Perform the in vitro kidney homogenate incubation as described above.
-
In a parallel set of experiments, add a selective DAAO inhibitor, such as sodium benzoate, to the incubation mixture at varying concentrations.[1]
-
Measure the production of L-Dopa and compare it to the experiments without the inhibitor.
-
-
Key Findings: The addition of a DAAO inhibitor significantly blocks the generation of L-Dopa from this compound in a concentration-dependent manner, demonstrating the critical role of this enzyme.[1][2]
3. Studies in DAAO-Deficient Mice:
-
Objective: To provide definitive genetic evidence for the role of DAAO.
-
Methodology:
-
Use kidney homogenates from mutant ddY/DAAO- mice, which lack DAAO activity, and compare them to wild-type ddY/DAAO+ mice.
-
Incubate the homogenates from both strains with this compound and measure L-Dopa production.
-
In a further experiment, add exogenous purified DAAO protein to the homogenates from the DAAO-deficient mice.
-
-
Key Findings: Kidney homogenates from mice lacking DAAO activity do not convert this compound to L-Dopa.[1][2] The conversion is restored upon the addition of exogenous DAAO, providing conclusive evidence for the enzyme's involvement.[1][2]
Quantitative Data Summary
Pharmacokinetic studies have provided quantitative data on the levels of this compound and L-Dopa in plasma and brain tissue following administration.
| Compound | Dose | Time Point | Plasma Concentration (nmol/mL) | Brain Concentration (nmol/g) | Reference |
| This compound | 50 mg/kg PO | 30 min | 84.3 | ~1 | [4] |
| L-Dopa | 50 mg/kg PO | 30 min | 3.74 | Below Limit of Quantification | [4] |
| This compound | 50 mg/kg PO | 60 min | 21.5 | ~1 | [4] |
| L-Dopa | 50 mg/kg PO | 60 min | Decreased | Below Limit of Quantification | [4] |
These initial pharmacokinetic studies demonstrate the superior systemic and brain exposures of this compound compared to L-Dopa following oral administration.[4]
Further studies have shown that co-administration of this compound with a DAAO inhibitor, sodium benzoate, can enhance both plasma and brain exposures of this compound by over 200%.[4]
| Treatment | Plasma Exposure (AUCplasma nmol·h/mL) | Brain Exposure (AUCbrain nmol·h/g) | Reference |
| This compound (Oral) | 72.7 | 2.42 | [4] |
| This compound + Sodium Benzoate | 185 | 5.48 | [4] |
Comparison with L-Dopa Administration
While L-Dopa is the direct precursor to dopamine and the current gold standard for Parkinson's treatment, its therapeutic efficacy is often complicated by its pharmacokinetics.[5][6][7] Orally administered L-Dopa is extensively metabolized in the periphery before it can cross the blood-brain barrier.[6][7]
The conversion of this compound to L-Dopa provides a slower, more sustained release of L-Dopa, which could potentially lead to more stable plasma concentrations and reduced motor fluctuations.[2][8] The multi-step nature of the this compound conversion process contributes to a longer retention of its metabolites in the brain.[2]
Conclusion
The in vivo conversion of this compound to L-Dopa is a well-documented, unidirectional process mediated by the sequential action of D-amino acid oxidase and a dopa transaminase. This alternative pathway for L-Dopa synthesis presents a promising area of research for developing novel therapeutic strategies for Parkinson's disease, potentially offering a more controlled and sustained delivery of the dopamine precursor to the brain. The experimental data strongly supports the chiral inversion from this compound to L-Dopa, with no evidence of the reverse reaction, making this a unique and potentially valuable metabolic route.
References
- 1. This compound is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative pharmacokinetics of D-Dopa and its derivatives
A Comparative Guide to the Pharmacokinetics of D-Dopa and Its Derivatives
This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and its derivatives, with a primary focus on the comparison between this compound and its enantiomer, L-Dopa, for which the most comprehensive data is available. The information is intended for researchers, scientists, and drug development professionals.
Introduction
L-3,4-dihydroxyphenylalanine (L-Dopa) is the gold standard for treating the motor symptoms of Parkinson's disease.[1] It acts as a prodrug to dopamine (B1211576), crossing the blood-brain barrier and being converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[2] Its enantiomer, this compound, has also been investigated, and recent studies have revealed interesting pharmacokinetic properties that may offer therapeutic advantages. This guide will delve into the comparative pharmacokinetics of this compound, L-Dopa, and derivatives designed to improve upon the delivery and efficacy of these compounds.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and L-Dopa based on a study in mice. This data highlights the significant differences in their plasma and brain concentrations following oral administration.
| Compound | Dose (mg/kg, PO) | Time (min) | Plasma Concentration (nmol/mL) | Brain Concentration (nmol/g) |
| L-Dopa | 50 | 30 | 3.74 | Not Reported |
| This compound | 50 | 30 | 84.3 | Not Reported |
Data extracted from a pharmacokinetic study in mice.[3]
A more detailed pharmacokinetic study of this compound in mice, following a 50 mg/kg oral dose, revealed the following parameters:
| Parameter | Plasma | Brain |
| Cmax | 99.0 nmol/mL | 1.74 nmol/g |
| Tmax | 15 min | 30 min |
| AUC (PO) | 72.7 nmol·h/mL | 2.42 nmol·h/g |
| Oral Bioavailability | 47.7% | - |
| Brain/Plasma Ratio | - | 0.033 |
Data for this compound administered as a monotherapy.[3]
In the same study, co-administration of this compound with a D-amino acid oxidase (DAAO) inhibitor, sodium benzoate, resulted in a greater than 200% enhancement in both plasma and brain exposures (AUCplasma = 185 nmol·h/mL; AUCbrain = 5.48 nmol·h/g).[3] This suggests that inhibition of this compound's primary metabolic pathway can significantly increase its bioavailability.
A study comparing a deuterated L-Dopa derivative, SD-1077, with L-Dopa in healthy volunteers showed comparable plasma pharmacokinetics for the parent drugs. However, systemic exposure to dopamine was significantly higher after administration of SD-1077/Carbidopa (B1219) compared to L-Dopa/Carbidopa.[4][5]
Metabolic Pathways
The metabolic fates of this compound and L-Dopa are distinct, which largely explains their different pharmacokinetic profiles.
L-Dopa Metabolism
L-Dopa is primarily metabolized in the periphery by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[2] AADC converts L-Dopa to dopamine, which is responsible for many of the peripheral side effects.[1] COMT methylates L-Dopa to 3-O-methyldopa (3-OMD). To increase the central bioavailability of L-Dopa, it is almost always co-administered with a peripheral AADC inhibitor, such as carbidopa or benserazide.[6]
This compound Metabolism
The primary metabolic pathway for this compound involves oxidative deamination by the flavoenzyme D-Amino Acid Oxidase (DAAO).[7] This conversion is a unidirectional chiral inversion, meaning this compound can be converted to L-Dopa, but the reverse reaction does not occur.[7] Preliminary studies suggest that this compound is converted to dopamine via transamination and/or D-amino acid oxidation to 3,4-dihydroxyphenylpyruvic acid, which upon further transamination gives rise to L-DOPA and subsequently dopamine.[8]
This compound Derivatives and Prodrugs
To overcome the pharmacokinetic limitations of L-Dopa, such as its poor bioavailability and short half-life, various prodrug strategies have been explored.[1] These strategies often involve creating ester or amide derivatives of L-Dopa to enhance its lipophilicity and facilitate its transport across biological membranes.[9][10]
-
Ester Prodrugs : Levodopa (B1675098) methyl ester (LDME) is an example of an ester prodrug that has been developed for intranasal delivery.[9]
-
Amide and Dimeric Amide Prodrugs : These prodrugs have shown enhanced stability and better penetration of the blood-brain barrier.[9]
-
Peptide-Mediated Transport Prodrugs : Attaching L-Dopa to sugars or peptides can exploit specific transport mechanisms to increase brain uptake.[11]
While the focus has been on L-Dopa derivatives, the favorable pharmacokinetic profile of this compound, particularly its higher plasma concentrations, suggests that this compound-based prodrugs could also be a promising area for future research.
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained from studies employing standard methodologies. A brief overview of a typical experimental protocol is provided below.
Animal Pharmacokinetic Studies
-
Subjects : Studies are often conducted in rodents, such as mice or rats.[3]
-
Drug Administration : Compounds are administered via various routes, including oral gavage (PO) and intravenous (IV) injection, to determine oral bioavailability.[3]
-
Sample Collection : Blood samples are collected at multiple time points post-administration. Brain tissue may also be collected to assess brain penetration.[3]
-
Bioanalysis : Plasma and brain homogenate concentrations of the parent drug and its metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[12][13]
-
Pharmacokinetic Analysis : The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability using non-compartmental analysis.[4]
Bioanalytical Method: HPLC-MS/MS
A common method for the simultaneous determination of levodopa and its derivatives in plasma involves the following steps:
-
Sample Preparation : Protein precipitation is a common and simple method for extracting the analytes from the plasma matrix.[12]
-
Chromatographic Separation : The extracted analytes are separated on a reverse-phase HPLC column (e.g., C18) using a suitable mobile phase.[14]
-
Mass Spectrometric Detection : A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.[14]
-
Method Validation : The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.
Conclusion
The pharmacokinetic profiles of this compound and L-Dopa exhibit significant differences, primarily due to their distinct metabolic pathways. This compound demonstrates substantially higher plasma concentrations upon oral administration compared to L-Dopa, a characteristic that could be therapeutically advantageous. The development of prodrugs and the co-administration with metabolic inhibitors represent key strategies to enhance the bioavailability and therapeutic efficacy of both Dopa enantiomers. Further research into this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 5796-17-8 | Benchchem [benchchem.com]
- 8. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease | MDPI [mdpi.com]
- 10. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Purity of Synthesized D-Dopa Against a Reference Standard
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of synthesized active pharmaceutical ingredients (APIs) like D-Dopa is a critical step in the drug development pipeline. This guide provides a comparative overview of analytical methodologies for validating the purity of synthesized this compound against a reference standard, complete with experimental data and detailed protocols.
The inactive enantiomer, this compound, can be present as an impurity in the synthesis of the active L-Dopa, the cornerstone therapy for Parkinson's disease.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for API purity, making robust validation essential.[2][3][4] This guide will focus on the common and advanced analytical techniques used for this purpose.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity validation depends on several factors, including the required sensitivity, selectivity, and the nature of the potential impurities. High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC, is a widely used technique.[5] More advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) offer higher sensitivity and specificity.[6][7]
| Analytical Technique | Principle | Reported Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference |
| Chiral HPLC | Enantioselective separation on a chiral stationary phase. | LOD: 0.04% of this compound | Robust, reliable, and widely available. | May require derivatization for improved resolution. | [5] |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | LOD: 7.88 µg/L for this compound | High sensitivity and specificity, provides structural information. | Higher equipment cost and complexity. | [7] |
| CE-MS/MS | Separation based on electrophoretic mobility in a capillary, coupled with mass spectrometry. | LOD: 0.51 µM for this compound | High separation efficiency, small sample volume required. | Can be less robust than HPLC for routine analysis. | [6] |
| ¹H NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei to determine molecular structure and purity. | Detection limit for levodopa (B1675098): 4.2 µg/mL | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods. | [8] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate purity analysis. Below are representative protocols for the key analytical techniques discussed.
1. Chiral High-Performance Liquid Chromatography (HPLC)
This method is a cornerstone for determining the enantiomeric purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.[9]
-
Column: A chiral stationary phase column, such as one based on teicoplanin, is used for enantiomeric separation.[5]
-
Mobile Phase: A typical mobile phase could be a mixture of ethanol (B145695) and water (e.g., 65:35, v/v).[5] The mobile phase composition may need optimization depending on the specific column and system.[10]
-
Detection: UV detection at 280 nm is commonly employed.[9]
-
Sample Preparation: The synthesized this compound and the reference standard are accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration.
-
Analysis: Equal volumes of the sample and standard solutions are injected into the HPLC system. The retention times and peak areas of the this compound and any L-Dopa impurity are recorded. Purity is determined by comparing the peak area of the this compound in the synthesized sample to that of the reference standard.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and confirmation of identity, LC-MS/MS is the method of choice.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer.
-
Column: A C18 column is often used for the separation of Dopa enantiomers, sometimes after derivatization.[7]
-
Mobile Phase: A gradient of aqueous formic acid and an organic solvent like acetonitrile (B52724) is typically used.[11]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The transition of the precursor ion to a specific product ion is monitored (e.g., m/z 198 → 181 and 152 for DOPA).[6]
-
Sample Preparation: Similar to HPLC, with potential for a derivatization step to enhance chromatographic separation and ionization efficiency.[7]
-
Analysis: The retention time and the specific mass transition confirm the identity and allow for quantification of this compound and its enantiomeric impurity. An internal standard, such as L-DOPA-d3, is often used for accurate quantification.[11][12]
3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for purity assessment without the need for a reference standard for every component if a qualified internal standard is used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d6 or D₂O.[13]
-
Sample Preparation: A known amount of the synthesized this compound is dissolved in the deuterated solvent, often with a known amount of an internal standard.
-
Analysis: The ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the signals are compared to those of a reference standard or literature data to confirm the identity of this compound.[14][15] The purity can be determined by comparing the integral of the this compound signals to the integral of the internal standard's signal. The presence of impurities will be indicated by additional signals in the spectrum.
Visualizing the Validation Workflow
Understanding the logical flow of the purity validation process is essential. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making pathway based on the analysis results.
Caption: Experimental workflow for this compound purity validation.
Caption: Decision-making based on purity analysis results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FDA issues guidance on good manufacturing practice for APIs [gabionline.net]
- 3. fda.gov [fda.gov]
- 4. dalton.com [dalton.com]
- 5. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Capillary Electrophoresis-Mass Spectrometry of DOPA: Evidence for Its Enantioselective Metabolism in PC-12 Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of this compound in levodopa tablets by derivatization coupled with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsit.com [ijsit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. DL-DOPA(63-84-3) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of D-Dopa and L-Dopa Binding Affinity to the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the enantiomers D-Dopa and L-Dopa to the dopamine (B1211576) transporter (DAT). Contrary to a direct competitive binding mechanism, the primary pharmacological action of L-Dopa lies in its role as a metabolic precursor to dopamine. Experimental evidence suggests that both this compound and L-Dopa have a negligible binding affinity for the dopamine transporter. This guide will delve into the available data, provide a relevant experimental context, and outline a general protocol for assessing binding affinity to the DAT.
Executive Summary
As a point of reference, the endogenous neurotransmitter dopamine exhibits a binding affinity for the dopamine transporter with a reported pKᵢ of 5.3, which translates to a Kᵢ value in the micromolar range.
Binding Affinity Data
Due to the lack of direct binding, a quantitative comparison table for this compound and L-Dopa is not applicable. Instead, the following table provides the binding affinity of the endogenous ligand, dopamine, for the human dopamine transporter.
| Compound | Target | Kᵢ (nM) | pKᵢ | Comments |
| Dopamine | DAT | ~5012 | 5.3 | The natural substrate for the dopamine transporter. Its binding affinity serves as a benchmark for other ligands. The relatively lower affinity reflects its role as a substrate that is transported rather than a blocker that binds with high affinity. |
| L-Dopa | DAT | N/A | N/A | Studies have shown no significant effect on radioligand binding to DAT, suggesting a very low affinity.[1][2] Its primary role is conversion to dopamine by DOPA decarboxylase. |
| This compound | DAT | N/A | N/A | Generally considered biologically inactive with respect to the dopaminergic system. No published data suggests any significant binding affinity for the dopamine transporter. While it can be converted to dopamine in the brain, the onset of action is delayed compared to L-Dopa.[3] |
N/A: Not available in the reviewed literature.
Signaling and Metabolic Pathway
The primary mechanism by which L-Dopa influences the dopaminergic system is through its conversion to dopamine. The following diagram illustrates this pathway and the subsequent interaction of dopamine with the dopamine transporter.
Experimental Protocols
While specific binding affinity data for this compound and L-Dopa at the DAT is unavailable due to their low affinity, a standard experimental approach to determine the binding affinity of a test compound for the dopamine transporter is the radioligand binding assay. This method measures the ability of a test compound to displace a known radiolabeled ligand that binds to the transporter.
General Protocol: In Vitro Competitive Radioligand Binding Assay for the Dopamine Transporter (DAT)
1. Materials:
-
Biological Material: Cell lines stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells) or membrane preparations from brain regions rich in DAT (e.g., striatum).
-
Radioligand: A high-affinity radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55).
-
Test Compounds: this compound, L-Dopa, and a known DAT inhibitor as a positive control (e.g., GBR-12909).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Determiner: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
Instrumentation: Scintillation counter or gamma counter, depending on the radioisotope.
-
Other: 96-well plates, filter mats, cell harvester.
2. Procedure:
-
Membrane/Cell Preparation: Prepare cell membranes or harvest cultured cells expressing DAT according to standard laboratory protocols. Resuspend the preparation in assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of radioligand at a final concentration near its Kd value.
-
50 µL of either:
-
Assay buffer (for total binding).
-
Non-specific binding determiner (for non-specific binding).
-
Test compound at various concentrations (for competition binding).
-
-
50 µL of the membrane/cell preparation.
-
-
Incubation: Incubate the plates at room temperature or 4°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram
Conclusion
The available scientific evidence strongly indicates that this compound and L-Dopa do not exert their primary effects through direct, high-affinity binding to the dopamine transporter. L-Dopa's therapeutic efficacy stems from its conversion to dopamine, which is then subject to transport by DAT. Consequently, a direct comparison of the binding affinities of this compound and L-Dopa to DAT is not pharmacologically relevant in the same way as it is for direct DAT inhibitors. Researchers investigating the effects of these compounds on the dopaminergic system should focus on their metabolic pathways and their influence on dopamine synthesis and turnover, rather than direct transporter binding.
References
- 1. Dopamine Transporter Binding Is Unaffected by L-DOPA Administration in Normal and MPTP-Treated Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine transporter binding is unaffected by L-DOPA administration in normal and MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Dopa vs. L-Dopa: A Side-by-Side Comparison of Motor Behavior Effects in a Rat Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of D-Dopa and L-Dopa on motor behavior in a widely used rat model of Parkinson's disease. The information presented is supported by experimental data to aid in the understanding of these two isomers and their potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative differences observed in motor behavior and neurochemical changes in 6-hydroxydopamine (6-OHDA) lesioned rats treated with this compound and L-Dopa.
| Parameter | This compound | L-Dopa | Reference |
| Rotational Behavior | |||
| Onset of Turning | Delayed by 10-20 minutes | Rapid onset | [1] |
| Peak Rotational Activity | Slower to peak | Peaks at approximately 20-60 minutes post-administration | [2] |
| Total Contralateral Turns | 40% less than L-Dopa | Higher total number of turns | [1] |
| Neurochemical Changes in Striatum | |||
| Cumulative Dopamine (B1211576) Increase | 30% of the increase observed with L-Dopa | Higher cumulative increase | [1] |
| Dopamine Metabolites (DOPAC & HVA) | Increased levels | Increased levels | [3] |
Experimental Protocols
The data presented in this guide are primarily derived from studies utilizing the unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease. This model mimics the dopamine depletion seen in the human condition.
6-Hydroxydopamine (6-OHDA) Lesioning Procedure
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow for the injection of 6-OHDA into the medial forebrain bundle (MFB), a key structure in the nigrostriatal dopamine pathway.
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 8-16 µg in 2-4 µl of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the MFB.
-
Post-operative Care: Animals are monitored closely after surgery and provided with appropriate post-operative care, including analgesics and softened food.
-
Lesion Verification: The success of the lesion is typically verified 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist like apomorphine (B128758) or amphetamine. A significant number of contralateral (away from the lesioned side) or ipsilateral (towards the lesioned side) rotations, respectively, indicates a successful lesion.
Drug Administration and Behavioral Assessment (Rotation Test)
-
Drug Preparation and Administration: this compound and L-Dopa are typically dissolved in a suitable vehicle (e.g., saline). To prevent peripheral decarboxylation and increase brain bioavailability, a peripheral DOPA decarboxylase inhibitor such as benserazide (B1668006) or carbidopa (B1219) is co-administered, usually 30-60 minutes prior to Dopa isomer administration.
-
Behavioral Monitoring: Following drug administration, rats are placed in automated rotometer bowls. These devices use sensors to automatically record the number of full 360° rotations in both the contralateral and ipsilateral directions.
-
Data Collection: The number of rotations is typically recorded in time bins (e.g., every 5, 10, or 20 minutes) for a total period of at least 90-120 minutes to capture the full time course of the drug's effect. The primary outcome measure is the net number of contralateral rotations per minute.
Signaling Pathways and Metabolism
The differential effects of this compound and L-Dopa on motor behavior are rooted in their distinct metabolic pathways to dopamine.
L-Dopa is directly converted to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC). This is a relatively rapid and efficient process. In contrast, this compound is first metabolized to 3,4-dihydroxyphenylpyruvic acid (DHPPA) by D-amino acid oxidase (DAO). DHPPA is then transaminated to form L-Dopa, which is subsequently converted to dopamine by AADC. This multi-step conversion process for this compound likely accounts for the observed delay in the onset of its behavioral effects.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of this compound and L-Dopa in the 6-OHDA rat model.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of D-Dopa
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of D-Dopa (D-3,4-dihydroxyphenylalanine), ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Some sources also indicate suspected reproductive toxicity[3]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn.
Recommended PPE:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Attire: A lab coat and closed-toe shoes are mandatory[3].
-
Respiratory Protection: If there is a risk of generating dust, manipulations should be performed in a certified chemical fume hood, or personnel must wear a respirator with a particulate filter[3][4].
Segregation and Waste Collection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.
-
Designated Waste Container: Collect all this compound waste, including any leftover or unused material, in a designated and clearly labeled hazardous waste container[3].
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. As a general rule, avoid mixing different classes of chemical waste[5][6]. For instance, acids should be kept separate from bases[5].
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and is kept securely closed except when adding waste[7][8].
Labeling of Waste Containers
Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safety.
All this compound waste containers must be labeled with:
-
The full chemical name: "this compound" or "D-3,4-dihydroxyphenylalanine" (avoid abbreviations or chemical formulas)[6].
-
The date when waste was first added to the container (accumulation start date)[6][8].
Spill Management
In the event of a this compound spill, follow these procedures:
-
Small Spills: For minor spills, use dry clean-up procedures to avoid generating dust[4]. All contaminated spill cleanup materials must be managed as hazardous waste[7].
-
Large Spills: In the case of a significant spill, evacuate the area and ensure proper protective equipment is used before cleanup[4]. Prevent the spillage from entering drains, sewers, or water courses[4].
-
Reporting: Report all spills to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.
Disposal Pathway
This compound waste must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations[3][4].
-
Prohibited Disposal Methods:
-
Approved Disposal Methods:
-
Scheduling Waste Pickup: Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.
Empty Container Disposal
Empty containers that previously held this compound must also be handled properly.
-
Decontamination: Decontaminate empty containers before disposal[4]. A common procedure for non-acutely hazardous waste containers is to rinse them thoroughly with a suitable solvent (e.g., water), collecting the rinseate as hazardous waste.
-
Label Defacement: After decontamination, deface or remove the original chemical label.
-
Final Disposal: Once cleaned and the label is removed, the container can typically be disposed of as regular trash or recycled, depending on institutional policies[9]. Always observe all label safeguards until the container is cleaned and destroyed[4].
Quantitative Data Summary
Currently, publicly available Safety Data Sheets and disposal guidelines for this compound do not specify quantitative concentration limits for disposal or reportable quantities for spills. Always consult your institution's specific waste management policies and your local EHS office for any such quantitative thresholds.
| Data Point | Value |
| pH for Neutralization | Not specified in available resources. |
| Concentration Limits for Disposal | Not specified; treat all concentrations as hazardous waste. |
| Reportable Spill Quantity | Consult your institution's EHS office for specific reporting requirements. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. labogens.com [labogens.com]
- 3. unthsc.edu [unthsc.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. benchchem.com [benchchem.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling D-Dopa
This guide provides immediate safety, handling, and disposal protocols for D-Dopa (3-hydroxy-D-tyrosine) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on established safety data sheets and chemical handling guidelines.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance that requires careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] It is a combustible solid that can form explosive dust clouds in certain conditions.[3]
| Parameter | Value | Source |
| CAS Number | 5796-17-8 | [1][4][5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Storage Conditions | 4°C, protect from light, stored under nitrogen | [5] |
| Incompatible Materials | Oxidizing agents, strong bases | [3] |
| Permissible Exposure Limit | Oregon PEL for Particulates Not Otherwise Regulated (PNOR), Respirable Fraction: 5 mg/m³ | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier between the handler and the chemical. The following equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale and Guidelines |
| Hand Protection | Double-gloving with powder-free, chemically resistant gloves (e.g., nitrile, neoprene).[6][7] | Prevents skin contact and irritation.[1] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[7] Change gloves at least every 60 minutes or immediately if contaminated or torn.[7][8] Dispose of contaminated gloves as chemical waste.[4][9] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] | Protects against dust particles and splashes. For tasks with a higher splash risk, a face shield should be worn in combination with goggles.[6] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[7][10] | Protects skin from contamination and prevents the transfer of the chemical outside the work area. |
| Respiratory Protection | NIOSH-approved N95/N100 respirator or equivalent. | Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[8][10] A chemical cartridge respirator may be needed for large spills.[8] |
Operational and Handling Protocols
Adherence to strict operational procedures is critical to minimize exposure and ensure a safe laboratory environment.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Procedure
-
Pre-Handling:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood, especially when weighing the powder or preparing solutions.[3][10]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Restrict access to the handling area. Do not smoke, eat, or drink in the designated space.[7]
-
-
During Handling:
Emergency and Disposal Plans
Spill Response Protocol
| Spill Size | Procedure |
| Minor Spill | • Immediately clean up the spill using dry methods (e.g., absorbent pads).[3]• Avoid creating dust.[3]• Wear full PPE, including impervious gloves and safety glasses.[3]• Collect the spilled material and contaminated cleaning supplies into a sealed container for chemical waste disposal. |
| Major Spill | • Evacuate personnel from the immediate area and move upwind.[3]• Alert the facility's safety officer or emergency response team.[3]• Restrict access to the area.• Control personal contact by using appropriate PPE, including a dust respirator.[3]• Prevent the spillage from entering drains, sewers, or water courses.[3] |
Waste Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Segregation:
-
Unused Product: Collect any leftover or unused this compound for disposal as chemical waste.[10] Do not mix with other waste streams.
-
Contaminated Materials: All disposable PPE (gloves, gowns), labware (e.g., weigh boats, pipette tips), and cleaning materials must be considered contaminated. Place them in a clearly labeled, sealed container or bag for hazardous waste disposal.[9]
-
Empty Containers: Dispose of contaminated packaging as unused product.[9] Containers can be triple-rinsed (with the rinsate collected as hazardous waste) and offered for recycling if institutional policy allows, or punctured to prevent reuse and discarded in a sanitary landfill.[4]
-
-
Disposal Method:
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Engage a licensed professional waste disposal service to handle the final disposal, which may involve methods like incineration.[9][11]
-
Crucially, do not allow this compound or its waste to enter drains, sewers, or any waterways. [1][3]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. labogens.com [labogens.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Page loading... [guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. unthsc.edu [unthsc.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
